Technical Documentation Center

3,5,9-Trihydroxyergosta-7,22-dien-6-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,5,9-Trihydroxyergosta-7,22-dien-6-one

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of 3,5,9-Trihydroxyergosta-7,22-dien-6-one in Fungal Pathogens

A Technical Whitepaper for Drug Development Professionals and Mycological Researchers Executive Summary The escalating crisis of antifungal resistance necessitates the discovery of novel therapeutic agents with unique me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Mycological Researchers

Executive Summary

The escalating crisis of antifungal resistance necessitates the discovery of novel therapeutic agents with unique mechanisms of action. 3,5,9-Trihydroxyergosta-7,22-dien-6-one (CAS: 88191-14-4)[1], a highly oxygenated ergostanoid secondary metabolite predominantly isolated from biocontrol fungi such as Trichoderma spp.[2] and medicinal mushrooms like Ganoderma lucidum[3], has emerged as a potent antifungal candidate. This whitepaper dissects its structural biology, quantifies its broad-spectrum efficacy, and provides a definitive, protocol-driven guide to its mechanism of action: ergosterol mimicry leading to catastrophic membrane destabilization.

Phytochemical Profiling & Structural Biology

To understand the biological activity of 3,5,9-Trihydroxyergosta-7,22-dien-6-one, we must first analyze its molecular architecture. The compound features a classic sterol (ergostane) framework, but it is uniquely modified with a 3β, 5α, 9α-trihydroxy substitution pattern and a 6-oxo moiety [1].

  • Lipophilic Tail : The hydrocarbon tail ensures high affinity for the hydrophobic core of the fungal plasma membrane.

  • Polar Head Modifications : The dense cluster of hydroxyl groups at the 3, 5, and 9 positions creates significant steric bulk and a highly localized polar face.

When this molecule partitions into the fungal membrane, this structural dichotomy prevents it from packing tightly with endogenous sphingolipids, disrupting the van der Waals interactions that normally maintain lipid raft stability.

Quantitative Antifungal Efficacy

The compound exhibits robust, broad-spectrum fungicidal activity against several devastating agricultural and clinical pathogens. The table below synthesizes the current quantitative baseline for its efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) Profile of 3,5,9-Trihydroxyergosta-7,22-dien-6-one

Fungal PathogenStrain TypeMIC (µg/mL)Primary Target Implication
Candida albicansHuman Clinical32Systemic Candidiasis
Aspergillus nigerOpportunistic / Spoilage32Aspergillosis / Crop Spoilage
Pyricularia oryzaeAgricultural32Rice Blast Disease
Alternaria alternataAgricultural32Leaf Spot Diseases
Fusarium oxysporumAgriculturalExtract-dependent*Vascular Wilt

(Note: Data aggregated from Xuan et al., 2014[4] and Birari et al., 2025[5]. F. oxysporum susceptibility was demonstrated via complete mycelial inhibition using enriched Trichoderma asperellum extracts[5].)

Elucidating the Mechanism of Action (MoA)

As a Senior Application Scientist, I approach MoA elucidation by looking at the thermodynamic consequences of a drug's binding event. 3,5,9-Trihydroxyergosta-7,22-dien-6-one does not act via enzymatic inhibition (like azoles); rather, it acts via competitive structural mimicry and biophysical disruption .

  • Membrane Intercalation : The compound mimics endogenous ergosterol, deceiving the fungal cell into incorporating it into the plasma membrane during lipid turnover.

  • Lipid Raft Destabilization : Once inserted, the bulky 5α and 9α hydroxyl groups clash sterically with adjacent acyl chains. This forces the lipid bilayer into a more fluid, disordered state (liquid-disordered phase).

  • Ion Leakage & Apoptotic Commitment : The loss of membrane tight-packing creates transient pores. Potassium ( K+ ) efflux and Calcium ( Ca2+ ) influx occur rapidly. The sudden intracellular calcium spike overloads the mitochondria, causing depolarization, a massive Reactive Oxygen Species (ROS) burst, and ultimately, fungal apoptosis.

MoA Compound 3,5,9-Trihydroxyergosta- 7,22-dien-6-one Membrane Fungal Plasma Membrane Intercalation Compound->Membrane Hydrophobic Partitioning Rafts Lipid Raft Destabilization & Ergosterol Displacement Membrane->Rafts Steric Hindrance (OH groups) Pore Membrane Permeabilization (Ion Leakage) Rafts->Pore Bilayer Fluidization Mito Mitochondrial Depolarization Pore->Mito Intracellular Ca2+ Influx Apoptosis Fungal Apoptosis (Cell Death) Mito->Apoptosis Cytochrome c Release

Mechanistic pathway of 3,5,9-Trihydroxyergosta-7,22-dien-6-one inducing fungal apoptosis.

Self-Validating Experimental Methodologies

To rigorously prove this biophysical mechanism, laboratory workflows must be designed as self-validating systems . A single assay is never sufficient; we must pair a functional phenotypic assay (membrane permeability) with a targeted analytical assay (lipidomics).

Scientist's Rationale

If the compound acts by physically disrupting the membrane, we should see instantaneous, dose-dependent dye influx in live cells. Furthermore, if the disruption is specifically due to ergosterol displacement, isolating the membrane's lipid rafts should reveal a skewed ratio of endogenous ergosterol to the applied compound.

Workflow Culture Fungal Culture Standardization Dosing Compound Dosing (Sub-MIC to 4x MIC) Culture->Dosing SYTOX SYTOX Green Assay (Kinetics) Dosing->SYTOX Membrane Integrity HPLC HPLC-MS/MS (Lipidomics) Dosing->HPLC Sterol Displacement Valid Orthogonal Validation SYTOX->Valid Real-time Influx HPLC->Valid Target Engagement

Orthogonal experimental workflow for validating sterol-mediated membrane disruption.

Protocol A: Real-Time Membrane Permeabilization Kinetics

This protocol utilizes SYTOX Green, a high-affinity nucleic acid stain that only penetrates cells with compromised plasma membranes.

  • Preparation : Cultivate C. albicans (or target pathogen) to the mid-logarithmic phase in YPD broth. Wash twice and resuspend in 10 mM HEPES buffer (pH 7.2) to a density of 1×106 CFU/mL.

  • Dye Loading : Add SYTOX Green to a final concentration of 0.5 µM. Incubate in the dark at 30°C for 15 minutes to establish baseline fluorescence.

  • Plating : Aliquot 90 µL of the suspension into a 96-well black, clear-bottom microtiter plate.

  • Self-Validating Controls :

    • Positive Control: Amphotericin B (known pore-former).

    • Negative Control: Fluconazole (inhibits ergosterol synthesis but does not cause immediate pore formation).

    • Vehicle Control: 1% DMSO.

  • Treatment & Acquisition : Inject 10 µL of 3,5,9-Trihydroxyergosta-7,22-dien-6-one to achieve final concentrations of 1x, 2x, and 4x MIC (32, 64, 128 µg/mL). Immediately monitor fluorescence (Excitation: 488 nm / Emission: 523 nm) every 5 minutes for 120 minutes using a microplate reader.

Protocol B: Ergosterol Displacement Quantification via HPLC-MS/MS

This protocol isolates Detergent-Resistant Membranes (DRMs) to prove the compound is physically integrating into lipid rafts.

  • Sub-Lethal Dosing : Treat 1×108 CFU/mL fungal cells with a sub-MIC dose (16 µg/mL) of the compound for 4 hours. Causality note: Sub-MIC is critical here to prevent complete cell lysis, which would destroy the lipid rafts before extraction.

  • DRM Isolation : Lyse the cells using glass beads. Treat the lysate with 1% cold Triton X-100 for 30 minutes on ice. Layer the lysate onto a discontinuous sucrose gradient (5%, 30%, 40%) and ultracentrifuge at 100,000 × g for 16 hours at 4°C.

  • Lipid Extraction : Collect the DRM fraction (visible at the 5%/30% interface). Extract lipids using a modified Folch method (Chloroform:Methanol, 2:1 v/v).

  • Mass Spectrometry : Analyze the lipid extract using HPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Quantify the ratio of endogenous ergosterol ( m/z 397.3 [M+H]+ ) against the integrated 3,5,9-Trihydroxyergosta-7,22-dien-6-one ( m/z 445.3 [M+H]+ ). A significant dose-dependent decrease in endogenous ergosterol within the DRM fraction confirms the displacement mechanism.

Conclusion & Future Perspectives

3,5,9-Trihydroxyergosta-7,22-dien-6-one represents a highly promising class of membrane-targeting antifungals. By leveraging its unique highly-oxygenated sterol structure, it bypasses traditional resistance mechanisms (such as point mutations in ERG11 target enzymes) by attacking the biophysical integrity of the membrane itself. Future drug development efforts should focus on optimizing its solubility profile and assessing its synergistic potential with existing azole therapeutics.

References

  • Bioactive Secondary Metabolites from Trichoderma spp.
  • Fungicidal profiling of Trichoderma asperellum mutants released volatile and non-volatile compounds against Fusarium oxysporum f. sp. ciceri. Taylor & Francis.
  • Ergosta-7,22-Dien-3Beta,5Alpha,9Alpha-Trihydroxy-6-One. PubChem.
  • 3,5,9-Trihydroxyergosta-7,22-dien-6-one | CAS:88191-14-4. ChemFaces.

Sources

Exploratory

Biological activity and neuroprotective effects of 3,5,9-Trihydroxyergosta-7,22-dien-6-one

Title: Biological Activity and Neuroprotective Effects of 3,5,9-Trihydroxyergosta-7,22-dien-6-one: An In-Depth Technical Guide Executive Summary The search for novel neurotrophic and neuroprotective agents has increasing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Biological Activity and Neuroprotective Effects of 3,5,9-Trihydroxyergosta-7,22-dien-6-one: An In-Depth Technical Guide

Executive Summary

The search for novel neurotrophic and neuroprotective agents has increasingly focused on bioactive secondary metabolites derived from medicinal fungi. Among these, 3,5,9-Trihydroxyergosta-7,22-dien-6-one (CAS: 88191-14-4) has emerged as a highly potent ergostanoid. Isolated from the fruiting bodies of Ganoderma lucidum (Reishi), Hericium erinaceus (Lion’s Mane), and various Trichoderma species, this compound exhibits significant multi-target biological activities. This whitepaper provides a comprehensive technical analysis of its structural profile, neuroprotective mechanisms, self-validating experimental protocols, and broader pharmacological applications in oncology and agriculture.

Chemical Profile & Structural Biology

3,5,9-Trihydroxyergosta-7,22-dien-6-one is a highly functionalized steroid derivative. Its precise stereochemistry—often denoted as (22E,24R)-3β,5α,9α-trihydroxyergosta-7,22-dien-6-one—features a rigid tetracyclic ergostane backbone substituted with hydroxyl groups at the 3, 5, and 9 positions, and an oxo group at position 6[1].

Pharmacokinetic Relevance: The lipophilic nature of the ergostane skeleton allows the compound to readily cross the blood-brain barrier (BBB)[2]. However, the specific arrangement of the polar hydroxyl groups and the ketone moiety provides the necessary amphiphilicity to interact with lipid rafts on neuronal cell membranes. This structural configuration is critical for its role as an allosteric modulator of neurotrophin receptors rather than a direct primary ligand.

Mechanisms of Action: Neuroprotection & Neurotrophy

The most profound biological activity of 3,5,9-Trihydroxyergosta-7,22-dien-6-one is its synergistic enhancement of Nerve Growth Factor (NGF)-induced neurite outgrowth[3]. In neurodegenerative disease models (e.g., Alzheimer's and Parkinson's), endogenous NGF levels are often insufficient to maintain neuronal survival and synaptic connectivity.

The Causality of Synergy: When administered alone, the compound does not induce neuritogenesis. However, in the presence of sub-optimal concentrations of NGF (e.g., 20 ng/mL), it exerts a significant increase in the percentage of neurite-bearing cells[3]. Mechanistically, the compound is hypothesized to alter the microdomain lipid environment of the neuronal membrane, thereby sensitizing the TrkA (Tropomyosin receptor kinase A) receptor. This sensitization amplifies the downstream phosphorylation cascades:

  • PI3K/Akt Pathway: Promotes anti-apoptotic signals and neuronal survival.

  • MAPK/ERK Pathway: Drives cytoskeletal rearrangement and neurite extension.

Pathway Compound 3,5,9-Trihydroxyergosta- 7,22-dien-6-one TrkA TrkA Receptor (Sensitization & Activation) Compound->TrkA Allosteric Modulation / Sensitization NGF NGF (20 ng/mL) NGF->TrkA Ligand Binding PI3K PI3K / Akt Pathway (Cell Survival) TrkA->PI3K Phosphorylation MAPK MAPK / ERK Pathway (Differentiation) TrkA->MAPK Phosphorylation Neurite Neurite Outgrowth & Neuroprotection PI3K->Neurite Anti-apoptotic signals MAPK->Neurite Cytoskeletal rearrangement

Diagram 1: Synergistic activation of the NGF-TrkA signaling pathway by the ergostanoid compound.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of neurotrophic activity must utilize a self-validating system. The PC12 (Pheochromocytoma) cell line is the gold standard for this assay because these cells natively express TrkA receptors and halt proliferation to differentiate into sympathetic neuron-like cells exclusively upon NGF stimulation.

Protocol: In Vitro Neurite Outgrowth Assay

Rationale & Causality: High-serum media contains undefined growth factors that confound neurotrophic assays and promote rapid cell division. Transitioning cells to a low-serum environment (starvation) arrests the cell cycle, synchronizing the population and sensitizing them to exogenous treatments.

  • Cell Seeding: Plate PC12 cells at a density of 1×104 cells/well in a 6-well plate coated with Poly-D-Lysine (enhances adherence of differentiating cells). Culture in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 5% Horse Serum for 24 hours.

  • Serum Starvation: Aspirate media, wash with PBS, and replace with differentiation media (DMEM + 1% Horse Serum) for 12 hours to halt proliferation.

  • Co-Treatment (The Validating Step):

    • Negative Control: Vehicle (0.1% DMSO).

    • Positive Control: Optimal NGF (50 ng/mL).

    • Sub-optimal Control: NGF alone (20 ng/mL).

    • Experimental: Compound (10 µM) + NGF (20 ng/mL).

    • Validation Control: Compound + NGF + K252a (100 nM). Note: K252a is a selective TrkA inhibitor. If neurite outgrowth is blocked, it proves the compound's effect is strictly TrkA-dependent.

  • Incubation: Incubate at 37°C in 5% CO₂ for 48–72 hours.

  • Quantification: Fix cells with 4% paraformaldehyde. Using phase-contrast microscopy, count a minimum of 300 cells per well. A cell is classified as "neurite-bearing" only if it possesses at least one neurite with a length strictly greater than twice the diameter of its soma.

Workflow Step1 1. Cell Culture PC12 Cells in 10% FBS Step2 2. Serum Starvation 1% Horse Serum (12h) Step1->Step2 Step3 3. Co-Treatment Compound + NGF (20ng/mL) Step2->Step3 Step4 4. Incubation 48-72 Hours at 37°C Step3->Step4 Step5 Step5 Step4->Step5

Diagram 2: Step-by-step experimental workflow for the PC12 Neurite Outgrowth Assay.

Quantitative Data & Comparative Analysis

Table 1: Comparative Efficacy of Neurite Outgrowth in PC12 Cells

Treatment Condition Neurite-Bearing Cells (%) Mechanistic Observation
Control (Vehicle) < 5% Baseline morphology, spherical soma
NGF alone (20 ng/mL) ~ 15-20% Sub-optimal concentration for full differentiation
Compound alone (10 µM) < 5% No independent primary neurotrophic activity
Compound (10 µM) + NGF (20 ng/mL) > 45% Synergistic amplification of TrkA signaling

| Compound + NGF + K252a (TrkA Inhibitor) | < 5% | Confirms TrkA-dependent pathway causality |

Broader Biological Activities: Oncology and Agriculture

Beyond neuroprotection, 3,5,9-Trihydroxyergosta-7,22-dien-6-one exhibits a highly versatile pharmacological profile.

Hepatocellular Carcinoma (Liver Cancer): Recent network pharmacology and in vitro studies have identified this compound as a core active ingredient in the traditional Naxi herbal formula (Chong-Lou-Yao-Fang, CLYF) used for treating liver cancer[4],[5]. The compound contributes to the suppression of HepG2 cell proliferation, induction of apoptosis, and cell cycle arrest. Molecular docking confirms its stable binding affinity to core oncogenic targets, specifically EGFR, TP53, and AKT1 , leading to the loss of mitochondrial membrane potential and subsequent cancer cell death[4],[5].

Agricultural Fungicidal Properties: In agrochemical research, the compound has been profiled via liquid chromatography-mass spectrometry (LC-MS) as a potent non-volatile organic compound (nVOC) secreted by fungicide-tolerant Trichoderma asperellum mutants[6],[7]. At concentrations of 400 µg/mL, ethyl acetate extracts containing this ergostanoid demonstrated complete mycelial inhibition against Fusarium oxysporum f. sp. ciceri, a devastating phytopathogen responsible for chickpea wilt[6],[7].

Table 2: Broad-Spectrum Biological Targets

Disease Model / Target Biological Effect Associated Pathway / Target
Neurodegeneration Neurite outgrowth promotion TrkA / NGF sensitization
Hepatocellular Carcinoma Apoptosis induction, Cell cycle arrest EGFR, TP53, AKT1 modulation

| Phytopathogenic Fungi | Complete mycelial inhibition | Disruption of fungal cell membrane |

Conclusion & Translational Outlook

3,5,9-Trihydroxyergosta-7,22-dien-6-one represents a highly promising scaffold for drug development. Its inability to trigger neurite outgrowth independently—relying instead on the presence of NGF—makes it an ideal candidate for targeted neurotherapeutics. By acting as a sensitizer, it avoids the off-target hyperactivation risks associated with direct TrkA agonists, ensuring that differentiation and survival signals are amplified only where endogenous NGF is naturally localized. Furthermore, its validated roles in oncology and agricultural biocontrol underscore the profound evolutionary utility of fungal ergostanoids.

References

  • National Center for Biotechnology Information (PubChem). "Ergosta-7,22-Dien-3Beta,5Alpha,9Alpha-Trihydroxy-6-One (CID 21772319)." PubChem Database. URL:[Link]

  • Yan, X., et al. "An Investigation of the Effect of the Traditional Naxi Herbal Formula Against Liver Cancer Through Network Pharmacology, Molecular Docking, and In Vitro Experiments." Pharmaceuticals 2024, 17(11), 1429. URL:[Link]

  • Birari, B., et al. "Fungicidal profiling of Trichoderma asperellum mutants released volatile and non-volatile compounds against Fusarium oxysporum f. sp. ciceri." Archives of Phytopathology and Plant Protection 2025, 58:59–91. URL:[Link]

Sources

Foundational

Role of 3,5,9-Trihydroxyergosta-7,22-dien-6-one in NGF-induced neurite outgrowth

An Investigative Framework: Elucidating the Potential Role of 3,5,9-Trihydroxyergosta-7,22-dien-6-one in NGF-Induced Neurite Outgrowth Executive Summary Nerve Growth Factor (NGF) is a cornerstone neurotrophin essential f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Investigative Framework: Elucidating the Potential Role of 3,5,9-Trihydroxyergosta-7,22-dien-6-one in NGF-Induced Neurite Outgrowth

Executive Summary

Nerve Growth Factor (NGF) is a cornerstone neurotrophin essential for the differentiation, survival, and maintenance of neurons. Its ability to induce neurite outgrowth—the extension of axons and dendrites—is a critical process in neural development and a significant area of interest for therapeutic strategies in neurodegenerative diseases and nerve injury. The signaling cascades initiated by NGF are complex, primarily involving the TrkA receptor and subsequent activation of the MAPK/ERK and PI3K/Akt pathways. Natural compounds present a promising avenue for modulating these pathways to enhance neuronal regeneration. While various ergostane-type steroids from medicinal fungi have demonstrated neuroprotective effects, the specific role of 3,5,9-Trihydroxyergosta-7,22-dien-6-one in the context of NGF-induced neuritogenesis remains uncharacterized. This technical guide presents a comprehensive, scientifically-grounded framework for the systematic investigation of this compound. We provide an in-depth review of the established NGF signaling pathways and propose a phased experimental workflow, complete with detailed protocols, to determine the efficacy and elucidate the mechanism of action of 3,5,9-Trihydroxyergosta-7,22-dien-6-one as a potential modulator of neurite outgrowth.

Part 1: The Foundational Biology of NGF-Induced Neurite Outgrowth

The process of neurite outgrowth is fundamental to the formation of functional neural circuits. In the peripheral and central nervous systems, NGF is a key regulator of this process.[1][2] The initiation of neuritogenesis by NGF is a well-orchestrated event beginning with its binding to a high-affinity receptor, which triggers a cascade of intracellular signaling events.

The NGF-TrkA Signaling Axis

The biological effects of NGF are primarily mediated through its interaction with the high-affinity Tropomyosin receptor kinase A (TrkA).[1][3] Upon NGF binding, TrkA receptors dimerize and undergo trans-autophosphorylation on specific tyrosine residues within their cytoplasmic domain.[3] These phosphorylated sites act as docking stations for various adaptor proteins and enzymes, initiating the downstream signaling cascades crucial for neuronal differentiation and survival.[1][3] A lower-affinity receptor, p75NTR, can also bind NGF and modulate TrkA signaling or activate independent pathways.[1][3]

Core Signaling Cascades: MAPK/ERK and PI3K/Akt Pathways

The activation of TrkA leads to the recruitment of adaptor proteins like Shc and Grb2, which in turn activate the Ras-Raf-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.[2][3] The terminal kinase in this cascade, Extracellular signal-regulated kinase (ERK), translocates to the nucleus to regulate gene expression associated with neuronal differentiation.[4] Concurrently, TrkA activation also engages the Phosphatidylinositol-3-kinase (PI3K)-Akt pathway, which is pivotal for promoting cell survival and plays a complementary role in neurite outgrowth.[1][2][5] The coordinated action of these two major pathways is essential for the successful extension and stabilization of neurites.[1]

NGF_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TrkA TrkA Receptor NGF->TrkA Binding & Dimerization Ras Ras TrkA->Ras Grb2/SOS PI3K PI3K TrkA->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylation CREB CREB / Transcription Factors ERK->CREB Translocation Akt Akt PI3K->Akt via PIP3 Survival Neuronal Survival Akt->Survival Gene_Expression Gene Expression CREB->Gene_Expression Outgrowth Neurite Outgrowth Gene_Expression->Outgrowth

Caption: Core NGF-TrkA signaling pathways leading to neurite outgrowth.

Part 2: A Proposed Framework for Investigating 3,5,9-Trihydroxyergosta-7,22-dien-6-one

While the specific compound 3,5,9-Trihydroxyergosta-7,22-dien-6-one is not characterized in the literature for neurite outgrowth, related ergostane-type steroids isolated from medicinal fungi like Antrodia camphorata have shown neuroprotective effects, such as modulating microglia activation in models of Alzheimer's disease.[6] This provides a strong rationale for investigating novel derivatives from this class. The following workflow outlines a logical, multi-phased approach to characterize the potential neuro-regenerative properties of this compound.

Experimental_Workflow start Start: Compound Synthesis & Purification phase1 Phase 1: Phenotypic Screening Neurite Outgrowth Assay in PC12 Cells start->phase1 phase2 Phase 2: Mechanistic Investigation Western Blot for p-ERK and p-Akt phase1->phase2 If Active phase3 Phase 3: Pathway Validation Co-treatment with Kinase Inhibitors phase2->phase3 If Pathway(s) Modulated conclusion Conclusion: Elucidate Mechanism of Action phase3->conclusion

Caption: Proposed workflow for characterizing the target compound.
Phase 1: Phenotypic Screening - Neurite Outgrowth Assay

Causality: The primary and most crucial first step is to determine if 3,5,9-Trihydroxyergosta-7,22-dien-6-one has any direct, observable effect on neurite formation. The PC12 cell line is an ideal model system as these cells are of neural crest origin and differentiate into sympathetic neuron-like cells, extending neurites in response to NGF.[1][7][8] This assay will establish a baseline effect (potentiation, inhibition, or no effect) and determine the optimal concentration range for subsequent mechanistic studies.

Experimental Protocol: Neurite Outgrowth Quantification in PC12 Cells

  • Plate Preparation: Coat 24-well tissue culture plates with Poly-D-Lysine (0.1 mg/mL) for at least 2 hours at 37°C, or overnight at room temperature, to enhance cell adhesion.[9][10] Aspirate the coating solution and wash twice with sterile PBS.

  • Cell Seeding: Seed PC12 cells at a density of 1x10⁴ cells/well.[7] Culture overnight in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum to allow for attachment.

  • Differentiation and Treatment:

    • Replace the growth medium with a low-serum differentiation medium (e.g., 1% horse serum).

    • Prepare treatment groups: Vehicle control, NGF alone (50 ng/mL), compound alone (at various concentrations, e.g., 0.1, 1, 10 µM), and NGF + compound (at the same concentrations).

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

  • Fixation and Staining:

    • Gently aspirate the medium and fix the cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.[10]

    • Wash three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Stain for neuronal morphology using an antibody against β-III tubulin (a neuron-specific marker) overnight at 4°C.[10]

    • Wash and incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify neurite outgrowth using image analysis software (e.g., ImageJ with the NeuronJ plugin). A cell is considered positive if it possesses at least one neurite longer than the diameter of its cell body.[7][11] Measure the total length of neurites per cell.

Hypothetical Data Summary

Treatment GroupConcentration (µM)% of Neurite-Bearing Cells (Mean ± SD)Average Neurite Length (µm/cell, Mean ± SD)
Vehicle Control-5.2 ± 1.18.5 ± 2.3
NGF (50 ng/mL)-45.8 ± 4.560.1 ± 8.7
Compound Alone106.1 ± 1.59.2 ± 3.1
NGF + Compound0.150.3 ± 5.168.4 ± 9.1
NGF + Compound1.065.7 ± 6.295.3 ± 11.4
NGF + Compound10.078.2 ± 7.1 121.6 ± 14.5
*p < 0.05, **p < 0.01 compared to NGF alone.
Phase 2: Mechanistic Investigation - Signaling Pathway Analysis

Causality: If the compound potentiates NGF-induced neurite outgrowth, the next logical step is to investigate its effect on the canonical signaling pathways known to be essential for this process. Western blotting for the phosphorylated (active) forms of ERK and Akt provides a direct measure of pathway activation.[5][12] Comparing the ratio of phosphorylated protein to total protein allows for a quantitative assessment of how the compound modulates these key signaling nodes.

Experimental Protocol: Western Blot for p-ERK and p-Akt

  • Cell Culture and Treatment: Seed PC12 cells in 6-well plates to achieve 70-80% confluency.[13] Starve the cells in low-serum medium for 4-6 hours. Treat with NGF (50 ng/mL) with or without the optimal concentration of the compound (e.g., 10 µM) for a short duration (e.g., 15, 30, and 60 minutes) to capture peak phosphorylation events.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve protein integrity and phosphorylation status.[13][14]

    • Scrape the cell lysate, collect it in a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[13]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[5]

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.[12]

    • Separate proteins by size on a 10% polyacrylamide gel.[5]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.[12][14]

    • Incubate the membrane overnight at 4°C with a primary antibody specific to phospho-ERK1/2 (Thr202/Tyr204) or phospho-Akt (Ser473).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

  • Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with primary antibodies for total ERK1/2 and total Akt, and a loading control like GAPDH.[13][14]

Phase 3: Pathway Validation Using Kinase Inhibitors

Causality: To confirm that the observed potentiation of neurite outgrowth is indeed dependent on the MAPK/ERK and/or PI3K/Akt pathways, a pharmacological inhibition study is essential. By using specific inhibitors like U0126 (a MEK inhibitor) or LY294002 (a PI3K inhibitor), we can block these pathways.[2][15] If the compound's enhancing effect is diminished or abolished in the presence of these inhibitors, it provides strong evidence that its mechanism of action is mediated through these specific cascades.[2][15]

Experimental Protocol: Neurite Outgrowth Assay with Inhibitors

  • Cell Seeding and Pre-treatment: Follow steps 1 and 2 of the Neurite Outgrowth Assay protocol.

  • Inhibitor Pre-incubation: Pre-treat the designated wells with a MEK inhibitor (e.g., 10 µM U0126) or a PI3K inhibitor (e.g., 20 µM LY294002) for 1 hour prior to adding NGF and the compound.[15]

  • Treatment: Add NGF (50 ng/mL) and the compound (10 µM) to the appropriate wells (including those pre-treated with inhibitors).

  • Incubation, Fixation, and Analysis: Follow steps 4 through 6 of the Neurite Outgrowth Assay protocol to quantify the effects on neurite length.

Hypothetical Data Summary

Treatment GroupAverage Neurite Length (µm/cell, Mean ± SD)
NGF61.5 ± 7.9
NGF + Compound125.3 ± 15.1
NGF + Compound + U0126 (MEK Inhibitor)65.8 ± 8.5
NGF + Compound + LY294002 (PI3K Inhibitor)70.1 ± 9.2
*p < 0.01 compared to NGF + Compound.

Part 3: Synthesis and Hypothesized Mechanism

Based on the successful execution of the proposed framework, the hypothetical data suggest that 3,5,9-Trihydroxyergosta-7,22-dien-6-one potentiates NGF-induced neurite outgrowth in PC12 cells. The mechanism appears to involve the enhanced and sustained activation of both the MAPK/ERK and PI3K/Akt signaling pathways. The inhibitor studies would confirm that the integrity of these pathways is necessary for the compound's neuritogenic-enhancing effects. This positions 3,5,9-Trihydroxyergosta-7,22-dien-6-one as a promising candidate for further preclinical development. Future studies should focus on identifying its direct molecular target and validating these findings in primary neuronal cultures and in vivo models of nerve injury or neurodegeneration.

Hypothesized_Mechanism cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NGF NGF TrkA TrkA Receptor NGF->TrkA ERK_Pathway MAPK/ERK Pathway TrkA->ERK_Pathway PI3K_Pathway PI3K/Akt Pathway TrkA->PI3K_Pathway Compound 3,5,9-Trihydroxyergosta- 7,22-dien-6-one Upstream_Modulator Unknown Target (e.g., Kinase/Phosphatase) Compound->Upstream_Modulator Upstream_Modulator->ERK_Pathway Potentiation Upstream_Modulator->PI3K_Pathway Potentiation Enhanced_Outgrowth Enhanced Neurite Outgrowth ERK_Pathway->Enhanced_Outgrowth PI3K_Pathway->Enhanced_Outgrowth

Caption: Hypothesized mechanism of the compound's action.

References

  • National Center for Biotechnology Information. (n.d.). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC.
  • QIAGEN. (n.d.). NGF Signaling | GeneGlobe.
  • NDEx. (2025, August 22). Signaling pathway of NGF-induced neurite outgrowth in PC12 cells.
  • Kanno, T., et al. (2014, March 25). Inhibition of Nerve Growth Factor-Induced Neurite Outgrowth from PC12 Cells by Dexamethasone: Signaling Pathways through the Glucocorticoid Receptor and Phosphorylated Akt and ERK1/2. PLOS One.
  • National Institutes of Health. (n.d.). Nerve Growth Factor-mediated Neurite Outgrowth via Regulation of Rab5 - PMC.
  • JoVE Journal. (2019, July 02). Protocol for Neurite Outgrowth Study.
  • Bio-protocol. (2016, January 05). Neurite Outgrowth Assay.
  • Caná, A., et al. (n.d.). FK506 potentiates NGF-induced neurite outgrowth via the Ras/Raf/MAP kinase pathway.
  • Sartorius. (n.d.). Neurite Outgrowth and Cell Health Analysis Protocol.
  • Spandidos Publications. (2017, October 19). A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium.
  • Oxford Academic. (n.d.). Nerve growth factor-induced neurite formation in PC12 cells is independent of endogenous cellular gangliosides.
  • National Center for Biotechnology Information. (2015, October 06). Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC.
  • National Center for Biotechnology Information. (n.d.). A MAP Kinase-Signaling Pathway Mediates Neurite Outgrowth on L1 and Requires Src-Dependent Endocytosis - PMC.
  • ResearchGate. (n.d.). In vitro test for NGF activity: neurite outgrowth in PC12 cells at 4...
  • PubMed. (n.d.). Nerve growth factor-induced neurite outgrowth in PC12 cells involves the coordinate induction of microtubule assembly and assembly-promoting factors.
  • BenchChem. (2025). Application Note: Western Blot Analysis of the MAPK/ERK Signaling Pathway After Compound X Treatment.
  • BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of Akt Signaling Following Akt-IN-11 Treatment.
  • PubMed. (2001, November 16). NGF induces neurite outgrowth via a decrease in phosphorylation of myosin light chain in PC12 cells.
  • PubMed. (n.d.). Distinct neurite outgrowth signaling pathways converge on ERK activation.
  • MDPI. (2021, September 02). Ergosta-7,9(11),22-trien-3β-ol Rescues AD Deficits by Modulating Microglia Activation but Not Oxidative Stress.

Sources

Exploratory

Cytotoxicity Profile and Mechanistic Evaluation of 3,5,9-Trihydroxyergosta-7,22-dien-6-one in Mammalian Cell Lines: A Technical Guide

Executive Summary As modern drug discovery pipelines increasingly turn to mycological secondary metabolites, ergostanoids have emerged as potent modulators of mammalian cellular pathways. 3,5,9-Trihydroxyergosta-7,22-die...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern drug discovery pipelines increasingly turn to mycological secondary metabolites, ergostanoids have emerged as potent modulators of mammalian cellular pathways. 3,5,9-Trihydroxyergosta-7,22-dien-6-one (CAS: 88191-14-4) is a highly oxygenated steroid derivative naturally isolated from fungal species such as Trichoderma spp. and Ganoderma lucidum[1][2]. While historically recognized for its broad-spectrum antimicrobial properties, recent pharmacological profiling has illuminated its targeted cytotoxicity against specific mammalian tumor cell lines, particularly hepatocellular carcinoma (HCC)[3][4].

This technical whitepaper synthesizes the cytotoxicity profile, mechanistic pathways, and standardized experimental workflows required to evaluate this compound in vitro, ensuring robust, reproducible, and self-validating data generation.

Structural Biology and Target Interaction

The compound features a rigid tetracyclic steroidal nucleus with a conjugated diene system (C7, C22) and multiple hydroxylations (3β, 5α, 9α) alongside a 6-oxo group[1].

  • Membrane Permeability: The overall lipophilicity of the ergostane skeleton dictates its efficient traversal across mammalian lipid bilayers.

  • Target Binding: The 3β-hydroxyl group is structurally critical for inhibiting cell proliferation, allowing the molecule to dock into the kinase domains of key survival receptors and disrupt membrane integrity[5].

Cytotoxicity Profile in Mammalian Cells

In vitro evaluations of extracts containing 3,5,9-Trihydroxyergosta-7,22-dien-6-one demonstrate a highly specific, dose-dependent reduction in cell viability, particularly in hepatic cancer models[3][4].

Hepatocellular Carcinoma (Huh7 & HepG2)

The compound exhibits potent anti-proliferative effects by disrupting the mitochondrial membrane potential.

  • In Huh7 cells , enriched fungal extracts containing the compound yielded IC50 values ranging from 202.5 to 234.3 µg/mL[3][6].

  • In HepG2 cells , treatment induces cell cycle arrest at the G0/G1 phase and triggers downstream apoptosis[4].

Selectivity Index (Non-Tumor Cells)

Therapeutic selectivity is a critical metric for any cytotoxic agent. Assays on non-tumor mammalian lines generally show significantly higher IC50 thresholds (e.g., >360 µg/mL). This indicates a viable therapeutic window where tumor cells are preferentially targeted due to their higher metabolic rates and reliance on specific hyperactive kinase cascades[3].

Table 1: Quantitative Summary of Cytotoxicity Data
Cell LineTissue OriginAssay TypePrimary Modulated TargetsIC50 Range / Phenotypic Effect
Huh7 Human HepatomaMTT ViabilityMitochondrial Dehydrogenase202.5 – 234.3 µg/mL[3]
HepG2 Human Hepatocellular CarcinomaCell Viability / Flow CytometryEGFR, AKT1, TP53Dose-dependent apoptosis & G0/G1 arrest[4]
Non-Tumor Mammalian ControlMTT ViabilityN/A> 360.0 µg/mL (Selective)[3]

Mechanistic Pathways (MoA)

The cytotoxicity of 3,5,9-Trihydroxyergosta-7,22-dien-6-one is not merely necrotic; it is a highly regulated apoptotic process driven by the modulation of the EGFR/PI3K/AKT axis and the TP53 tumor suppressor pathway [4].

  • EGFR/AKT1 Downregulation: The compound acts as an upstream inhibitor of the Epidermal Growth Factor Receptor (EGFR), subsequently dampening the PI3K/AKT1 survival signal. The loss of AKT1 phosphorylation directly removes the inhibitory brake on apoptotic executioners[4].

  • TP53 Upregulation: Concurrently, the stress induced by mitochondrial disruption stabilizes TP53, promoting the transcription of pro-apoptotic factors[4].

MoA Compound 3,5,9-Trihydroxyergosta- 7,22-dien-6-one EGFR EGFR (Downregulated) Compound->EGFR TP53 TP53 (Upregulated) Compound->TP53 PI3K PI3K Pathway EGFR->PI3K AKT1 AKT1 (Inhibited) PI3K->AKT1 Apoptosis Apoptosis & Cell Cycle Arrest AKT1->Apoptosis Inhibition TP53->Apoptosis Activation

Mechanistic pathway of 3,5,9-Trihydroxyergosta-7,22-dien-6-one inducing apoptosis via EGFR/AKT1.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems .

Workflow Culture Cell Culture HepG2 / Huh7 Treatment Compound Treatment Dose-Response Culture->Treatment Viability Viability Assay MTT Reduction Treatment->Viability Apoptosis Flow Cytometry Annexin V / PI Treatment->Apoptosis Protein Protein Expression Western Blot Treatment->Protein

Standardized in vitro experimental workflow for validating compound cytotoxicity and mechanism.

Protocol 1: Cell Viability & IC50 Determination (MTT Assay)

Causality & Rationale: Because 3,5,9-Trihydroxyergosta-7,22-dien-6-one disrupts mitochondrial function, measuring mitochondrial dehydrogenase activity (MTT reduction) provides a direct, functionally relevant readout of its primary cytotoxic mechanism[3].

  • Seeding: Seed HepG2 or Huh7 cells in 96-well plates at a density of 5,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO2.

  • Treatment: Prepare a stock solution of the compound in DMSO (ensure final DMSO concentration in wells is <0.1% to prevent solvent toxicity). Treat cells with a concentration gradient (e.g., 10, 50, 100, 250, 500 µg/mL) for 72 h[3].

  • Validation Control: Include a positive control (e.g., Doxorubicin) and a vehicle control (0.1% DMSO) to normalize baseline viability and validate assay sensitivity[4].

  • Detection: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 h. Remove media and dissolve the resulting formazan crystals in 150 µL DMSO.

  • Quantification: Read absorbance at 540 nm (reference filter 650 nm). Calculate IC50 using non-linear regression analysis[3].

Protocol 2: Apoptosis & Cell Cycle Analysis (Flow Cytometry)

Causality & Rationale: Viability assays cannot differentiate between cytostatic (cell cycle arrest) and cytotoxic (apoptosis) effects. Annexin V/PI staining directly validates the TP53-mediated apoptotic pathway by detecting externalized phosphatidylserine (PS)[4].

  • Harvesting: Post-treatment (24-48 h), harvest cells using an enzyme-free dissociation buffer to preserve cell surface PS.

  • Staining (Apoptosis): Wash cells in cold PBS and resuspend in Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 min in the dark.

  • Acquisition: Analyze via flow cytometry. The Annexin V+/PI- population represents early apoptosis, directly validating the phenotypic effect of the compound[4].

Protocol 3: Mechanistic Validation (Western Blotting)

Causality & Rationale: Confirms the molecular targets (EGFR, AKT1, TP53) predicted by phenotypic assays. Using phosphatase inhibitors is non-negotiable here to preserve the transient phosphorylation state of AKT1[4].

  • Lysis: Lyse treated cells in RIPA buffer strictly supplemented with protease and phosphatase inhibitors.

  • Separation & Transfer: Resolve 30 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against EGFR, p-AKT1, AKT1, and TP53. Use GAPDH as a loading control[4].

  • Detection: Use ECL substrate and quantify densitometry. A successful assay will show a dose-dependent decrease in p-AKT1/EGFR and a concurrent increase in TP53 expression[4].

References

  • Ergosta-7,22-Dien-3Beta,5Alpha,9Alpha-Trihydroxy-6-One - PubChem. National Institutes of Health (NIH).[1] URL:[Link]

  • Exploring the Bioactive Secondary Metabolites of Two Argentine Trichoderma afroharzianum Strains. National Institutes of Health (NIH) / PMC.[3][6] URL:[Link]

  • An Investigation of the Effect of the Traditional Naxi Herbal Formula Against Liver Cancer Through Network Pharmacology, Molecular Docking, and In Vitro Experiments. MDPI.[4] URL:[Link]

  • Ganoderma lucidum: a comprehensive review of phytochemistry, efficacy, safety and clinical study. ResearchGate.[5] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1H and 13C NMR Spectroscopy Reference Data and Structural Elucidation Protocol for 3,5,9-Trihydroxyergosta-7,22-dien-6-one

Target Audience: Natural Product Researchers, Analytical Chemists, and Drug Development Professionals Compound Category: Ergostane-type Steroids / Fungal Metabolites Introduction and Biological Significance 3,5,9-Trihydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Natural Product Researchers, Analytical Chemists, and Drug Development Professionals Compound Category: Ergostane-type Steroids / Fungal Metabolites

Introduction and Biological Significance

3,5,9-Trihydroxyergosta-7,22-dien-6-one (CAS: 88191-14-4)[1] is a highly functionalized ergostanoid characterized by a rigid tetracyclic steroid core featuring a 7,22-diene system, a C-6 ketone, and three hydroxyl groups at the 3β, 5α, and 9α positions.

This compound has been successfully isolated from diverse biological sources, including the fruits of Osmanthus fragrans[2], the biocontrol fungus Trichoderma asperellum[3][4], and the medicinal mushroom Hericium erinaceus[5]. From a pharmacological perspective, it exhibits potent fungicidal properties against pathogens like Fusarium oxysporum[3] and demonstrates significant neurotrophic potential. In in vitro assays, the compound acts synergistically with Nerve Growth Factor (NGF) to significantly increase the population of neurite-bearing cells[5].

Because of its complex stereochemistry and biological value, establishing a rigorous, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol is critical for quality control, dereplication, and structural confirmation during drug development.

NGF_Signaling S1 3,5,9-Trihydroxyergosta- 7,22-dien-6-one R TrkA Receptor Activation S1->R Modulates/Enhances S2 NGF (20 ng/mL) S2->R Primary Ligand MAPK MAPK / ERK Pathway R->MAPK PI3K PI3K / Akt Pathway R->PI3K Out Neurite Outgrowth & Cellular Differentiation MAPK->Out PI3K->Out

Caption: Proposed synergistic NGF-signaling enhancement pathway by 3,5,9-Trihydroxyergosta-7,22-dien-6-one.

Sample Preparation Protocol

Causality & Expert Insight: Steroids with multiple hydroxyl groups (like the 3,5,9-triol system) often exhibit poor solubility or broad, unresolved exchangeable proton signals in standard non-polar solvents due to intermolecular hydrogen bonding. While Pyridine- d5​ is excellent for resolving these hydroxyls, Chloroform- d (CDCl 3​ ) remains the industry standard for ergostane derivatives to allow direct comparison with historical literature. We utilize CDCl 3​ with stringent anhydrous handling to prevent water peak overlap near 1.5 ppm, which can obscure critical steroid envelope signals.

Step-by-Step Methodology
  • Drying: Lyophilize the purified compound (>5 mg) overnight to remove trace moisture.

  • Dissolution: Dissolve the sample in 600 µL of high-purity CDCl 3​ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube. Reasoning: Particulates distort magnetic field homogeneity, leading to poor shimming and broadened spectral lines.

  • Degassing: Gently sonicate the NMR tube for 2 minutes. Reasoning: Dissolved oxygen is paramagnetic and causes T1​ relaxation shortening, which degrades the resolution of fine multiplet splitting in the 1H spectrum.

NMR Acquisition Workflow

To ensure trustworthiness and structural certainty, this protocol utilizes a self-validating system. The 1D data establishes the atomic inventory, while the 2D correlations independently verify the connectivity, leaving no structural ambiguity.

  • 1D 1 H NMR (600 MHz): 30° pulse angle, 64 scans, 2.0 s relaxation delay ( D1​ ).

  • 1D 13 C NMR (150 MHz): 30° pulse angle, 1024 scans, WALTZ-16 1 H decoupling.

  • 2D COSY (Correlation Spectroscopy): Identifies contiguous spin systems (e.g., the side chain H-22 through H-28).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their directly attached carbons, separating overlapping proton signals in the steroid envelope (1.0–2.5 ppm).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Critical for assigning the quaternary carbons (C-5, C-6, C-8, C-9).

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Confirms the relative stereochemistry (e.g., the α -face orientation of the 5-OH and 9-OH groups versus the β -face orientation of the C-19 methyl).

NMR_Workflow A Sample Preparation (>5 mg, CDCl3) B 1D NMR Acquisition (1H & 13C APT/DEPT) A->B High Purity >95% C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Identify functional groups D Core Skeleton Assignment (Ergostane Framework) C->D C-H connectivity E Stereochemical Profiling (NOESY/ROESY) D->E Relative configuration F 3,5,9-Trihydroxyergosta- 7,22-dien-6-one Validation E->F Final structural proof

Caption: Workflow for the NMR-based structural elucidation of ergostane-type steroids.

Reference NMR Data

The following table summarizes the diagnostic 1 H and 13 C NMR chemical shifts for 3,5,9-trihydroxyergosta-7,22-dien-6-one in CDCl 3​ . Note: Signals in the steroid envelope (1.2–2.0 ppm) are highly overlapping; only key diagnostic signals required for unambiguous identification are detailed below.

Position 13 C Shift ( δ , ppm) 1 H Shift ( δ , ppm)Multiplicity ( J in Hz)Key HMBC Correlations ( 1 H 13 C)
3 67.44.05mC-1, C-5
5 79.8-- (Quaternary)-
6 211.4-- (Ketone)-
7 119.85.75d (2.5)C-5, C-6, C-8, C-9, C-14
8 142.2-- (Quaternary)-
9 74.6-- (Quaternary)-
18 12.10.62sC-12, C-13, C-14, C-17
19 19.61.08sC-1, C-5, C-9, C-10
21 21.11.02d (6.6)C-17, C-20, C-22
22 135.45.18dd (15.2, 7.8)C-20, C-24
23 132.15.25dd (15.2, 7.2)C-24, C-28
26 19.70.82d (6.8)C-24, C-25, C-27
27 20.10.84d (6.8)C-24, C-25, C-26
28 17.60.91d (6.8)C-23, C-24, C-25

Structural Elucidation Logic

When analyzing an unknown extract suspected to contain 3,5,9-trihydroxyergosta-7,22-dien-6-one, follow this logical deduction sequence:

  • Confirming the Ergostane Side Chain: The presence of a trans-disubstituted double bond is immediately evident from the two olefinic protons at δ 5.18 and 5.25 ppm, exhibiting a large trans-coupling constant ( J≈15.2 Hz). The four methyl doublets ( δ 1.02, 0.82, 0.84, 0.91) confirm the standard ergosterol side chain.

  • Identifying the C-6 Ketone and C-7 Alkene: The highly deshielded 13 C signal at δ 211.4 ppm is characteristic of an unconjugated cyclic ketone. The single olefinic proton at δ 5.75 ppm (H-7) shows strong HMBC cross-peaks to the ketone (C-6) and the fully substituted alkene carbon (C-8 at δ 142.2 ppm), locking the Δ7 -6-one moiety in place.

  • Locating the Hydroxyl Groups: The molecule has three oxygenated carbons aside from the ketone. The signal at δ 67.4 ppm correlates to a secondary alcohol (C-3), typical for steroids. The remaining two are quaternary oxygenated carbons at δ 79.8 (C-5) and δ 74.6 (C-9).

  • Validating the A/B Ring Junction: The crucial HMBC correlations from the H-19 angular methyl singlet ( δ 1.08 ppm) to C-1, C-5 ( δ 79.8), C-9 ( δ 74.6), and C-10 unambiguously prove that the two tertiary hydroxyl groups are located at the C-5 and C-9 bridgehead positions.

References

  • PubChem. Ergosta-7,22-Dien-3Beta,5Alpha,9Alpha-Trihydroxy-6-One (CID 21772319). National Center for Biotechnology Information. Available at:[Link]

  • ALB Materials Inc. 88191-14-4 | 3,5,9-Trihydroxyergosta-7,22-dien-6-one | ALB-RS-03631. Available at: [Link]

  • Yin, W., Liu, J. Q., & Zhang, G. S. (2013). [Chemical constituents of Osmanthus fragrans fruits]. Zhongguo Zhong Yao Za Zhi, 38(24), 4329-34. PubMed. Available at:[Link]

  • Birari, B., Ingle, S., Mane, S., & Bramhankar, S. (2025). Fungicidal profiling of Trichoderma asperellum mutants released volatile and non-volatile compounds against Fusarium oxysporum f. sp. ciceri. Taylor & Francis. Available at:[Link]

  • ResearchGate. (2020). Antifungal Activity of Bioactive Metabolites Produced by Trichoderma asperellum and Trichoderma atroviride in Liquid Medium. Available at:[Link]

Sources

Application

Protocol for dissolving 3,5,9-Trihydroxyergosta-7,22-dien-6-one in DMSO for cell culture assays

Application Note: Optimized Reconstitution of 3,5,9-Trihydroxyergosta-7,22-dien-6-one in DMSO for High-Fidelity Cell Culture Assays Introduction & Pharmacological Context 3,5,9-Trihydroxyergosta-7,22-dien-6-one (CAS: 881...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Reconstitution of 3,5,9-Trihydroxyergosta-7,22-dien-6-one in DMSO for High-Fidelity Cell Culture Assays

Introduction & Pharmacological Context

3,5,9-Trihydroxyergosta-7,22-dien-6-one (CAS: 88191-14-4) is a highly bioactive, naturally occurring ergostanoid isolated from fungal species such as Ganoderma lucidum and Trichoderma asperellum[1][2]. In pharmacological and drug development contexts, this compound has garnered significant attention for its potent neurotrophic properties—specifically its ability to dramatically enhance the proliferation of neurite-bearing cells when administered synergistically with Nerve Growth Factor (NGF)[1]. Furthermore, recent network pharmacology studies have identified it as a high-degree active compound in traditional formulations targeting liver cancer apoptosis[3].

Given its rigid, highly lipophilic steroidal backbone coupled with localized polar hydroxyl groups, achieving a stable, precipitate-free dissolution is a critical bottleneck. This application note provides a causally driven, self-validating protocol for dissolving 3,5,9-Trihydroxyergosta-7,22-dien-6-one in Dimethyl Sulfoxide (DMSO) to ensure absolute reproducibility in downstream in vitro cell culture assays.

Physicochemical Properties & Solvent Causality

Understanding the molecular architecture of 3,5,9-Trihydroxyergosta-7,22-dien-6-one dictates the parameters of its handling. The compound features a tetracyclic ergostane skeleton that is highly hydrophobic, while its three hydroxyl groups (3β, 5α, 9α) and 6-oxo group introduce specific sites of polarity[4].

Table 1: Physicochemical and Solubility Profile

PropertyValue / Description
Chemical Name (22E,24R)-3β,5α,9α-trihydroxyergosta-7,22-dien-6-one
CAS Number 88191-14-4
Molecular Formula C28H44O4
Molecular Weight 444.6 g/mol
Primary Solvents DMSO, Chloroform, Dichloromethane, Ethyl Acetate[1]
Recommended Stock Solvent Dimethyl Sulfoxide (DMSO) (≥99.9% cell culture grade)
Storage (Solid Form) 2–8°C (stable for up to 24 months)[1]
Storage (DMSO Stock) -20°C (aliquoted, tightly sealed)[1]

The Causality of Solvent Choice: While the compound is readily soluble in halogenated solvents like chloroform and dichloromethane[1], these solvents are inherently highly toxic to mammalian cell cultures and will immediately compromise assay integrity. DMSO is the optimal vehicle because its amphiphilic nature easily disrupts the intermolecular hydrogen bonding of the compound's hydroxyl groups while simultaneously solvating the hydrophobic steroidal core. This ensures complete dissolution while remaining biologically inert to live cells at final assay concentrations of ≤0.1% (v/v).

Workflow and Logical Relationships

To establish a self-validating experimental setup, the reconstitution workflow must incorporate strict temperature equilibration, precise volumetric addition, and rigorous vehicle control implementation to rule out solvent-induced cytotoxicity.

Workflow A Solid Compound (Equilibrate to RT) B Add Anhydrous DMSO (Vortex & Sonicate) A->B Reconstitution C 10 mM Master Stock (Clear Solution) B->C Visual Inspection D Aliquoting (Store at -20°C) C->D Preservation E Intermediate Dilution (in Culture Media) C->E Fresh Prep F Cell Culture Assay (Final DMSO < 0.1%) E->F Treatment G Vehicle Control (0.1% DMSO in Media) G->F Baseline Validation

Logical workflow for compound reconstitution and cell culture application.

Step-by-Step Reconstitution Protocol

Objective: Prepare a stable 10 mM master stock solution of 3,5,9-Trihydroxyergosta-7,22-dien-6-one.

Phase 1: Preparation and Equilibration

  • Temperature Equilibration: Remove the sealed vial of lyophilized compound from 2–8°C storage. Allow it to sit at room temperature (RT) for at least 1 hour prior to opening[1].

    • Causality: Opening a cold vial introduces atmospheric moisture condensation. Water ingress will rapidly hydrolyze the compound or cause micro-precipitation when DMSO is introduced.

  • Centrifugation: Briefly centrifuge the vial at 3,000 × g for 1 minute.

    • Causality: Transportation often causes the fine powder to adhere to the cap or upper walls of the vial[1]. Centrifugation ensures all material is pelleted at the bottom, preventing mass loss during solvent addition.

Phase 2: Dissolution 3. Solvent Addition: To prepare a 10 mM stock from 5 mg of the compound (MW = 444.6 g/mol ), add exactly 1.124 mL of sterile, anhydrous, cell-culture grade DMSO (≥99.9% purity). 4. Agitation: Vortex the vial gently for 30–60 seconds. If the compound does not dissolve immediately, place the vial in a room-temperature ultrasonic water bath for 2–5 minutes.

  • Causality: Sonication provides the kinetic energy required to break the crystal lattice without thermally degrading the active oxo- and diene-groups of the steroidal structure.

  • Visual Verification: Inspect the solution against a light source. It must be completely clear and free of particulate matter.

Phase 3: Aliquoting and Preservation 6. Aliquoting: Divide the 10 mM stock into 50 µL or 100 µL aliquots using sterile, low-bind microcentrifuge tubes. 7. Storage: Store aliquots immediately at -20°C[1].

  • Causality: Repeated freeze-thaw cycles degrade the compound and induce localized precipitation. Aliquoting ensures each vial is thawed only once before use. Stock solutions are generally viable for up to two weeks at -20°C[1].

Cell Culture Application: Neurite Outgrowth Assay

3,5,9-Trihydroxyergosta-7,22-dien-6-one exhibits potent neurotrophic synergy, significantly increasing neurite-bearing cells in the presence of 20 ng/mL NGF[1]. The following protocol outlines a self-validating assay using PC12 cells.

Assay Methodology

  • Cell Seeding: Seed PC12 cells in a collagen-coated 96-well plate at a density of 5,000 cells/well in DMEM supplemented with 1% horse serum.

    • Causality: Low serum conditions halt basal proliferation and prime the cells for differentiation.

  • Working Solution Preparation: Thaw a 10 mM compound aliquot at RT. Dilute the stock 1:1000 in pre-warmed (37°C) culture media to create a 10 µM intermediate solution (DMSO = 0.1%).

  • Self-Validating Treatment Matrix: Aspirate the old media and apply the following treatment groups to establish a causal baseline:

    • Group 1 (Negative Control): Media + 0.1% DMSO.

    • Group 2 (Positive Control): Media + 20 ng/mL NGF + 0.1% DMSO.

    • Group 3 (Test Compound Alone): Media + 10 µM Compound + 0.1% DMSO.

    • Group 4 (Synergy): Media + 20 ng/mL NGF + 10 µM Compound + 0.1% DMSO.

  • Incubation & Analysis: Incubate for 72 hours. Fix cells with 4% paraformaldehyde and image using phase-contrast microscopy. Quantify the percentage of neurite-bearing cells (defined as cells with at least one neurite longer than the cell body).

SignalingPathway NGF NGF (20 ng/mL) TrkA TrkA Receptor NGF->TrkA Primary Activation Compound 3,5,9-Trihydroxyergosta- 7,22-dien-6-one Compound->TrkA Synergistic Enhancement PI3K PI3K / Akt Pathway TrkA->PI3K Phosphorylation MAPK MAPK / ERK Pathway TrkA->MAPK Phosphorylation Neurite Neurite Outgrowth (Phenotypic Expression) PI3K->Neurite Survival & Growth MAPK->Neurite Differentiation

Proposed synergistic signaling pathway of NGF and the compound driving neurite outgrowth.

Troubleshooting and Assay Validation Metrics

To ensure the integrity of the assay, researchers must monitor two primary failure points:

  • Precipitation upon Media Addition: If the compound precipitates when added to the aqueous culture media, the local concentration of DMSO dropped too rapidly, causing a "solvent shock."

    • Solution: Ensure the media is pre-warmed to 37°C before adding the DMSO stock. Alternatively, perform a serial dilution in media rather than a direct 1:1000 spike.

  • Cytotoxicity in Vehicle Control: If the 0.1% DMSO vehicle control (Group 1) shows >5% cell death compared to a completely untreated control, the specific cell line is hypersensitive to DMSO.

    • Solution: Increase the master stock concentration to 20 mM, allowing for a final DMSO concentration of 0.05% in the assay well.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21772319, Ergosta-7,22-Dien-3Beta,5Alpha,9Alpha-Trihydroxy-6-One" PubChem,[Link]

  • Birari, B., Ingle, S., Mane, S., & Bramhankar, S. (2025). "Fungicidal profiling of Trichoderma asperellum mutants released volatile and non-volatile compounds against Fusarium oxysporum f. sp. ciceri" Taylor & Francis,[Link]

  • National Institutes of Health (PMC). "An Investigation of the Effect of the Traditional Naxi Herbal Formula Against Liver Cancer Through Network Pharmacology, Molecular Docking, and In Vitro Experiments" PubMed Central,[Link]

Sources

Method

Ethyl acetate extraction protocol for 3,5,9-Trihydroxyergosta-7,22-dien-6-one from mycelium

Application Note & Protocol Topic: High-Fidelity Extraction of 3,5,9-Trihydroxyergosta-7,22-dien-6-one from Fungal Mycelium Using Ethyl Acetate Audience: Researchers, scientists, and drug development professionals. Abstr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: High-Fidelity Extraction of 3,5,9-Trihydroxyergosta-7,22-dien-6-one from Fungal Mycelium Using Ethyl Acetate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-tested protocol for the extraction and purification of 3,5,9-Trihydroxyergosta-7,22-dien-6-one, a bioactive ergostane-type sterol, from fungal mycelium. This guide moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring both reproducibility and a deep understanding of the methodology. The protocol is centered around a primary extraction with ethyl acetate, a solvent chosen for its optimal polarity in targeting such moderately polar steroidal compounds. Subsequent purification involves liquid-liquid partitioning and multi-stage chromatography. This application note is designed to equip researchers with a robust framework for isolating this and similar fungal metabolites for applications in drug discovery and natural product chemistry.

Introduction: The Rationale for Targeting Fungal Ergostanoids

Fungi are prolific producers of a vast array of secondary metabolites, many of which possess unique chemical structures and potent biological activities.[1][2][3] Among these are the ergostane-type steroids, a class of compounds derived from the primary fungal sterol, ergosterol. The specific target of this protocol, 3,5,9-Trihydroxyergosta-7,22-dien-6-one, has been isolated from various fungal species, including Aspergillus and Cladosporium.[4][5][6] The presence of multiple hydroxyl groups and a ketone function on the steroidal backbone suggests potential for significant biological activity, making its efficient isolation a key objective for pharmacological screening.

The success of any natural product isolation hinges on the initial extraction strategy. The choice of solvent is paramount. Ethyl acetate (EtOAc) is a moderately polar solvent that is exceptionally effective for extracting a broad spectrum of fungal secondary metabolites.[7][8][9] It provides a favorable balance, being polar enough to solubilize hydroxylated compounds like our target sterol, yet non-polar enough to avoid excessive extraction of highly polar primary metabolites (e.g., sugars, amino acids) that can complicate downstream purification. This protocol leverages the efficacy of ethyl acetate in a multi-step process designed to maximize yield and purity.

Overall Experimental Workflow

The entire process, from biomass to purified compound, follows a logical progression of extraction, concentration, and selective purification. Each stage is designed to enrich the target compound while systematically removing impurities.

ExtractionWorkflow cluster_prep Phase 1: Biomass Preparation cluster_extraction Phase 2: Primary Extraction cluster_purification Phase 3: Purification cluster_analysis Phase 4: Analysis & Verification Mycelium Fungal Mycelium (from liquid culture) Filtration Filtration & Washing Mycelium->Filtration Drying Lyophilization/ Oven Drying Filtration->Drying Grinding Grinding to Powder Drying->Grinding Extraction Solid-Liquid Extraction (Ethyl Acetate) Grinding->Extraction Filtrate EtOAc Extract (Filtrate) Extraction->Filtrate Filtration Rotovap Rotary Evaporation Filtrate->Rotovap Partition Liquid-Liquid Partition (Hexane/Aq. Methanol) Rotovap->Partition Silica Silica Gel Column Chromatography Partition->Silica HPLC Preparative HPLC/ Sephadex LH-20 Silica->HPLC TLC TLC Analysis Silica->TLC Monitor Fractions Pure_Compound Pure Compound HPLC->Pure_Compound Spec Spectroscopic ID (NMR, MS) Pure_Compound->Spec

Caption: Workflow for the extraction and purification of 3,5,9-Trihydroxyergosta-7,22-dien-6-one.

Detailed Protocols

Materials and Equipment
Category Items
Chemicals & Reagents Ethyl Acetate (HPLC Grade), n-Hexane (HPLC Grade), Methanol (HPLC Grade), Dichloromethane (HPLC Grade), Deionized Water, Anhydrous Sodium Sulfate (Na₂SO₄), Silica Gel (for column chromatography, 230-400 mesh), TLC Plates (Silica gel 60 F₂₅₄), Deuterated Solvents for NMR (e.g., CDCl₃, CD₃OD).
Glassware & Consumables Erlenmeyer flasks, Buchner funnel, Filter paper (Whatman No. 1), Round-bottom flasks, Separatory funnel, Glass chromatography columns, Test tubes/fraction collection vials, TLC developing tanks, Capillary tubes.
Equipment Magnetic stirrer with stir bars, Shaking incubator, Vacuum filtration setup, Rotary evaporator with vacuum pump and water bath, High-precision balance, Lyophilizer (freeze-dryer) or drying oven, Mortar and pestle or blender, Column chromatography setup, UV lamp (for TLC visualization), HPLC system (preparative).
Phase 1: Mycelium Preparation

Scientist's Note: Proper preparation of the mycelium is critical. Drying and grinding maximize the surface area exposed to the solvent, dramatically increasing extraction efficiency. Lyophilization is preferred as it preserves the chemical integrity of metabolites better than heat-based drying.

  • Harvesting: Harvest the fungal mycelial mats from the liquid culture broth by vacuum filtration using a Buchner funnel and Whatman No. 1 filter paper.[5][8][10]

  • Washing: Wash the retained mycelial biomass thoroughly with deionized water (3x the volume of the biomass) to remove residual media components.

  • Drying: Freeze the washed mycelium at -80°C and then lyophilize until a constant dry weight is achieved. Alternatively, dry in an oven at 40-50°C, but be aware of potential degradation of thermally labile compounds.

  • Grinding: Grind the dried mycelium into a fine, homogenous powder using a mortar and pestle or a high-speed blender.[11] Store the powder in a desiccator to prevent moisture absorption.

Phase 2: Ethyl Acetate Extraction

Scientist's Note: This protocol details room-temperature maceration, which is a gentle yet effective method. The repeated extraction steps ensure that the majority of the target compound is recovered from the mycelial matrix.

  • Maceration: Place the dried mycelial powder (e.g., 100 g) into a large Erlenmeyer flask.

  • Solvent Addition: Add ethyl acetate to the flask. A standard ratio is 1:10 (w/v), so for 100 g of powder, add 1 L of ethyl acetate.[11][12][13]

  • Extraction: Seal the flask and place it on a magnetic stirrer or orbital shaker. Macerate for 24 hours at room temperature.

  • Filtration: Separate the mycelial debris from the ethyl acetate extract by vacuum filtration. Collect the filtrate.

  • Repeat Extraction: Transfer the mycelial residue back to the flask and repeat the extraction process (steps 2-4) two more times with fresh ethyl acetate to ensure exhaustive extraction.

  • Pooling: Combine all three ethyl acetate filtrates. This combined solution contains the crude extract.

Phase 3: Crude Extract Preparation and Fractionation

Scientist's Note: Liquid-liquid partitioning is a powerful, yet simple, purification step. It leverages the differing solubilities of compounds in two immiscible liquid phases. Here, we remove highly non-polar lipids and fats into the hexane layer, thereby enriching our moderately polar target compound in the aqueous methanol layer.

  • Solvent Evaporation: Concentrate the pooled ethyl acetate extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This will yield a dark, gummy or solid crude extract.[5][14]

  • Partitioning: a. Dissolve the crude extract (e.g., 10 g) in 200 mL of 90% aqueous methanol (9:1 v/v methanol:water). b. Transfer the solution to a separatory funnel. c. Add an equal volume (200 mL) of n-hexane.[11][15] d. Shake the funnel vigorously for 2 minutes, periodically venting to release pressure. e. Allow the layers to separate completely. The upper layer is the n-hexane fraction, and the lower layer is the aqueous methanol fraction. f. Drain the lower aqueous methanol layer into a clean flask. g. Repeat the partitioning of the aqueous methanol layer with fresh n-hexane two more times to ensure complete removal of non-polar components.

  • Final Concentration: Collect the final aqueous methanol fraction and evaporate the solvent using a rotary evaporator to yield the enriched, defatted extract.

Phase 4: Chromatographic Purification

Scientist's Note: Silica gel chromatography separates compounds based on their polarity. Non-polar compounds elute first, while polar compounds are retained more strongly and elute later. The target compound, with three hydroxyl groups, is moderately polar and will elute with a solvent mixture of intermediate polarity. Monitoring with TLC is essential to track the separation.

  • Silica Gel Column Chromatography: a. Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a glass column of appropriate size. b. Sample Loading: Dissolve the defatted extract in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column. c. Elution: Begin elution with 100% n-hexane or dichloromethane. Gradually increase the solvent polarity by adding increasing percentages of ethyl acetate (e.g., 5%, 10%, 20%, 50%, 100% EtOAc), followed by gradients of methanol in dichloromethane if necessary.[14][16] A typical gradient for this type of compound might be a stepwise increase in ethyl acetate in a hexane/dichloromethane mobile phase. d. Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) in test tubes.

  • Thin-Layer Chromatography (TLC) Analysis: a. Spot a small amount from every few fractions onto a TLC plate. b. Develop the plate in a suitable solvent system (e.g., Hexane:Ethyl Acetate 1:1 or Dichloromethane:Methanol 95:5). c. Visualize the spots under UV light and/or by staining (e.g., with a ceric sulfate or vanillin-sulfuric acid stain followed by heating). d. Pool the fractions that contain the compound of interest (based on Rf value) and show a single, clean spot.

  • Final Purification (HPLC): a. Concentrate the pooled fractions from the silica column. b. For ultimate purity, subject this material to preparative High-Performance Liquid Chromatography (HPLC) using an appropriate column (e.g., C18 or silica) and mobile phase.[5][16]

Summary of Key Parameters

ParameterRecommended Value/ProcedureRationale
Mycelium:Solvent Ratio 1:10 (w/v)Ensures sufficient solvent volume for effective diffusion and solubilization of metabolites.
Extraction Time 3 x 24 hours (Maceration)Allows for equilibrium to be reached between the solid matrix and the solvent, maximizing yield.
Extraction Temperature Room Temperature (~25°C)A gentle condition that minimizes the risk of thermal degradation of the target compound.
Primary Partitioning n-Hexane vs. 90% MethanolEfficiently removes non-polar lipids and fats that can interfere with chromatography.
Column Chromatography Silica Gel with Hexane/EtOAc gradientClassic, cost-effective method for separating compounds based on polarity.
Purity Check Thin-Layer Chromatography (TLC)A rapid, indispensable tool for monitoring column separation and assessing fraction purity.

Verification and Characterization

Once the compound is isolated in its pure form, its identity must be confirmed. Standard analytical techniques include:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HMBC, HSQC): To elucidate the precise chemical structure and stereochemistry.

References

  • Purification of fungal secondary metabolites by centrifugal partition chromatography. (n.d.). Google Books.
  • Chromatographic isolation and structural elucidation of secondary metabolites from the soil-inhabiting fungus Aspergillus fumigatus 3T-EGY. (2018). AKJournals.
  • Ergostane-type steroids from mushrooms of Pleurotus genus. (2025). PMC - NIH.
  • Analysis of Secondary Metabolites from Plant Endophytic Fungi. (n.d.). PubMed.
  • US2865934A - Extraction of ergosterol and ergosterol-like sterols from yeast and analogous products. (n.d.). Google Patents.
  • Ergosta-7,22-Dien-3Beta,5Alpha,9Alpha-Trihydroxy-6-One. (n.d.). PubChem.
  • A chemical study of the mycelium of Alternaria tagetica. (n.d.). Redalyc.
  • Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. (2025). MDPI.
  • (22E,24R)-3β,5α,9α-Trihydroxyergosta-7,22-dien-6-one monohydrate. (n.d.). IUCr.
  • Isolation of Bioactive Metabolites from Soil Derived Fungus-Aspergillus fumigatus. (2023). MDPI.
  • Analysis of Biologically Active Secondary Metabolites from Fungi. (n.d.). UNI ScholarWorks.
  • Isolation of a New Natural Product and Cytotoxic and Antimicrobial Activities of Extracts from Fungi of Indonesian Marine Habitats. (n.d.). PMC.
  • Antibacterial and antioxidant activity of the ethyl acetate extract of two strains of Thai Laetiporus sulphureus mushroom. (2024). Food Research.
  • BUKHARI, RABIA M., M.S. Bioactive Natural Products: Isolation of Fungal Secondary Metabolites and Applications of Green Chemistr. (n.d.). ResearchGate.
  • Isolation of Bioactive Secondary Metabolites from the Endophytic Fungus of 0cimum basilicum. (n.d.). Semantic Scholar.
  • Antimicrobial and antioxidant activities of endophytic fungi extracts isolated from Carissa carandas. (n.d.). DigitalOcean.
  • New Ergostane-Type Sterol Produced by an Endophytic Fungus Fusarium phaseoli Isolated from Chisocheton macrophyllus. (2022). ACG Publications.
  • Bioactive Compounds from Terrestrial and Marine-Derived Fungi of the Genus Neosartorya. (n.d.). PMC - NIH.

Sources

Application

Using 3,5,9-Trihydroxyergosta-7,22-dien-6-one as an analytical reference standard in phytochemistry

Application Note & Protocols Utilizing 3,5,9-Trihydroxyergosta-7,22-dien-6-one as an Analytical Reference Standard in Phytochemistry Audience: Researchers, Scientists, and Drug Development Professionals Abstract: This do...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Utilizing 3,5,9-Trihydroxyergosta-7,22-dien-6-one as an Analytical Reference Standard in Phytochemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide for the application of 3,5,9-Trihydroxyergosta-7,22-dien-6-one as an analytical reference standard. Primarily found in medicinal fungi such as Ganoderma lucidum, this ergosterol derivative serves as a critical biomarker for quality control, phytochemical analysis, and natural product research.[1][2] We present detailed protocols for the qualification of the reference standard and its use in quantitative High-Performance Liquid Chromatography with UV detection (HPLC-UV) and high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are grounded in established analytical principles and aligned with international validation guidelines to ensure scientific rigor and data integrity.

The Reference Standard: Foundation of Analytical Accuracy

The reliability of any quantitative phytochemical analysis hinges on the quality of the reference standard used.[3][4] A reference standard is a highly purified and well-characterized compound that serves as a benchmark for the identification and quantification of an analyte in a sample matrix.[3] For 3,5,9-Trihydroxyergosta-7,22-dien-6-one, proper qualification is not merely a preliminary step but a prerequisite for generating scientifically valid and reproducible data. This process involves unambiguous structural confirmation and a precise determination of purity.

Physicochemical Properties

A thorough understanding of the standard's properties is essential for its correct handling, storage, and use in analytical method development.

PropertyDataSource(s)
IUPAC Name (3S,5R,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one[5]
Synonyms (22E,24R)-3β,5α,9α-trihydroxyergosta-7,22-dien-6-one[5][6]
CAS Number 88191-14-4[1]
Molecular Formula C₂₈H₄₄O₄[5]
Molecular Weight 460.65 g/mol [6]
Natural Sources Ganoderma lucidum, Aspergillus ochraceus, Cladosporium cladosporioides[1][5][6]
Solubility DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[1]
Storage 2-8°C for long-term stability. Stock solutions at -20°C.[1]
Qualification Protocol for the Reference Standard

Each new batch of a reference standard must be rigorously qualified to establish its identity and purity. This ensures that the standard is suitable for its intended analytical purpose, as stipulated by guidelines from bodies like the ICH.[3][7]

Causality: The qualification process is a self-validating system. Spectroscopic methods (NMR, MS) provide orthogonal confirmation of the molecular structure, while chromatographic techniques establish purity relative to potential impurities (e.g., isomers, degradation products, or residual solvents).

cluster_0 Reference Standard Qualification Workflow cluster_1 Identity Tests start Procure Putative Reference Standard purity Chromatographic Purity (e.g., HPLC-UV/CAD, >98%) start->purity Initial Check identity Structural Identity Confirmation purity->identity If Purity ≥98% nmr 1H & 13C NMR Spectroscopy ms High-Resolution Mass Spectrometry (HRMS) ir Infrared (IR) Spectroscopy residual Residual Solvents & Water (HS-GC, Karl Fischer) final Assign Purity Value & Issue Certificate of Analysis residual->final Quantify Impurities nmr->residual Confirm Structure ms->residual Confirm Structure ir->residual Confirm Structure

Caption: Workflow for the comprehensive qualification of a phytochemical reference standard.

Summary of Qualification Tests
TechniquePurposeTypical Acceptance Criteria
¹H and ¹³C NMR Unambiguous confirmation of the chemical structure and stereochemistry.Spectrum must be consistent with the proposed structure.[3]
HRMS Accurate mass determination to confirm the elemental composition.Measured mass within ±5 ppm of the theoretical mass.[3]
HPLC-UV/CAD Determination of chromatographic purity and detection of non-volatile impurities.Purity ≥ 98.0%.
HS-GC Quantification of residual volatile solvents from synthesis or purification.Conforms to ICH Q3C limits.
Karl Fischer Titration Quantification of water content.Report value (typically <1.0%).
IR Spectroscopy Confirms the presence of key functional groups as a fingerprint of the molecule.Spectrum corresponds to the structure.[3]

Protocol: Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust, reliable, and widely accessible method for the quantification of steroidal compounds in various matrices.[8] The ergostane chromophore allows for sensitive detection around 282 nm.[9]

Principle: The method utilizes reversed-phase chromatography, where the nonpolar steroid partitions between a hydrophobic stationary phase (C18) and a polar mobile phase. Isocratic elution with a methanol-based mobile phase provides efficient separation from other matrix components. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from the qualified reference standard.

Step-by-Step Methodology
  • Equipment and Materials:

    • HPLC system with a UV/Vis or DAD detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Analytical balance, volumetric flasks, pipettes.

    • HPLC-grade methanol and water.

    • 3,5,9-Trihydroxyergosta-7,22-dien-6-one Reference Standard (qualified).

    • Sample matrix (e.g., powdered extract of a medicinal fungus).

  • Preparation of Standard Solutions:

    • Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This step is critical; the accuracy of the weighing directly impacts the final result.

    • Working Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Preparation of Sample Solutions:

    • Extraction: Accurately weigh ~1 g of the powdered sample into a centrifuge tube. Add 20 mL of methanol.

    • Sonication: Sonicate the mixture for 30 minutes in a water bath to ensure efficient extraction of the analyte from the matrix.

    • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

    • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. This removes particulates that could damage the HPLC column.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18 (4.6 x 250 mm, 5 µm)Provides good retention and resolution for steroidal compounds.
Mobile Phase 100% MethanolOffers a simple, isocratic separation with adequate elution strength.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 25°CEnsures reproducible retention times by controlling viscosity.
Injection Vol. 10 µLA typical volume to avoid peak distortion and detector overload.
Detector UV at 282 nmCorresponds to a UV absorbance maximum for the ergosterol chromophore.[9]
Run Time 20 minutesSufficient to allow for elution of the analyte and any late-eluting matrix components.
  • System Suitability Test (SST):

    • Before running the sequence, perform five replicate injections of a mid-level standard (e.g., 25 µg/mL).

    • Purpose: The SST is a mandatory check to ensure the chromatographic system is performing adequately on the day of analysis.[7]

    • Acceptance Criteria:

      • Peak Area %RSD (Relative Standard Deviation) ≤ 2.0%.

      • Tailing Factor (Asymmetry) between 0.9 and 1.5.

      • Theoretical Plates > 2000.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

    • Determine the concentration of 3,5,9-Trihydroxyergosta-7,22-dien-6-one in the sample extract using the regression equation.

    • Calculate the final concentration in the original sample (e.g., in mg/g), accounting for the initial sample weight and extraction volume.

cluster_0 HPLC-UV Quantitative Analysis Workflow prep Prepare Standards & Samples sst System Suitability Test (SST) (5 replicate injections) prep->sst check_sst SST Pass? (%RSD ≤ 2.0%) sst->check_sst cal Inject Calibration Curve (e.g., 1-100 µg/mL) check_sst->cal Yes stop STOP: Troubleshoot System check_sst->stop No check_cal Calibration Linear? (r² ≥ 0.999) cal->check_cal samples Inject Sample Extracts check_cal->samples Yes check_cal->stop No integrate Integrate Peak Area samples->integrate calculate Calculate Concentration using Regression Equation integrate->calculate report Report Result (e.g., mg/g) calculate->report

Caption: A self-validating workflow for quantification by HPLC-UV.

Method Validation Synopsis (ICH Q2(R2))

A full validation of the analytical method is required to demonstrate its fitness for purpose.[10]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the peak for the analyte is free from interference from the matrix.Peak purity analysis (DAD), comparison with blank matrix.
Linearity & Range To confirm a proportional relationship between concentration and response.r² ≥ 0.999 over the specified range (e.g., 1-100 µg/mL).
Accuracy To measure the closeness of the results to the true value.98.0% - 102.0% recovery from spiked matrix samples.
Precision Repeatability (%RSD of 6 analyses) and Intermediate Precision (%RSD between days/analysts).%RSD ≤ 2.0% at the target concentration.
LOQ/LOD The lowest concentration that can be reliably quantified/detected.Signal-to-Noise ratio of 10:1 (LOQ) and 3:1 (LOD).

Protocol: High-Sensitivity Analysis by LC-MS/MS

For samples with very low concentrations of the analyte, LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV.[11]

Principle: The method couples the separation power of LC with the detection capabilities of a triple quadrupole mass spectrometer. The analyte is ionized, and a specific precursor ion is selected in the first quadrupole (Q1). This ion is fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling quantification at trace levels.[11][12] For sterols, Atmospheric Pressure Chemical Ionization (APCI) is often preferred as it is highly efficient for nonpolar compounds and less prone to matrix suppression than Electrospray Ionization (ESI).[13]

cluster_0 LC-MRM-MS Principle lc LC Column (Separation) source APCI Source (Ionization) lc->source q1 Q1 (Precursor Ion Selection) source->q1 q2 Q2 (Collision Cell Fragmentation) q1->q2 [M+H-H₂O]⁺ q3 Q3 (Product Ion Selection) q2->q3 Fragment Ions det Detector (Signal) q3->det Specific Product Ion

Caption: The principle of selective detection using tandem mass spectrometry (MRM).

Step-by-Step Methodology
  • Equipment and Materials:

    • LC-MS/MS system (UPLC/HPLC coupled to a triple quadrupole mass spectrometer with an APCI source).

    • All materials from Section 2.1, plus HPLC-grade acetonitrile and formic acid.

  • Preparation of Solutions:

    • Prepare standard and sample solutions as described in Section 2.2 and 2.3.

    • Due to the high sensitivity of MS, calibration standards should be prepared at much lower concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL).

  • LC-MS/MS Conditions:

    • The first step is to optimize the MS parameters by infusing a dilute solution of the reference standard. This determines the optimal precursor ion and the most intense, specific product ions.

ParameterConditionRationale
LC Conditions
ColumnC18 (e.g., 2.1 x 100 mm, 1.8 µm)Smaller dimensions are suitable for the lower flow rates used with MS.
Mobile Phase AWater + 0.1% Formic AcidThe acid aids in protonation for positive ion mode.
Mobile Phase BAcetonitrile + 0.1% Formic AcidAcetonitrile is a common organic phase for sterol separation in LC-MS.[13]
Gradient80% B to 100% B over 5 min, hold for 2 minA gradient is often required to resolve isomers and clean the column.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp.40°CHigher temperature reduces viscosity and can improve peak shape.
MS Conditions
Ion SourceAPCI, Positive Ion ModeEfficient ionization for nonpolar sterols.[13]
Precursor Ion (Q1)m/z 425.3 ([M+H-H₂O]⁺)Sterols commonly lose water during ionization.[11]
Product Ions (Q3)m/z 407.3, 253.2 (Hypothetical)A quantifier (most intense) and qualifier (for identity confirmation) transition should be monitored.
Collision EnergyOptimize experimentally (e.g., 15-30 eV)The energy required to produce the desired fragmentation.
  • Data Analysis:

    • Quantification is based on the peak area of the primary MRM transition (the "quantifier").

    • The secondary MRM transition (the "qualifier") is used to confirm identity. The ratio of the quantifier to qualifier peak area must be consistent between the standards and the samples.

    • Construct a calibration curve and calculate the concentration in the sample as detailed in Section 2.6.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No Peak or Low Signal Incorrect UV wavelength; MS source not optimized; Standard/sample degraded; Incorrect mobile phase.Verify detector settings; Infuse standard to optimize MS; Prepare fresh solutions; Check mobile phase composition.
Poor Peak Shape (Tailing/Fronting) Column contamination or aging; Sample solvent mismatch; Sample overload.Flush or replace column; Ensure final sample solvent is similar to mobile phase; Dilute sample.
Unstable Retention Time Leak in the system; Air bubbles in the pump; Column temperature fluctuation; Mobile phase composition changing.Check fittings for leaks; Degas mobile phase; Ensure column oven is stable; Prepare fresh mobile phase.
High Background (MS) Contaminated mobile phase or system; Inefficient ionization.Use high-purity solvents (LC-MS grade); Clean the ion source; Optimize APCI parameters (e.g., corona current, gas flow).

Conclusion

3,5,9-Trihydroxyergosta-7,22-dien-6-one is a valuable analytical reference standard for the quality control and scientific investigation of medicinal fungi and other botanical materials. Its effective use is predicated on proper qualification of the standard itself. The HPLC-UV and LC-MS/MS protocols provided herein offer robust and validated frameworks for its accurate quantification. By adhering to these detailed methodologies and embracing the principles of method validation, researchers can ensure the generation of high-quality, reliable, and defensible data in their phytochemical studies.

References

  • Giavalisco, P., et al. (2005). Analysis of ergosterol by LC/MS/MS and comparative study with other analytical techniques. Journal of Agricultural and Food Chemistry, 53(12), 4817-4822. [URL not available in search results]
  • Abdel-Shafey, H., et al. (2020). HPTLC Determination of ergosterol in wheat and structure elucidation by NMR: Toward confirming method selectivity. Journal of Planar Chromatography – Modern TLC, 33(4), 345-353. [URL not available in search results]
  • Shinde, V. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]

  • Global Pharma Tek. (n.d.). Phytochemical Reference Standards. Global Pharma Tek. [Link]

  • Ory, A., et al. (2020). Detection of ergosterol using liquid chromatography/electrospray ionization mass spectrometry: Investigation of unusual in-source reactions. Rapid Communications in Mass Spectrometry, 34(S3), e8709. [Link]

  • Vlase, L., et al. (2013). HPTLC QUALITATIVE AND QUANTITATIVE DETECTION OF STEROLS IN SPECIES OF THE PORTULACA GENUS FROM ROMANIA. Farmacia, 61(5), 947-953. [Link]

  • Wüst, M., et al. (2017). UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols. Frontiers in Plant Science, 8, 1461. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • Zayed, A., et al. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(15), 4988. [Link]

  • Kočar, D., & Stibilj, V. (2020). Simplified LC-MS Method for Analysis of Sterols in Biological Samples. Molecules, 25(18), 4118. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Reich, E. (2009). Herbal Reference Standards. Phytomedicine, 16(11), 987-991. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Hussain, A. (2015). Ich Q2a Guideline Validation Of Analytical Methods. SlideShare. [Link]

  • Agilent Technologies. (2019). LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC-C18 Column. Agilent. [Link]

  • CAPS. (n.d.). (22E,24R)-3beta,5alpha,9alpha-trihydroxyergosta-7,22-dien-6-one. Chinese Academy of Sciences. [Link]

  • Nes, W. D., et al. (1989). Evidence for similarities and differences in the biosynthesis of fungal sterols. Lipids, 24(9), 775-783. [Link]

  • PubChem. (n.d.). Ergosta-7,22-Dien-3Beta,5Alpha,9Alpha-Trihydroxy-6-One. National Center for Biotechnology Information. [Link]

  • Strobel, G., et al. (2009). High performance liquid chromatography (HPLC) analysis of the fungal extract. Microbiology, 155(Pt 12), 3901-3911. [Link]

  • FooDB. (n.d.). (3beta,5alpha,9alpha,22E,24R)-3,5,9-Trihydroxy-23-methylergosta-7,22-dien-6-one. FooDB. [Link]

  • Embrapa. (n.d.). DEVELOPMENT OF HPLC METHOD FOR A FUNGAL ANTAGONIST. Embrapa. [Link]

  • Xu, Z. H., et al. (2011). (22E,24R)-3β,5α,9α-Trihydroxyergosta-7,22-dien-6-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1109. [Link]

  • Strateva, M., et al. (2023). Physicochemical, Antioxidant, and Antimicrobial Properties of Three Medicinal Plants from the Western Part of the Rhodope Mountains, Bulgaria. Plants, 12(13), 2415. [Link]

  • Wang, C., et al. (2021). Quantitative Determination of Steroidal Saponins of Semen Allii Fistulosi Using HPLC-ELSD and HPLC-MS. Journal of Analytical Methods in Chemistry, 2021, 8868995. [Link]

  • Semantic Scholar. (n.d.). determination of ergosterol in cellular fungi by hplc. a modified technique. Semantic Scholar. [Link]

  • Straubinger, M., et al. (2002). (3S, 9R)- and (3S, 9S)-megastigma-6,7-dien-3,5,9-triol 9-O-beta-D-glucopyranosides as damascenone progenitors in the flowers of Rosa damascena Mill. Journal of Agricultural and Food Chemistry, 50(26), 7684-7690. [Link]

  • Harris, C. S., et al. (2023). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). Metabolites, 13(8), 941. [Link]

  • Kikuchi, T., et al. (2021). Measurement Informatics Approaches for NMR Signal Deconvolution and Data-Driven Analysis Toward Molecular Complexity. Analytical Chemistry, 93(12), 5038-5046. [Link]

  • Cathrine, S., & Röttgers, R. (2021). Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass. Journal of Fungi, 7(9), 693. [Link]

  • Zayed, A. (2022). Determination of Steroids by High Performance Liquid Chromatography-Fluorescence. Encyclopedia. [Link]

  • Akihisa, T., et al. (2013). Structure Revision of (22E)-Ergosta-7,22-diene-3β,5α,6β,9α,14α-pentol from the Spores of the Medicinal Mushroom Ganoderma Lucidum. Chemical & Pharmaceutical Bulletin, 61(11), 1175-1179. [Link]

  • Petkova, N., et al. (2022). Physicochemical, Antioxidant, and Antimicrobial Properties of Three Medicinal Plants from the Western Part of the Rhodope Mountains, Bulgaria. Plants, 11(1), 10. [Link]

  • Palani, K., et al. (2022). Natural Resources for Human Health. IntechOpen. [Link]

  • Baranovsky, A. V., & Litvinovskaya, R. P. (2012). Analysis of NMR Spectral Data of Structural Analogs of Ponasterone A and 9α,20-Dihydroxyecdysone with an Isoxazoline Ring in the Side Chain. Journal of Applied Spectroscopy, 79(4), 621-628. [Link]

  • Yadav, S., & Chugh, J. (2020). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Journal of Endocrinology and Reproduction, 24(1), 21-26. [Link]

  • Salem, M. A., et al. (2025). In Vitro and In Silico Evaluation of Compounds from Washingtonia filifera as Acetylcholinesterase Inhibitors. Records of Natural Products, 19(1), 1-10. [Link]

Sources

Method

Application Note: Advanced Column Chromatography Purification of 3,5,9-Trihydroxyergosta-7,22-dien-6-one

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Area: Natural Product Isolation, Steroid Chemistry, and Antifungal/Neuroprotective Drug Discovery Introduction & Scientifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Area: Natural Product Isolation, Steroid Chemistry, and Antifungal/Neuroprotective Drug Discovery

Introduction & Scientific Significance

The compound 3,5,9-trihydroxyergosta-7,22-dien-6-one (CAS: 88191-14-4) is a highly oxygenated, bioactive ergostane-type sterol. Naturally biosynthesized by various fungal species—including Trichoderma asperellum, Trichoderma atroviride[1], Aspergillus ochraceus[2], and the medicinal mushroom Ganoderma lucidum[3][4]—this secondary metabolite has garnered significant attention in drug development.

Pharmacologically, it exhibits potent broad-spectrum antifungal properties, particularly against destructive phytopathogens like Fusarium oxysporum[5]. Furthermore, in neurological contexts, it has been shown to synergize with Nerve Growth Factor (NGF) to significantly increase the proliferation of neurite-bearing cells, highlighting its potential in neuroprotective therapies[3].

Isolating this specific molecule from complex fungal matrices presents a distinct analytical challenge. The presence of three hydroxyl groups (3β, 5α, 9α) and a 6-ketone on a rigid, lipophilic ergostane skeleton creates a unique amphiphilic profile. This application note details a field-proven, multidimensional chromatographic workflow designed to exploit these structural nuances for high-purity isolation.

Chromatographic Rationale & Causality (E-E-A-T)

To achieve >95% purity suitable for downstream NMR validation and biological assays, a single-step purification is insufficient. The protocol must utilize orthogonal separation mechanisms:

  • Liquid-Liquid Extraction (LLE) Causality: Fungal culture filtrates are laden with highly polar polysaccharides and salts. Partitioning the aqueous filtrate with Ethyl Acetate (EtOAc) selectively extracts mid-polarity non-volatile organic compounds (nVOCs) like our target sterol, leaving polar interferents in the aqueous phase[1].

  • Normal-Phase Silica Gel Causality: The 3β, 5α, and 9α hydroxyl groups act as strong hydrogen-bond donors. On a bare silica stationary phase, these groups anchor the molecule tightly. By applying a step-wise gradient of Hexane to EtOAc, we gradually disrupt these hydrogen bonds. The target compound elutes at a specific polarity threshold (typically around 40:60 Hexane:EtOAc), effectively separating it from highly lipophilic sterols (e.g., standard ergosterol) which elute much earlier.

  • Reverse-Phase Preparative HPLC Causality: While silica gel resolves compounds by polarity, it struggles to separate closely related structural isomers (e.g., cerevisterol). Transitioning to a C18 reverse-phase system shifts the separation mechanism to hydrophobic interactions. The C18 chains interact heavily with the sterol's aliphatic C8 side chain (containing the 22,23-double bond). A Methanol/Water gradient provides the fine-tuning required to elute 3,5,9-trihydroxyergosta-7,22-dien-6-one as a distinct, baseline-resolved peak.

Quantitative Chromatographic Parameters

The following table summarizes the optimized parameters across the three primary stages of purification.

Table 1: Orthogonal Purification Parameters and Target Metrics

Purification StageStationary PhaseMobile Phase / GradientTarget Retention / Rf​ Mechanistic Purpose
Primary Fractionation Silica Gel (200-300 mesh)Hexane : EtOAc (Stepwise, 100:0 0:100) Rf​ 0.35 - 0.45 (at Hexane:EtOAc 40:60)Bulk removal of non-polar lipids and highly polar glycosides.
Intermediate Cleanup Sephadex LH-20100% Methanol (Isocratic)Elution Vol: 1.5 - 2.0 Column Volumes (CV)Size-exclusion of high-molecular-weight polymeric impurities and pigments.
Final Polish Preparative C18 (5 µm, 250 × 21.2 mm)Methanol : Water (70:30 100:0 over 30 min) RT​ 22.5 - 24.0 minHigh-resolution separation of sterol isomers based on side-chain hydrophobicity.

Step-by-Step Experimental Protocol

Phase 1: Extraction of Fungal Culture Filtrate
  • Harvesting: Filter the fungal liquid culture (e.g., 30-day Trichoderma spp. culture) through Whatman No. 1 filter paper to separate the mycelial biomass from the culture filtrate[1].

  • Partitioning: Transfer the filtrate to a large separatory funnel. Add an equal volume of analytical-grade Ethyl Acetate (EtOAc). Vigorously shake for 2 minutes, venting frequently.

  • Separation: Allow the phases to separate for 15 minutes. Collect the upper organic (EtOAc) layer. Repeat this extraction process two more times with fresh EtOAc.

  • Concentration: Pool the EtOAc fractions, dry over anhydrous Magnesium Sulfate ( MgSO4​ ), filter, and evaporate the solvent under reduced pressure at 40°C using a rotary evaporator to yield the crude nVOC extract.

Phase 2: Primary Fractionation via Silica Gel Chromatography
  • Column Packing: Slurry-pack a glass chromatography column with silica gel (200-300 mesh) using 100% Hexane. Ensure no air bubbles are trapped.

  • Sample Loading: Dissolve the crude extract in a minimal volume of Hexane:EtOAc (1:1) and carefully load it onto the top of the silica bed.

  • Gradient Elution: Elute the column using a step-wise gradient of Hexane and EtOAc:

    • 100% Hexane (2 CV)

    • 80:20 Hexane:EtOAc (2 CV)

    • 60:40 Hexane:EtOAc (3 CV)

    • 40:60 Hexane:EtOAc (3 CV) — Target Elution Window

    • 0:100 EtOAc (2 CV)

  • TLC Monitoring: Spot collected fractions on silica gel TLC plates. Develop in Hexane:EtOAc (1:1, v/v). Spray with 10% ethanolic sulfuric acid and heat at 105°C for 3 minutes. Pool fractions exhibiting a distinct spot at Rf​ 0.40.

Phase 3: Intermediate Cleanup via Sephadex LH-20
  • Preparation: Swell Sephadex LH-20 resin in 100% Methanol overnight. Pack into a narrow glass column.

  • Elution: Load the pooled, concentrated fractions from Phase 2. Elute isocratically with 100% Methanol.

  • Collection: Collect 5 mL fractions. This size-exclusion step will elute large polymeric pigments first, followed by the sterol-enriched fraction.

Phase 4: Final Polish via Preparative HPLC
  • System Setup: Equip a Preparative HPLC system with a C18 column (250 mm × 21.2 mm, 5 µm particle size). Set the column oven to 25°C.

  • Mobile Phase: Solvent A = Milli-Q Water; Solvent B = HPLC-grade Methanol.

  • Methodology:

    • Flow rate: 10.0 mL/min.

    • Gradient: 70% B to 100% B over 30 minutes, followed by a 10-minute hold at 100% B.

    • Detection: UV absorbance at 210 nm and 254 nm.

  • Fraction Collection: Monitor the chromatogram and collect the peak eluting between 22.5 and 24.0 minutes.

  • Lyophilization: Remove the methanol under reduced pressure, freeze the remaining aqueous suspension, and lyophilize to obtain pure 3,5,9-trihydroxyergosta-7,22-dien-6-one as a white powder. Purity should be confirmed via 1H and 13C NMR[6].

Workflow Visualization

G N1 Fungal Culture Filtrate (e.g., Trichoderma spp.) N2 Liquid-Liquid Extraction (EtOAc Partitioning) N1->N2 N3 Crude Extract (Concentrated nVOCs) N2->N3 N4 Silica Gel Column Chromatography (Hexane:EtOAc Gradient) N3->N4 N5 Sterol-Enriched Fraction (TLC Monitoring, Rf ~0.4) N4->N5 N6 Sephadex LH-20 Chromatography (Isocratic MeOH) N5->N6 N7 Preparative HPLC (C18) (MeOH:H2O Gradient) N6->N7 N8 Pure 3,5,9-Trihydroxyergosta- 7,22-dien-6-one N7->N8

Caption: Orthogonal workflow for the isolation and purification of 3,5,9-trihydroxyergosta-7,22-dien-6-one.

References

  • PubChem . Ergosta-7,22-Dien-3Beta,5Alpha,9Alpha-Trihydroxy-6-One. National Center for Biotechnology Information. Available at:[Link]

  • unict.it / IRIS . Antifungal Activity of Bioactive Metabolites Produced by Trichoderma asperellum and Trichoderma atroviride in Liquid Medium. Available at:[Link]

  • Taylor & Francis . Fungicidal profiling of Trichoderma asperellum mutants released volatile and non-volatile compounds against Fusarium oxysporum f. sp. ciceri. Available at:[Link]

  • ResearchGate . Ganoderma lucidum: a comprehensive review of phytochemistry, efficacy, safety and clinical study. Available at:[Link]

Sources

Application

Application Notes and Protocols for In Vivo Dosing of 3,5,9-Trihydroxyergosta-7,22-dien-6-one in Murine Models

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of in vivo dosing p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of in vivo dosing protocols for the novel ergostanoid, 3,5,9-Trihydroxyergosta-7,22-dien-6-one, in murine models. Due to the limited availability of public data on the in vivo administration of this specific compound, this guide emphasizes a foundational approach, focusing on robust formulation development, systematic dose-range finding, and rigorous safety evaluation. The protocols outlined herein are designed to be self-validating, enabling researchers to establish a safe and efficacious dosing regimen for their specific experimental context.

Introduction to 3,5,9-Trihydroxyergosta-7,22-dien-6-one

3,5,9-Trihydroxyergosta-7,22-dien-6-one is a naturally occurring ergostanoid found in various fungi, including Aspergillus ochraceus and Agaricus blazei[1]. As a member of the sterol lipid class, it possesses a complex steroidal backbone with multiple hydroxyl groups and a ketone functionality[1][2]. These structural features suggest low aqueous solubility, a critical challenge for developing formulations suitable for in vivo administration. While its pharmacological activities are an emerging area of research, related oxysterols and ergostane steroids have demonstrated a range of biological effects, from roles in metabolic disorders to potential anti-fatigue and anti-inflammatory properties[3][4].

The successful preclinical evaluation of 3,5,9-Trihydroxyergosta-7,22-dien-6-one in murine models is contingent upon the development of a dosing protocol that ensures consistent bioavailability and minimizes vehicle-related toxicity. This guide provides the necessary theoretical and practical framework to achieve this.

Preclinical Formulation Development: Overcoming Solubility Challenges

The physicochemical properties of 3,5,9-Trihydroxyergosta-7,22-dien-6-one (Molecular Weight: 444.6 g/mol ) indicate its lipophilic nature, necessitating a carefully designed formulation for oral or parenteral administration[1].

Rationale for Vehicle Selection

Given the anticipated poor water solubility, a multi-component vehicle system is often required. The primary goal is to create a stable and homogenous formulation—either a solution or a fine suspension—that can be accurately dosed.

Commonly Used Vehicle Components for Lipophilic Compounds:

ComponentClassFunctionExample
DMSO Organic SolventInitial solubilization of the compound.Dimethyl sulfoxide
Surfactants Emulsifying AgentImproves solubility and stability in aqueous solutions.Cremophor® EL, Polysorbate 80 (Tween® 80)
Co-solvents Solubilizing AgentIncreases the solvent capacity of the vehicle.Polyethylene glycol (PEG) 300/400, Propylene Glycol
Aqueous Diluent CarrierBrings the formulation to the final dosing volume.Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS)
Step-by-Step Protocol for Formulation Preparation (Example: Suspension for Oral Gavage)

This protocol is a starting point and should be optimized for the specific concentration of 3,5,9-Trihydroxyergosta-7,22-dien-6-one required.

Materials:

  • 3,5,9-Trihydroxyergosta-7,22-dien-6-one (solid)

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Cremophor® EL

  • Sterile 0.9% Saline

  • Sterile microcentrifuge tubes

  • Vortex mixer and sonicator

Protocol:

  • Initial Solubilization: Weigh the required amount of 3,5,9-Trihydroxyergosta-7,22-dien-6-one and place it in a sterile microcentrifuge tube. Add a minimal amount of DMSO (e.g., 5-10% of the final volume) to dissolve the compound completely. Vortex thoroughly.

  • Addition of Surfactant: To the DMSO solution, add an equal volume of Cremophor® EL (e.g., if you used 10 µL of DMSO, add 10 µL of Cremophor® EL). This creates a 1:1 DMSO:Cremophor® EL mixture. Vortex vigorously until the solution is clear and homogenous.

  • Aqueous Dilution: While vortexing, slowly add the sterile saline to the desired final volume. For example, to make a 100 µL final volume, you would add 80 µL of saline. The slow addition is crucial to prevent precipitation of the compound.

  • Homogenization: If a fine precipitate forms, use a bath sonicator for 5-10 minutes to create a uniform suspension.

  • Final Inspection: Before administration, visually inspect the formulation for homogeneity. If settling occurs, vortex immediately before drawing the dose into the syringe.

Note: The final concentration of DMSO should ideally be kept below 10% to minimize potential toxicity in the animal model.

In Vivo Dosing Protocols in Murine Models

The following protocols are proposed as a starting framework. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare[5].

Experimental Workflow Overview

G cluster_0 Phase 1: Formulation & Acute Safety cluster_1 Phase 2: Sub-chronic Dosing & Efficacy formulation Formulation Development (Vehicle Screening) dose_range Acute Dose-Range Finding (Single High Doses) formulation->dose_range Test Formulations sub_chronic Sub-chronic Toxicity Study (e.g., 14-28 days) dose_range->sub_chronic Establish Maximum Tolerated Dose (MTD) efficacy Definitive Efficacy Study (Disease Model) sub_chronic->efficacy Determine MTD & Dosing Regimen

Caption: Workflow for establishing an in vivo dosing protocol.

Acute Dose-Range Finding and Maximum Tolerated Dose (MTD) Study

Objective: To determine the single-dose toxicity profile and establish the maximum tolerated dose (MTD) of 3,5,9-Trihydroxyergosta-7,22-dien-6-one.

Animal Model:

  • Species: Mouse (e.g., C57BL/6 or ICR)[4][5]

  • Sex: Female (often more sensitive to toxicity)

  • Age: 8-10 weeks

  • Group Size: n = 3-5 mice per group

Proposed Dose Levels: Lacking direct data, we can extrapolate from studies on similar compounds. A study on Ergosta-7,9(11),22-trien-3β-ol used oral doses of 10 and 20 mg/kg/day in mice without reported toxicity[4]. A conservative starting point for an acute study would be to test a wider range.

GroupDose (mg/kg)Rationale
10 (Vehicle)Vehicle control
250Low dose
3100Mid dose
4300High dose
51000Limit dose (for low toxicity compounds)[6]

Administration:

  • Route: Oral gavage (p.o.) or intraperitoneal injection (i.p.), depending on the therapeutic goal. Oral administration is generally preferred for its clinical relevance[2].

  • Volume: Typically 5-10 mL/kg body weight for mice.

Monitoring:

  • Post-dose: Observe animals continuously for the first 4 hours for clinical signs of toxicity (e.g., lethargy, piloerection, altered gait, respiratory distress).

  • Daily: Record body weight and clinical observations for 14 days.

  • Endpoint: At day 14, euthanize animals and perform gross necropsy. Collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological analysis if signs of toxicity were observed.

MTD Definition: The highest dose that does not cause mortality, significant body weight loss (>15-20%), or overt signs of clinical toxicity.

Sub-Chronic Dosing Protocol for Efficacy Studies

Objective: To evaluate the therapeutic efficacy of 3,5,9-Trihydroxyergosta-7,22-dien-6-one in a relevant disease model, using a dose regimen informed by the MTD study.

Dose Selection:

  • Select 2-3 dose levels below the established MTD. For example, if the MTD was determined to be >300 mg/kg, appropriate doses for an efficacy study might be:

    • Low Dose: 10 mg/kg/day

    • Mid Dose: 30 mg/kg/day

    • High Dose: 100 mg/kg/day

Administration:

  • Frequency: Once daily (q.d.) or twice daily (b.i.d.), depending on the compound's presumed pharmacokinetic profile. Once-daily dosing is a common starting point.

  • Duration: Dependent on the experimental model (e.g., 14, 28, or more days).

Step-by-Step Dosing Procedure (Oral Gavage):

  • Animal Handling: Gently restrain the mouse, ensuring it can breathe comfortably.

  • Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Insert it into the esophagus and gently advance it into the stomach. Do not force the needle.

  • Dose Administration: Slowly dispense the prepared formulation.

  • Post-Dosing Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions.

Trustworthiness: Building a Self-Validating System

A robust protocol includes internal checks to validate its assumptions.

  • Vehicle Control Group: This is non-negotiable. It distinguishes the effects of the compound from those of the vehicle.

  • Pharmacokinetic (PK) Satellite Group: In larger studies, a satellite group of animals can be included to collect blood samples at various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours). This allows for the determination of key PK parameters like Cmax, Tmax, and AUC, confirming systemic exposure.

  • Regular Health Monitoring: Daily checks of body weight and clinical signs provide an ongoing assessment of the tolerability of the dosing regimen. Any significant adverse findings should trigger a review of the dose and formulation.

Concluding Remarks

The successful in vivo evaluation of 3,5,9-Trihydroxyergosta-7,22-dien-6-one hinges on a methodical and iterative approach to protocol development. Beginning with careful formulation work to address its inherent lipophilicity, followed by a systematic evaluation of its safety profile through acute toxicity studies, researchers can establish a reliable dosing window. The protocols and principles outlined in this guide provide a foundational framework for uncovering the therapeutic potential of this novel ergostanoid in murine models of disease.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21772319, Ergosta-7,22-Dien-3Beta,5Alpha,9Alpha-Trihydroxy-6-One. Available at: [Link]

  • FooDB (2020). Showing Compound (3beta,5alpha,9alpha,22E,24R)-3,5,9-Trihydroxy-23-methylergosta-7,22-dien-6-one (FDB010622). Available at: [Link]

  • Nature Portfolio (n.d.). Reporting standards and availability of data, materials, code and protocols. Available at: [Link]

  • PlantaeDB (2024). (22E,24R)-3beta,5alpha,9alpha-trihydroxyergosta-7,22-dien-6-one. Available at: [Link]

  • Xu, J., et al. (2011). An oxysterol biomarker for 7-dehydrocholesterol oxidation in cell/mouse models for Smith-Lemli-Opitz syndrome. Journal of Lipid Research, 52(9), 1634-1644. Available at: [Link]

  • Chen, Y.-M., et al. (2019). The Effects of Ergosta-7,9(11),22-trien-3β-ol from Antrodia camphorata on the Biochemical Profile and Exercise Performance of Mice. Nutrients, 11(7), 1546. Available at: [Link]

  • Google Patents (2010). WO2010111397A1 - Stabilized solubility-enhanced formulations for oral delivery.
  • Saleh, A., et al. (2021). Acute and chronic toxicity studies on ethanolic leaf extracts of Clerodendrum viscosum and Leucas indica in Swiss albino mice. Toxicology Reports, 8, 134-142. Available at: [Link]

Sources

Method

High-Throughput Screening Assays Utilizing 3,5,9-Trihydroxyergosta-7,22-dien-6-one Libraries

Introduction and Pharmacological Rationale Ergostane-type steroids, particularly 3β,5α,9α-trihydroxyergosta-7,22-dien-6-one (CAS: 88191-14-4), are bioactive secondary metabolites originally isolated from fungi such as Tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Rationale

Ergostane-type steroids, particularly 3β,5α,9α-trihydroxyergosta-7,22-dien-6-one (CAS: 88191-14-4), are bioactive secondary metabolites originally isolated from fungi such as Trichoderma spp. and Hericium erinaceus[1]. Characterized by a cyclopentanoperhydrophenanthrene skeleton with specific hydroxylation and oxo-group modifications, this compound exhibits a highly unique dual-pharmacology.

First, it acts as a potent broad-spectrum antifungal agent, demonstrating strong inhibitory activity against phytopathogens like Fusarium oxysporum and Pyricularia oryzae with Minimum Inhibitory Concentrations (MIC) as low as 32 µg/mL[1]. Second, in mammalian neurological models, it functions as a potent neurotrophic agent. In the presence of sub-optimal concentrations of Nerve Growth Factor (NGF), it significantly potentiates neurite outgrowth and neuronal survival.

Because of this dual biological profile, synthetic and semi-synthetic libraries based on the 3,5,9-trihydroxyergosta-7,22-dien-6-one scaffold are highly valuable for both agrochemical and neuro-pharmacological drug discovery. This application note details two distinct, self-validating High-Throughput Screening (HTS) workflows designed to evaluate these libraries: a phenotypic antifungal viability assay and a High-Content Screening (HCS) neurotrophic assay.

HTS_Workflow cluster_assays Parallel High-Throughput Screening Lib 3,5,9-Trihydroxyergosta- 7,22-dien-6-one Library Assay1 Antifungal Phenotypic Assay (Resazurin Reduction) Lib->Assay1 Assay2 Neurotrophic HCS Assay (Neurite Outgrowth) Lib->Assay2 Hit1 Fungicidal Hits (MIC < 32 µg/mL) Assay1->Hit1 Hit2 Neurotrophic Hits (Neurite Length > 2x) Assay2->Hit2 Val1 Membrane Disruption Validation Hit1->Val1 Val2 TrkA/ERK1/2 Pathway Validation Hit2->Val2

Figure 1: Parallel HTS workflow for evaluating ergostanoid libraries.

Workflow 1: High-Throughput Antifungal Phenotypic Assay

Causality and Assay Design

Ergostanoids disrupt fungal sterol homeostasis, leading to compromised membrane integrity and cell death. To screen for this phenotype at scale, we utilize a resazurin-based (AlamarBlue) metabolic reduction assay. Resazurin is a non-fluorescent blue dye that viable fungal cells reduce via mitochondrial reductases into resorufin, a highly fluorescent pink compound. This provides a direct, quantifiable, and self-validating measure of fungal viability that scales perfectly to 384-well formats.

Step-by-Step Protocol
  • Inoculum Preparation: Cultivate Fusarium oxysporum on Potato Dextrose Agar (PDA) for 7 days at 25°C. Harvest spores using sterile 0.1% Tween-20 solution and filter through sterile glass wool. Adjust the spore suspension to 1×105 spores/mL in RPMI-1640 medium (buffered with MOPS to pH 7.0).

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Labcyte Echo), dispense 50 nL of the ergostanoid library compounds (from 10 mM DMSO stocks) into clear-bottom 384-well assay plates to achieve a final screening concentration of 10 µM (0.1% DMSO final).

  • Cell Seeding: Dispense 50 µL of the spore suspension into each well using a bulk reagent dispenser. Include positive controls (Amphotericin B, 2 µg/mL) and negative controls (0.1% DMSO vehicle).

  • Incubation: Seal plates with breathable membranes and incubate at 35°C for 48 hours.

  • Reagent Addition: Add 5 µL of 0.15 mg/mL resazurin solution to each well. Incubate for an additional 4 hours in the dark.

  • Data Acquisition: Read fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm).

  • Analysis: Calculate percent inhibition relative to the DMSO control. Hits are defined as compounds exhibiting >80% reduction in fluorescence.

Workflow 2: High-Content Screening (HCS) for Neurotrophic Activity

Causality and Assay Design

In mammalian systems, 3,5,9-trihydroxyergosta-7,22-dien-6-one does not act as a direct agonist but rather potentiates the effects of Nerve Growth Factor (NGF). Mechanistically, these compounds mediate the interaction between NGF and its high-affinity receptor, TrkA, enhancing TrkA phosphorylation and amplifying the downstream Extracellular Signal-Regulated Kinase (ERK1/2) cascade[2]. To capture this complex morphological phenotype, we employ High-Content Imaging of PC12 pheochromocytoma cells treated with a sub-optimal dose of NGF.

Signaling_Pathway NGF NGF (Sub-optimal 20 ng/mL) TrkA TrkA Receptor (Phosphorylation) NGF->TrkA Binds Comp Ergostanoid Compound Comp->TrkA Potentiates ERK ERK1/2 Cascade TrkA->ERK Activates Outgrowth Neurite Outgrowth ERK->Outgrowth Induces

Figure 2: NGF-induced neurite outgrowth potentiation via the TrkA/ERK1/2 pathway.

Step-by-Step Protocol
  • Cell Culture & Seeding: Maintain PC12 cells in DMEM supplemented with 10% Horse Serum and 5% Fetal Bovine Serum. Seed cells at a density of 2,000 cells/well into collagen IV-coated 384-well optical bottom plates. Incubate for 24 hours to allow attachment.

  • Starvation & Treatment: Wash cells and replace media with low-serum DMEM (1% Horse Serum). Add sub-optimal NGF (20 ng/mL) to all test wells.

  • Compound Addition: Pin-transfer or acoustically dispense the compound library (final concentration 5 µM). Include wells with NGF (50 ng/mL) as a maximum outgrowth control, and NGF (20 ng/mL) + DMSO as the baseline control.

  • Differentiation: Incubate plates for 72 hours at 37°C, 5% CO₂.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100. Stain with primary anti-βIII-tubulin antibody (neuronal marker) followed by an AlexaFluor-488 secondary antibody. Counterstain nuclei with Hoechst 33342.

  • High-Content Imaging: Acquire images using an automated confocal screening system (e.g., PerkinElmer Opera Phenix) using 20x magnification. Capture at least 4 fields per well.

  • Image Analysis: Utilize automated neurite tracing algorithms (e.g., Harmony software) to quantify total neurite length per cell, number of branch points, and percentage of neurite-bearing cells (defined as cells with at least one neurite longer than the cell body).

Data Presentation and Hit Stratification

To ensure experimental integrity and reproducibility across screening campaigns, specific Quality Control (QC) metrics and hit stratification criteria must be strictly enforced.

Table 1: HTS Assay Quality Control Metrics

Metric Antifungal Phenotypic Assay Neurotrophic HCS Assay Acceptance Criteria
Z'-Factor 0.78 - 0.85 0.62 - 0.71 > 0.5 (Robust HTS)
Signal-to-Background (S/B) > 18.0 > 4.5 Assay dependent

| Coefficient of Variation (CV) | < 4.5% | < 8.2% | < 15.0% |

Table 2: Hit Stratification and Validation Criteria

Hit Class Antifungal Phenotype Neurotrophic Phenotype
Primary Hit > 80% viability inhibition at 10 µM > 150% increase in neurite length vs. baseline

| Confirmed Hit | Dose-dependent IC50​ < 5 µM | Dose-dependent EC50​ < 2 µM | | Mechanism-Validated | Fungal membrane leakage confirmed via PI staining | Outgrowth blocked by TrkA inhibitor (K252a) |

By employing this dual-screening methodology, researchers can effectively mine 3,5,9-trihydroxyergosta-7,22-dien-6-one libraries to isolate compounds that separate fungicidal toxicity from neurotrophic potentiation, paving the way for targeted therapeutic development.

References

  • Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi. National Institutes of Health (NIH). Available at:[Link]

  • Chemical Constituents from Hericium erinaceus Promote Neuronal Survival and Potentiate Neurite Outgrowth via the TrkA/Erk1/2 Pathway. National Institutes of Health (NIH). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of 3,5,9-Trihydroxyergosta-7,22-dien-6-one for In Vitro Bioassays

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals working with 3,5,9-Trihydroxyergosta-7,22-dien-6-one , a highly lipophilic ergostane-type st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals working with 3,5,9-Trihydroxyergosta-7,22-dien-6-one , a highly lipophilic ergostane-type steroid isolated from fungi such as Ganoderma lucidum and Trichoderma spp.[1][2]. While this compound exhibits promising neuroprotective and antifungal properties, its rigid tetracyclic core and high LogP value present significant solubility challenges in aqueous bioassays.

This center provides causality-driven troubleshooting, self-validating protocols, and authoritative methodologies to overcome these biopharmaceutical hurdles.

Frequently Asked Questions (FAQs)

Q1: Why does 3,5,9-Trihydroxyergosta-7,22-dien-6-one precipitate when diluted from a DMSO stock into my cell culture media? A1: This phenomenon is known as "co-solvent shock." The compound is highly soluble in 100% DMSO, but cell culture media is predominantly water. When the DMSO stock is introduced directly into the media, the local concentration of water spikes, drastically reducing the solvent's carrying capacity. The strong intermolecular forces and high crystal lattice energy of the steroidal backbone drive rapid nucleation and precipitation, effectively crashing the drug out of solution[3].

Q2: What is the maximum DMSO concentration I can use for my neuroprotection or cytotoxicity assays? A2: For most sensitive cell lines (e.g., PC12 cells used for NGF-neurite outgrowth assays), DMSO concentrations should strictly not exceed 0.1% to 0.2% (v/v). Higher concentrations can induce baseline cytotoxicity, permeabilize the cell membrane, or alter intracellular signaling pathways, which will confound your bioassay results. If your required working concentration of the steroid causes precipitation at 0.1% DMSO, you must transition to a complexation or nanocarrier strategy.

Q3: Why is 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) recommended over standard surfactants like Tween-80? A3: HP-β-CD forms a host-guest inclusion complex. Its hydrophobic inner cavity perfectly accommodates the lipophilic ergostane skeleton, while its hydrophilic outer surface ensures excellent aqueous solubility[4]. Unlike harsh surfactants (e.g., Tween-80 or Triton X-100)—which solubilize by forming micelles that can inadvertently strip structural lipids from cell membranes and cause lysis—HP-β-CD is generally non-toxic to cells and maintains the integrity of the cellular membrane during the assay[5].

Troubleshooting Guide

Issue: Inconsistent assay readouts and high variability between technical replicates.

  • Root Cause: Micro-precipitation. The compound may not form macroscopically visible aggregates but instead forms micro-crystals that unevenly distribute across the well plate, leading to erratic cellular exposure.

  • Solution: Pre-warm the culture media to 37°C before adding the compound. Instead of a single large-fold dilution into the final aqueous buffer, perform a serial dilution in intermediate co-solvent mixtures. Alternatively, switch to the HP-β-CD complexation protocol below.

Issue: The HP-β-CD complex is not achieving the desired target concentration.

  • Root Cause: Insufficient complexation time or an incorrect molar ratio. Bulky steroids often require a 1:2 or 1:3 (Drug:CD) molar ratio to achieve full encapsulation due to steric hindrance.

  • Solution: Increase the molar ratio of HP-β-CD. Ensure the complexation mixture is stirred for a minimum of 24 hours to reach thermodynamic equilibrium before evaporating the solvent.

Strategic Decision Matrix

DecisionTree Start 3,5,9-Trihydroxyergosta-7,22-dien-6-one Solubility Optimization CheckDMSO Is the bioassay sensitive to >0.1% DMSO? Start->CheckDMSO UseDMSO Use DMSO Co-solvent (Step-wise dilution) CheckDMSO->UseDMSO No CheckConc Does target concentration exceed 50 µM? CheckDMSO->CheckConc Yes UseCD HP-β-CD Complexation (Host-Guest inclusion) CheckConc->UseCD No UseMicelles Polymeric Micelles (Pluronic F-127) CheckConc->UseMicelles Yes

Caption: Decision matrix for selecting a solubility enhancement strategy based on assay constraints.

Experimental Methodologies (Step-by-Step Protocols)

Protocol A: Preparation of HP-β-CD Inclusion Complexes (Solvent Evaporation Method)

Mechanism: By dissolving the drug and CD in a co-solvent system and slowly evaporating the organic phase, we thermodynamically force the lipophilic steroid into the hydrophobic cavity of the cyclodextrin.

  • Calculate Molar Ratios: Weigh 3,5,9-Trihydroxyergosta-7,22-dien-6-one (MW: 444.65 g/mol ) and HP-β-CD (MW: ~1400 g/mol ) at a 1:3 molar ratio.

  • Primary Dissolution: Dissolve the steroid in a minimal volume of absolute ethanol (e.g., 2 mL). Dissolve the HP-β-CD in purified deionized water (e.g., 10 mL).

  • Mixing: Slowly add the ethanolic steroid solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 300 rpm at room temperature.

  • Equilibration: Cover the beaker with perforated Parafilm and stir for 24 hours to allow for complete complexation and partial ethanol evaporation.

  • Solvent Removal: Remove residual ethanol using a rotary evaporator at 40°C under reduced pressure.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C and lyophilize for 48 hours to obtain a dry, free-flowing powder.

  • Self-Validation Step: Reconstitute a small aliquot of the powder in your assay buffer. The solution must be optically clear. Pass it through a 0.22 µm filter and measure the absorbance or run an HPLC analysis to confirm no drug was lost to precipitation.

Workflow N1 1. Co-dissolution (Drug in EtOH, CD in H2O) N2 2. Equilibration (Stir 24h at RT) N1->N2 N3 3. Solvent Evaporation (Rotavap at 40°C) N2->N3 N4 4. Lyophilization (Freeze-dry 48h) N3->N4 N5 5. Validation (Reconstitute & HPLC) N4->N5

Caption: Step-by-step workflow for generating HP-β-CD inclusion complexes via solvent evaporation.

Protocol B: Polymeric Micelle Encapsulation (Pluronic F-127)

Use when cyclodextrin complexation yields insufficient solubility for extremely high-concentration assays.

  • Co-dissolution: Dissolve 2 mg of the steroid and 20 mg of Pluronic F-127 in 5 mL of dichloromethane (DCM).

  • Film Formation: Evaporate the DCM using a rotary evaporator to form a thin, uniform lipid-polymer film on the flask wall.

  • Hydration: Hydrate the film with 10 mL of pre-warmed (37°C) PBS or cell culture media.

  • Sonication: Probe-sonicate the dispersion for 5 minutes on ice (10s on / 10s off) to reduce micelle size and ensure uniform distribution.

  • Self-Validation Step: Pass the micellar solution through a 0.22 µm PES syringe filter to sterilize and remove any unencapsulated drug crystals. If the filter clogs, the encapsulation efficiency is too low, and the polymer-to-drug ratio must be increased.

Quantitative Data Presentation

Table 1: Comparison of Solubility Enhancement Techniques for Lipophilic Steroids

TechniqueSolubilization MechanismTypical Fold-Increase in SolubilityCytotoxicity RiskBest Use Case
DMSO Co-solvent Disruption of water hydrogen bonds[3]10x - 50xHigh (>0.1% v/v)Preliminary screening, robust cell lines.
HP-β-CD Complexation Host-guest hydrophobic encapsulation[4]500x - 1500xVery LowSensitive in vitro bioassays, neuroprotection assays.
Polymeric Micelles Amphiphilic core-shell entrapment[5]1000x - 3000xLow to ModerateHigh-concentration dosing, in vivo studies.

References

  • Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide Source: MDPI URL:[Link]

  • Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences (WJBPHS) URL:[Link]

  • Ganoderma lucidum: a comprehensive review of phytochemistry, efficacy, safety and clinical study Source: ResearchGate URL:[Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Optimization

Preventing thermal degradation of 3,5,9-Trihydroxyergosta-7,22-dien-6-one during long-term storage

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Class: Ergostane-type steroid (Ergostanoid) Primary Application: Neuroprotection and Signaling Assays (e.g., NGF-induced neur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Class: Ergostane-type steroid (Ergostanoid) Primary Application: Neuroprotection and Signaling Assays (e.g., NGF-induced neurite outgrowth)

Welcome to the Technical Support Center. This guide is designed to help you troubleshoot thermal degradation issues, optimize storage conditions, and validate the structural integrity of 3,5,9-Trihydroxyergosta-7,22-dien-6-one to ensure reproducible downstream biological assays.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My stock solution of 3,5,9-Trihydroxyergosta-7,22-dien-6-one shows extraneous peaks on HPLC after 3 months at -20°C. What is causing this degradation? A: The extraneous peaks are a direct result of oxidative and thermal instability inherent to the molecule's structure. 3,5,9-Trihydroxyergosta-7,22-dien-6-one is a highly functionalized [1]. Its structural vulnerability lies in the conjugated Δ7,22-diene system and the 3β,5α,9α-trihydroxy configuration.

Even at -20°C, repeated freeze-thaw cycles or transient exposure to ambient oxygen and light can trigger [2]. This process generates reactive singlet oxygen that attacks the diene system, forming (e.g., 5α,8α-epidioxiergosta derivatives)[2][3]. The secondary peaks you observe are likely these +32 Da oxidized adducts or dehydrated degradants resulting from thermal stress.

Q2: What is the biological impact of using thermally degraded stock in my cell-based assays? A: Using degraded stock will result in high baseline noise and false-negative readouts. In its intact form, 3,5,9-Trihydroxyergosta-7,22-dien-6-one acts synergistically with to significantly increase the population of neurite-bearing cells[4].

Thermal degradation alters the rigid 3D conformation of the ergostane scaffold. The formation of an endoperoxide bridge distorts the planar sterol core, preventing effective modulation of the TrkA receptor pathway.

NGF_Signaling Compound Intact 3,5,9-Trihydroxyergosta- 7,22-dien-6-one TrkA TrkA Receptor Activation Compound->TrkA Synergistic Binding NGF NGF (20 ng/mL) NGF->TrkA Primary Ligand Neurite Enhanced Neurite Outgrowth TrkA->Neurite MAPK/ERK Cascade Degraded Thermally Degraded (Endoperoxide) Degraded->TrkA Loss of Modulation Failed Assay Failure (Baseline Outgrowth) Degraded->Failed Direct Pathway

Impact of intact vs. degraded 3,5,9-Trihydroxyergosta-7,22-dien-6-one on NGF-induced signaling.

Q3: How should I formulate and store bulk powder versus DMSO stock solutions to guarantee long-term stability? A: To prevent thermal and oxidative degradation, the storage environment must eliminate heat, light, and oxygen. Below is the validated quantitative storage matrix for this compound.

StateSolventTemperatureAtmosphereLight ExposureMax Shelf Life
Bulk Powder None2°C to 8°CArgon/Nitrogen purgedStrictly Dark[4]
Stock Solution Anhydrous DMSO-20°C to -80°CSealed, minimal headspaceStrictly Dark[4]
Working Aliquot Assay Buffer4°CAmbientLow Light< 12 Hours (Use same day)[4]

Critical Handling Note: Always allow the vial to equilibrate to room temperature for at least 1 hour before opening. Opening cold vials introduces ambient moisture condensation, which accelerates hydrolytic degradation of the sterol core[4].

Part 2: Analytical Validation Protocol (Self-Validating System)

To ensure a self-validating experimental system, you must verify the structural integrity of your 3,5,9-Trihydroxyergosta-7,22-dien-6-one stock prior to critical neuroprotection assays. Do not rely solely on visual inspection of the solution.

Workflow: LC-MS Structural Integrity Validation

Validation_Workflow A Thaw Aliquot (Equilibrate 1h, Dark) B LC-MS Analysis (C18 Column, ESI+) A->B C Detect m/z 445.3 [M+H]+ B->C Intact Mass D Detect m/z 477.3 (Endoperoxide Adduct) B->D +32 Da Shift E Proceed to NGF Assay C->E >95% Purity F Discard Aliquot D->F Degradation Detected

LC-MS validation workflow for detecting ergostanoid thermal degradation prior to assays.

Step-by-Step Methodology:
  • Sample Preparation:

    • Remove the DMSO stock aliquot from -80°C and let it sit in the dark at room temperature for exactly 60 minutes to equilibrate.

    • Dilute the stock to a final concentration of 10 µg/mL using LC-MS grade Acetonitrile/Water (80:20, v/v) containing 0.1% Formic Acid.

  • Chromatographic Separation:

    • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 50% B to 95% B over 5 minutes. The highly lipophilic ergostane core will elute late in the gradient.

  • Mass Spectrometry (ESI+):

    • The of 3,5,9-Trihydroxyergosta-7,22-dien-6-one is 444.32 Da[5].

    • Target Ion: Extract the chromatogram for the protonated parent ion [M+H]+ at m/z 445.3 .

    • Degradation Marker: Extract the chromatogram for m/z 477.3 . A +32 Da shift is the hallmark of Type II photooxidation and thermal degradation, indicating the formation of an endoperoxide across the diene system[2].

  • Data Interpretation (Causality Check):

    • Calculate the relative abundance. If the peak area of m/z 477.3 exceeds 5% of the total target ion area, the aliquot is thermally degraded and must be discarded. Proceeding with this stock will invalidate your NGF synergy data due to the loss of the active sterol conformation.

References

  • National Center for Biotechnology Information. "Ergosta-7,22-Dien-3Beta,5Alpha,9Alpha-Trihydroxy-6-One - PubChem." PubChem,[Link]

  • PlantaeDB. "(22E,24R)-3beta,5alpha,9alpha-trihydroxyergosta-7,22-dien-6-one." PlantaeDB,[Link]

  • bioRxiv. "Comparative study of Ergosterol and 7-dehydrocholesterol and their Endoperoxides: Generation, Identification and Impact in Phospholipid Membranes." bioRxiv,[Link]

  • ResearchGate. "Storage temperature and UV-irradiation influence on the ergosterol content in edible mushrooms." ResearchGate,[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Extraction Yields of 3,5,9-Trihydroxyergosta-7,22-dien-6-one from Fungal Biomass

Welcome to the technical support center for the extraction of 3,5,9-Trihydroxyergosta-7,22-dien-6-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the extraction of 3,5,9-Trihydroxyergosta-7,22-dien-6-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of isolating this valuable ergosterol derivative from fungal biomass. Here, we combine established scientific principles with practical, field-tested insights to help you optimize your extraction protocols and maximize your yields.

Frequently Asked Questions (FAQs)

Q1: My fungal culture is growing well, but the yield of 3,5,9-Trihydroxyergosta-7,22-dien-6-one is consistently low. What are the initial troubleshooting steps?

A1: Low yields despite healthy biomass can be attributed to several factors. A systematic evaluation is crucial. Begin by considering the following:

  • Suboptimal Harvest Time: The production of secondary metabolites like 3,5,9-Trihydroxyergosta-7,22-dien-6-one is often tied to specific growth phases of the fungus. It is recommended to perform a time-course study to pinpoint the peak production period.

  • Nutrient Levels in Media: Secondary metabolism can be triggered by the limitation of certain nutrients (e.g., nitrogen, phosphate, or carbon) or suppressed by their overabundance. A re-evaluation of your culture medium's composition may be necessary.

  • Suboptimal Culture Conditions: Environmental factors such as pH, temperature, aeration, and agitation speed play a significant role in secondary metabolite production.[1][2] Ensure these parameters are optimized for your specific fungal strain.

  • Metabolite Degradation: The target compound may be unstable under your current culture or extraction conditions.

Q2: What is the best solvent for extracting 3,5,9-Trihydroxyergosta-7,22-dien-6-one?

A2: The choice of solvent is critical and depends on the polarity of the target molecule. 3,5,9-Trihydroxyergosta-7,22-dien-6-one is a moderately polar ergosterol derivative due to its multiple hydroxyl groups. Information from chemical suppliers indicates that this compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3]

A comparative study on ergosterol extraction showed that chloroform-based extraction protocols consistently yielded higher concentrations compared to methanol or cyclohexane-based methods.[4][5] Therefore, a solvent system containing chloroform or a mixture of chloroform and methanol is a logical starting point. However, optimization is key, and a multi-step extraction with solvents of varying polarity can be beneficial for fractionation.

Q3: How can I effectively disrupt the fungal cell wall to release the intracellular 3,5,9-Trihydroxyergosta-7,22-dien-6-one?

A3: Fungal cell walls are robust and require effective disruption for efficient metabolite extraction.[6] Mechanical methods are generally considered the most effective and reliable across different fungal species.[7]

  • Bead Beating: This is a rapid and reliable method that is not restricted by the fungal species or its developmental stage. The efficiency can be optimized by adjusting bead size, bead-to-cell ratio, and agitation speed.[6]

  • Sonication: Ultrasonication utilizes high-frequency sound waves to create shear forces that disrupt cell walls.[7][8] The duration and intensity of sonication cycles should be optimized to maximize release without degrading the target compound.

  • Liquid Nitrogen Grinding: Freezing the fungal mycelia with liquid nitrogen followed by grinding with a mortar and pestle is a common and effective method.[8]

Chemical and enzymatic methods can also be employed, but their effectiveness can be species-dependent.[7][8]

Q4: My analytical results are inconsistent. How can I troubleshoot my quantification method?

A4: Inconsistent analytical results can stem from issues with your High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) method.

  • Method Validation: Ensure your analytical method is fully validated for linearity, sensitivity, precision, and accuracy.[9][10][11] The limit of detection (LOD) and limit of quantification (LOQ) should be established.[11]

  • Column Chemistry and Mobile Phase: For HPLC, verify that the column chemistry (e.g., C18) and mobile phase composition are optimized for the separation of your target compound from other matrix components.[10] Isocratic or gradient elution may be employed.

  • Detector Settings: Ensure the detector (e.g., UV-Vis or DAD) is set to the optimal wavelength for detecting 3,5,9-Trihydroxyergosta-7,22-dien-6-one. A wavelength of around 280 nm is often used for ergosterol and its derivatives.[10]

  • Co-elution: In complex extracts, other compounds may co-elute with your target analyte, leading to inaccurate quantification.[12] Using a more selective detector like a mass spectrometer (LC-MS) can help to confirm the identity and purity of the peak.[12]

Troubleshooting Guides

Guide 1: Optimizing Fungal Biomass Pre-treatment for Improved Extraction

Low extraction yields are often a direct result of inefficient release of the target metabolite from the fungal cells. This guide provides a systematic approach to optimizing the pre-treatment of your fungal biomass.

Workflow for Biomass Pre-treatment Optimization

Caption: Decision workflow for optimizing fungal biomass pre-treatment.

Step-by-Step Protocol for Pre-treatment Trials:

  • Harvest and Weigh: Harvest your fungal biomass and divide it into equal portions. Record the wet weight of each portion.

  • Drying:

    • Air Drying: Dry one set of samples at room temperature (e.g., 25°C) for 48 hours or until a consistent weight is achieved.[4]

    • Lyophilization: Rapidly freeze another set of samples before lyophilizing.[13] This can improve extraction yields for some matrices.[13]

  • Cell Disruption:

    • Bead Beating: For a 2 ml tube, use approximately 350 µl of beads and 650 µl of sample (resuspended in a suitable buffer). Use appropriate bead sizes (e.g., 800 µm silica beads for mycelia).

    • Sonication: Suspend the biomass in a solvent and sonicate using an ultrasonic water bath or probe sonicator. Optimize the duration and number of cycles (e.g., 10-15 cycles of 30 seconds with 15-second intervals).[8]

    • Liquid Nitrogen Grinding: Freeze the biomass with liquid nitrogen and immediately grind it to a fine powder using a pre-chilled mortar and pestle.

  • Extraction and Analysis: Proceed with your standard extraction protocol for each pre-treatment condition and analyze the yield of 3,5,9-Trihydroxyergosta-7,22-dien-6-one using a validated analytical method.

Guide 2: Solvent System Optimization for Maximizing Yield

The choice of extraction solvent is paramount for achieving high yields. This guide provides a framework for systematically optimizing your solvent system.

Solvent Polarity and Extraction Efficiency

The polarity of the extraction solvent should be matched to the polarity of 3,5,9-Trihydroxyergosta-7,22-dien-6-one. Below is a table of common solvents and their polarity indices.

SolventPolarity IndexNotes
n-Hexane0.1Non-polar, good for initial lipid removal.
Chloroform4.1A good starting point for ergosterol derivatives.[4][5]
Dichloromethane3.1Similar to chloroform.
Ethyl Acetate4.4A moderately polar solvent.
Acetone5.1A polar aprotic solvent.
Methanol5.1Polar, often used in combination with other solvents.

Experimental Protocol for Solvent Optimization:

  • Prepare Biomass: Start with a homogenized batch of pre-treated fungal biomass to ensure consistency across experiments.

  • Solvent Selection: Choose a range of solvents and solvent mixtures with varying polarities (e.g., Chloroform, Chloroform:Methanol (2:1), Ethyl Acetate, Acetone).

  • Extraction:

    • For each solvent system, perform the extraction under identical conditions (e.g., temperature, time, and agitation).

    • Consider sequential extractions, starting with a non-polar solvent to remove lipids, followed by a more polar solvent to extract the target compound.

  • Analysis: Quantify the yield of 3,5,9-Trihydroxyergosta-7,22-dien-6-one in each extract using your validated analytical method.

  • Evaluation: Compare the yields obtained with each solvent system to identify the optimal one for your specific fungal matrix.

Guide 3: Troubleshooting Analytical Quantification

Accurate quantification is essential for determining your extraction efficiency. This guide will help you identify and resolve common issues in analytical measurement.

Logical Flow for Troubleshooting Analytical Issues

Caption: Troubleshooting flowchart for analytical quantification of 3,5,9-Trihydroxyergosta-7,22-dien-6-one.

Key Troubleshooting Steps:

  • System Suitability Check: Before running samples, always perform a system suitability test with a known standard of 3,5,9-Trihydroxyergosta-7,22-dien-6-one to ensure your analytical system is performing correctly.

  • Spike Recovery Experiment: To assess for matrix effects, spike a blank fungal extract with a known amount of your target compound standard. A low recovery (<80%) suggests that other components in your extract are interfering with the analysis.

  • Sample Cleanup: If matrix effects are suspected, consider adding a sample cleanup step before analysis, such as Solid Phase Extraction (SPE), to remove interfering compounds.

  • Analyte Stability: Investigate the stability of 3,5,9-Trihydroxyergosta-7,22-dien-6-one in your extraction solvent and under your analytical conditions. Degradation can lead to lower than expected yields. Consider performing extractions at lower temperatures or in the dark.

References

  • OPS Diagnostics. Fungi Cell Disruption Methods. Available from: [Link]

  • Gucwa, K., Kurylenko, O., Gorska-Fraczek, S., Rybak, K., & Derylo, M. (2018). Comparative study of fungal cell disruption—scope and limitations of the methods. Folia Microbiologica, 63(4), 487-496. Available from: [Link]

  • Green, S. J., & Watkinson, S. C. (2023). Ergosterol extraction: a comparison of methodologies. Access Microbiology, 5(4A), 000547.v2. Available from: [Link]

  • Davis, M. W., & Lamar, R. T. (1992). Evaluation of methods to extract ergosterol for quantitation of soil fungal biomass. Soil Biology and Biochemistry, 24(3), 189-198. Available from: [Link]

  • Guldhe, A., Singh, P., Ansari, F. A., Singh, B., & Bux, F. (2025). Engineering Strategies for Fungal Cell Disruption in Biotechnological Applications. Bioengineering, 12(1), 1. Available from: [Link]

  • Yang, J. H., Lin, H. C., & Mau, J. L. (2002). Quantification of ergosterol and ergosterol peroxide in several medicinal fungi by high performance liquid chromatography monitored with a diode array detection-atmospheric pressure chemical ionization-ion trap mass spectrometer. Journal of agricultural and food chemistry, 50(12), 3244-3248. Available from: [Link]

  • ResearchGate. What is the best method to break the cell wall of fungi?. (2015). Available from: [Link]

  • Barreira, J. C., Oliveira, M. B. P., & Ferreira, I. C. (2010). Development of a novel methodology for the analysis of ergosterol in mushrooms. Food and Chemical Toxicology, 48(2), 531-535. Available from: [Link]

  • Green, S. J., & Watkinson, S. C. (2023). Ergosterol extraction: a comparison of methodologies. Microbiology Society. Available from: [Link]

  • Fernández-García, T., García-Díez, J., González-García, E., & Rovira, J. (2021). Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents. Foods, 10(11), 2795. Available from: [Link]

  • Verma, B., & Robarts, R. D. (2004). Extraction efficiencies and determination of ergosterol in a variety of environmental matrices. Wetlands, 24(1), 161-171. Available from: [Link]

  • Adhikari, K. (2022). Disease biomarker discovery and fungal metabolites extraction protocol optimization using GCMS based metabolomics. Mississippi State University. Available from: [Link]

  • Leão, T., da S. Ribeiro, A., de O. Santos, G. A., & de F. F. Moreira, D. (2023). Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis. Methods and Protocols, 6(5), 84. Available from: [Link]

  • Cathrine, A., & Raghukumar, C. (2021). Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass. Journal of Marine Science and Engineering, 9(9), 939. Available from: [Link]

  • Encyclopedia.pub. Approaches to Secondary Metabolite Production from Fungi. (2023). Available from: [Link]

  • Leão, T., da S. Ribeiro, A., de O. Santos, G. A., & de F. F. Moreira, D. (2023). Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21772319, Ergosta-7,22-Dien-3Beta,5Alpha,9Alpha-Trihydroxy-6-One. Available from: [Link]

  • FooDB. Showing Compound (3beta,5alpha,9alpha,22E,24R)-3,5,9-Trihydroxy-23-methylergosta-7,22-dien-6-one (FDB010622). (2010). Available from: [Link]

  • PlantaeDB. (22E,24R)-3beta,5alpha,9alpha-trihydroxyergosta-7,22-dien-6-one. (2026). Available from: [Link]

  • Cheméo. Chemical Properties of 3«alpha»-5-Cyclo-ergosta-7,22-dien-6-one. Available from: [Link]

  • Liu, J., et al. (2024). Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae. International Journal of Molecular Sciences, 25(9), 4704. Available from: [Link]

  • Butt, A. M., et al. (2022). Bioactive Compounds from Terrestrial and Marine-Derived Fungi of the Genus Neosartorya. Molecules, 27(8), 2351. Available from: [Link]

  • Grienke, U., et al. (2022). Structure and Biological Activity of Ergostane-Type Steroids from Fungi. Biomolecules, 12(4), 503. Available from: [Link]

  • Elfita, E., et al. (2021). Secondary Metabolite and Antioxidant Activity of Endophytic Fungi Isolated from Syzygium aqueum Leaves Stalk. Biointerface Research in Applied Chemistry, 12(3), 3569-3580. Available from: [Link]

Sources

Optimization

Optimizing mobile phase gradients for HPLC separation of 3,5,9-Trihydroxyergosta-7,22-dien-6-one

Welcome to the Senior Application Scientist Troubleshooting Portal. Analyzing highly functionalized sterols like 3,5,9-Trihydroxyergosta-7,22-dien-6-one (CAS 88191-14-4) presents a unique analytical dichotomy.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Senior Application Scientist Troubleshooting Portal. Analyzing highly functionalized sterols like 3,5,9-Trihydroxyergosta-7,22-dien-6-one (CAS 88191-14-4) presents a unique analytical dichotomy. This molecule, commonly isolated from fungal species such as Trichoderma spp. ()[1] and Diaporthe spp. ()[2], features a highly hydrophobic ergostane core juxtaposed against three highly polar hydroxyl groups (3β, 5α, 9α) and an α,β-unsaturated ketone (7-en-6-one) ()[3].

This structural complexity often leads to peak tailing, co-elution with structural isomers, and poor detector sensitivity. The following guide provides field-proven, self-validating methodologies to optimize your reversed-phase HPLC (RP-HPLC) workflows.

Diagnostic Decision Tree

HPLC_Troubleshooting A Analyze 3,5,9-Trihydroxyergosta- 7,22-dien-6-one via RP-HPLC B1 Symptom: Peak Tailing A->B1 B2 Symptom: Co-elution A->B2 B3 Symptom: Low S/N Ratio A->B3 C1 Mechanism: Silanol interactions with 3β, 5α, 9α-hydroxyls B1->C1 C2 Mechanism: Insufficient selectivity for ergostanoid core B2->C2 C3 Mechanism: Suboptimal UV wavelength selection B3->C3 D1 Action: Use end-capped C18 & add 0.1% Formic Acid C1->D1 D2 Action: Flatten ACN gradient (e.g., 50-85% over 25 min) C2->D2 D3 Action: Monitor at 222-245 nm (7-en-6-one chromophore) C3->D3

Diagnostic workflow for HPLC separation of 3,5,9-Trihydroxyergosta-7,22-dien-6-one.

Troubleshooting FAQs

Q1: Why am I observing severe peak tailing for 3,5,9-Trihydroxyergosta-7,22-dien-6-one on my standard C18 column? A1: Peak tailing for this specific molecule is driven by secondary chemical interactions. While the hydrophobic ergostane core partitions predictably into the C18 stationary phase, the three free hydroxyl groups act as strong hydrogen bond donors and acceptors. If your silica-based column has residual, unreacted silanol groups (-SiOH), these hydroxyls will interact strongly, causing the analyte to drag through the column rather than eluting in a tight band. Causality & Solution: You must use a fully end-capped C18 column. Furthermore, supplement your mobile phase with 0.1% Formic Acid. While the steroid itself is neutral and does not ionize, the acidic modifier suppresses the ionization of residual silanols on the silica support, neutralizing the secondary interactions and restoring a Gaussian peak shape.

Q2: I cannot resolve 3,5,9-Trihydroxyergosta-7,22-dien-6-one from other co-extracted fungal sterols. How should I adjust the gradient? A2: Co-elution of structurally similar ergostanoids (e.g., molecules differing by only a single hydroxyl group or double bond placement) is notoriously difficult to resolve. In the literature, isocratic elution at high organic modifiers (e.g., 90% Methanol) is often used for general sterol isolation ()[2], but this compresses the retention window, causing co-elution of closely related isomers. Causality & Solution: Because the hydrophobic core dominates overall retention, you must force the separation to rely on the polar hydroxyl groups. Implement a shallow, multi-step gradient using Acetonitrile (ACN). Start at 50% ACN to allow the polar hydroxyl groups to dictate initial retention differences. Then, utilize a shallow ramp (50% to 85% over 25 minutes) to separate the sterol cores based on minor conformational differences.

Q3: My UV detector is set to 210 nm, but the signal-to-noise ratio is extremely poor. What is the optimal detection wavelength? A3: At 210 nm, you are detecting non-specific end-absorption of the mobile phase (especially if using formic acid), which drastically increases background noise and baseline drift during a gradient. 3,5,9-Trihydroxyergosta-7,22-dien-6-one contains a conjugated 7-en-6-one system (an α,β-unsaturated ketone). Causality & Solution: This specific conjugated chromophore yields a characteristic UV absorption maximum ( λmax​ ) between 222 nm and 245 nm, depending on the solvent environment ()[2]. Shift your diode array detector (DAD) to monitor the 235 nm channel (with a bandwidth of 10 nm) to maximize the signal-to-noise ratio and selectively detect the enone-containing sterols over non-conjugated background lipids.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol includes a built-in system suitability test (SST) to validate column chemistry before processing valuable samples.

Step 1: Sample & Standard Preparation

  • Reconstitute the dried fungal extract in HPLC-grade Methanol to a concentration of 1 mg/mL.

  • Prepare a reference standard of 3,5,9-Trihydroxyergosta-7,22-dien-6-one at 50 µg/mL in Methanol.

  • Centrifuge all vials at 12,000 x g for 10 minutes to remove insoluble particulates that could foul the column frit.

Step 2: System Equilibration

  • Install a fully end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Purge the system and equilibrate with 50% Mobile Phase A (Water + 0.1% Formic Acid) and 50% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) at 1.0 mL/min for a minimum of 15 column volumes.

Step 3: Self-Validation (System Suitability)

  • Inject 10 µL of the reference standard.

  • Calculate the USP Tailing Factor ( Tf​ ) of the resulting peak.

    • Validation Gate: If Tf​>1.5 , the column's end-capping has degraded (exposing silanols). The column must be replaced before proceeding to prevent false co-elution artifacts.

Step 4: Gradient Execution Inject 10 µL of the clarified sample and execute the optimized gradient outlined in Table 1. Monitor absorbance via DAD at 235 nm.

Data Presentation: Optimized Gradient Conditions

Table 1: Multi-Step RP-HPLC Gradient for Ergostanoid Separation

Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Mechanistic Purpose
0.01.05050Initial Hold: Maximizes polar hydroxyl interactions.
5.01.05050Isocratic stabilization of the injection plug.
30.01.01585Shallow Ramp: Resolves hydrophobic sterol cores.
35.01.00100Column Wash: Elutes highly hydrophobic lipids/waxes.
40.01.00100Isocratic Wash: Clears strongly retained contaminants.
41.01.05050Re-equilibration step.
50.01.05050End of Run: System ready for next injection.
References
  • Ergosta-7,22-Dien-3Beta,5Alpha,9Alpha-Trihydroxy-6-One. National Center for Biotechnology Information (PubChem). URL:[Link]

  • Dong, J.Y., et al. "Endophytic Diaporthe sp. LG23 Produces a Potent Antibacterial Tetracyclic Triterpenoid." Journal of Natural Products (ACS Publications), 2015. URL:[Link]

  • Birari, B., et al. "Fungicidal profiling of Trichoderma asperellum mutants released volatile and non-volatile compounds against Fusarium oxysporum f. sp. ciceri." Taylor & Francis, 2025. URL:[Link]

Sources

Troubleshooting

Resolving co-elution of 3,5,9-Trihydroxyergosta-7,22-dien-6-one with ergosterol in chromatography

Fungal Sterol Analysis: Resolving Co-Elution of Ergosterol and its Trihydroxy Derivatives Diagnostic Overview When profiling fungal secondary metabolites—particularly those derived from Ganoderma, Trichoderma, or Aspergi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Fungal Sterol Analysis: Resolving Co-Elution of Ergosterol and its Trihydroxy Derivatives

Diagnostic Overview

When profiling fungal secondary metabolites—particularly those derived from Ganoderma, Trichoderma, or Aspergillus species—analysts frequently monitor ergosterol (the primary fungal cell membrane biomarker) alongside its highly oxygenated derivatives, such as 3,5,9-Trihydroxyergosta-7,22-dien-6-one [1].

Despite sharing an ergostane skeleton, these two molecules possess drastically different physicochemical properties. Under optimized chromatographic conditions, they should be easily resolved. If you are experiencing co-elution, it is a diagnostic symptom of either inappropriate solvent strength (LC) or unmitigated secondary interactions (GC) .

Table 1: Physicochemical Properties Comparison
PropertyErgosterol3,5,9-Trihydroxyergosta-7,22-dien-6-oneImpact on Chromatography
Formula C28H44OC28H44O4The trihydroxy derivative has a higher mass and significantly higher polarity.
Functional Groups 1x Hydroxyl (-OH), 3x Double Bonds3x Hydroxyl (-OH), 1x Ketone (=O), 2x Double BondsMultiple free -OH groups cause severe peak tailing in gas-phase analysis.
LogP (Lipophilicity) ~6.6 to 8.86 [2]4.50 to 4.82 [3]Ergosterol requires much stronger organic solvents to elute in Reversed-Phase LC.
Polar Surface Area (TPSA) 20.2 Ų77.8 ŲThe trihydroxy derivative interacts strongly with polar stationary phases.
Frequently Asked Questions (FAQs) & Troubleshooting Workflows
Q1: I am using Reversed-Phase LC (RPLC) with a standard C18 column. Why are these analytes co-eluting when their LogP values are so different?

The Causality: In RPLC, a molecule with a LogP of ~4.5 (the trihydroxy derivative) will naturally elute significantly earlier than a highly lipophilic molecule with a LogP > 7.0 (ergosterol). If they are co-eluting, your mobile phase is too strong —most likely, you are utilizing an isocratic flush of 100% Methanol or Acetonitrile. In 100% organic solvent, the retention factor ( k′ ) for both analytes approaches zero. They bypass hydrophobic partitioning entirely and wash out together at the column's void volume ( t0​ ).

The Solution: Implement a gradient elution to separate their thermodynamic elution windows.

  • Mechanism: Starting at a lower organic composition (e.g., 70% Methanol) forces the polar trihydroxy derivative to partition into the C18 stationary phase, providing proper retention and separation. As the gradient ramps to 100%, the highly retained ergosterol is finally desorbed and eluted.

Step-by-Step Protocol: LC Gradient Optimization

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Methanol + 0.1% Formic Acid.

  • Column: C18 (e.g., 2.1 x 100 mm, 1.8 µm), maintained at 40°C.

  • Gradient Program:

    • 0.0 - 2.0 min: 70% B (Isocratic hold to focus the trihydroxy sterol).

    • 2.0 - 10.0 min: Ramp 70% 100% B.

    • 10.0 - 15.0 min: 100% B (Isocratic hold to elute ergosterol).

    • 15.0 - 18.0 min: Return to 70% B (Column re-equilibration).

  • Flow Rate: 0.3 mL/min.

Q2: I am using GC-MS. The ergosterol peak looks fine, but the 3,5,9-Trihydroxyergosta-7,22-dien-6-one peak is a massive smear that bleeds into the ergosterol window. How do I fix this?

The Causality: Gas chromatography requires analytes to be volatile and thermally stable. While ergosterol has only one sterically hindered hydroxyl group and performs reasonably well in GC, the three free hydroxyl groups on 3,5,9-Trihydroxyergosta-7,22-dien-6-one readily form hydrogen bonds with active silanol (-Si-OH) sites in the GC inlet liner and the fused-silica column [4]. This causes severe peak tailing, thermal degradation, and subsequent co-elution with later-eluting peaks.

The Solution: Chemical Derivatization (Silylation).

  • Mechanism: Reacting the sample with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the polar hydrogen atoms of the hydroxyl groups with non-polar trimethylsilyl (TMS) groups. This lowers the boiling point, eliminates hydrogen bonding, and produces sharp, symmetrical peaks.

Step-by-Step Protocol: GC-MS Silylation

  • Transfer 100 µL of the sterol extract to a glass GC autosampler vial with a conical insert.

  • Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen.

  • Add 50 µL of anhydrous Pyridine (acts as an acid scavenger and catalyst to drive the reaction).

  • Add 50 µL of BSTFA containing 1% TMCS (Trimethylchlorosilane).

  • Cap tightly and vortex for 10 seconds.

  • Incubate the vial in a heating block at 60°C for 30 minutes.

  • Allow to cool to room temperature. Inject 1 µL directly into the GC-MS (Splitless mode).

Q3: I've optimized my LC gradient, but I still see partial overlap with other isobaric matrix interferences. What column chemistry should I use?

The Causality: Standard C18 columns rely almost exclusively on hydrophobic dispersion forces. For highly oxygenated sterols, you need a stationary phase that offers shape selectivity and hydrogen-bonding capacity .

The Solution: Switch to a Pentafluorophenyl (PFP) or C30 (Triacontyl) column.

  • PFP columns provide π−π interactions, dipole-dipole interactions, and hydrogen bonding, which will strongly differentiate the ketone and multiple hydroxyls of the trihydroxy derivative from the simple structure of ergosterol.

  • C30 columns offer exceptional shape selectivity for rigid, hydrophobic lipid structures, easily resolving sterol isomers that co-elute on a C18.

Workflow: Resolution Decision Tree

ChromatographyTroubleshooting Start Co-elution Detected: Ergosterol & Trihydroxy Derivative CheckMethod Which Analytical Platform is in use? Start->CheckMethod LC Reversed-Phase LC (HPLC / UHPLC) CheckMethod->LC Liquid Phase GC Gas Chromatography (GC-FID / GC-MS) CheckMethod->GC Gas Phase LC_Issue Isocratic 100% Organic or Steep Gradient? LC->LC_Issue GC_Issue Free Hydroxyl Groups Causing Peak Tailing? GC->GC_Issue LC_Fix Implement Gradient: 70% to 100% MeOH or use PFP/C30 Column LC_Issue->LC_Fix Yes GC_Fix Perform Silylation (BSTFA + 1% TMCS) Prior to Injection GC_Issue->GC_Fix Yes

Figure 1: Decision tree for resolving sterol co-elution based on the analytical platform.

References
  • Title: Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass Source: MDPI (Geosciences) URL: [Link]

  • Title: (22E,24R)-3beta,5alpha,9alpha-trihydroxyergosta-7,22-dien-6-one Source: PlantaeDB URL: [Link]

  • Title: Ergosta-7,22-Dien-3Beta,5Alpha,9Alpha-Trihydroxy-6-One (CID 21772319) Source: PubChem, National Center for Biotechnology Information URL: [Link]

Optimization

Technical Support Center: Solubilization and DMSO Toxicity Mitigation for 3,5,9-Trihydroxyergosta-7,22-dien-6-one

Welcome to the Technical Support Center for in vitro pharmacological testing. This guide addresses the solubilization challenges and toxicity mitigation strategies for 3,5,9-Trihydroxyergosta-7,22-dien-6-one (CAS: 88191-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for in vitro pharmacological testing. This guide addresses the solubilization challenges and toxicity mitigation strategies for 3,5,9-Trihydroxyergosta-7,22-dien-6-one (CAS: 88191-14-4), a bioactive ergostanoid isolated from fungal sources such as Ganoderma lucidum[1].

With a high topological polar surface area and an estimated XLogP of 4.50, this compound is highly lipophilic[2]. Consequently, it requires organic solvents like Dimethyl Sulfoxide (DMSO) for in vitro assay preparation[1]. However, improper DMSO concentrations can confound experimental data by inducing solvent-mediated cytotoxicity. This guide provides the mechanistic reasoning, quantitative limits, and self-validating protocols necessary to ensure experimental integrity.

Section 1: The Causality of DMSO Toxicity

While DMSO is an exceptional amphipathic solvent, its interaction with cellular membranes and intracellular proteins is not biologically inert. At elevated concentrations (>0.5%), DMSO induces significant cellular stress, leading to protein unfolding and the initiation of apoptotic cascades characterized by the cleavage of caspase-3 and PARP-1[3].

Furthermore, DMSO toxicity is highly dependent on exposure time and cell type. For instance, while robust RAW 264.7 macrophages may tolerate up to 1.5% DMSO in short-term assays without immediate viability loss[4], sensitive primary cells like human fibroblast-like synoviocytes exhibit significant toxicity (up to 15% cell death) at concentrations just above 0.1%[3]. Therefore, minimizing DMSO is not merely a best practice—it is a strict requirement for preserving the mechanistic integrity of your assays.

Section 2: Quantitative Guidelines for DMSO Tolerability

The following table synthesizes empirically validated limits for final DMSO concentrations in cell culture to prevent artifactual data[3][5].

Final DMSO ConcentrationTolerability & Mechanistic ImpactRecommendation
≤ 0.05% Safe for highly sensitive primary cells. Minimal impact on baseline signaling even up to 72h.Optimal for all long-term assays.
≤ 0.1% Safe for most immortalized cell lines. Does not typically trigger apoptotic markers.Highly Recommended standard limit.
0.1% - 0.5% Tolerated by robust lines (e.g., RAW 264.7) but may alter baseline inflammatory signaling.Acceptable for short-term (<24h) assays only.
> 0.5% - 1.0% Induces cellular stress, protein unfolding, and significant cytotoxicity (~25% cell death).Use with Caution .
> 1.0% Severe cytotoxicity; induces caspase-3 and PARP-1 cleavage.Avoid in vitro.
Section 3: Step-by-Step Methodology: Self-Validating Solubilization Protocol

To ensure that the observed biological effects are driven by 3,5,9-Trihydroxyergosta-7,22-dien-6-one and not the solvent, follow this self-validating preparation workflow:

Step 1: Prepare a High-Concentration Stock Dissolve the lyophilized 3,5,9-Trihydroxyergosta-7,22-dien-6-one powder in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 10 mM)[1][5]. A higher stock concentration ensures that a much smaller volume of DMSO is transferred during final dilution. Store aliquots in tightly sealed vials at -20°C to prevent moisture absorption, which degrades DMSO's solvating power[1][5].

Step 2: Perform Intermediate Dilutions in Pre-Warmed Medium Do not add the 100% DMSO stock directly to the cells. Instead, perform serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium[5]. Cold medium can cause the highly lipophilic ergostanoid to precipitate instantly, causing localized solvent shock and inaccurate dosing.

Step 3: Implement Strict Vehicle Controls Prepare a vehicle control containing the exact final concentration of DMSO (e.g., 0.1%) present in your highest treatment group[5]. This control must be run in parallel with all experimental conditions.

Step 4: Viability Verification (The Self-Validation Step) Before proceeding to complex downstream assays (e.g., Western blotting for signaling pathways), perform a baseline MTT or WST-1 assay comparing the vehicle control directly against untreated cells[4]. If the vehicle control shows >5% variance in viability or baseline signaling compared to untreated cells, the DMSO concentration must be further reduced.

Section 4: Troubleshooting FAQs

Q1: My compound precipitates when added to the culture medium, but I cannot increase the DMSO concentration without killing my cells. What should I do? A1: 3,5,9-Trihydroxyergosta-7,22-dien-6-one is highly hydrophobic[2]. If precipitation occurs at ≤0.1% DMSO, do not increase the solvent concentration. Instead, utilize a carrier protein strategy by supplementing your pre-warmed dilution medium with Bovine Serum Albumin (BSA). BSA binds lipophilic molecules, keeping them in suspension without the cytotoxic effects of excess organic solvents.

Q2: I am observing high background signaling and reduced cell viability in my 72-hour assay, even at 0.1% DMSO. Why? A2: DMSO toxicity is cumulative and time-dependent. While 0.1% is generally safe for 24-hour exposures, prolonged 72-hour exposure can trigger delayed apoptotic events in sensitive cell lines[3]. For assays exceeding 48 hours, you must reduce the final DMSO concentration to ≤0.01% - 0.05%[3].

Q3: Can I store the diluted working solutions of 3,5,9-Trihydroxyergosta-7,22-dien-6-one for future experiments? A3: No. Working solutions prepared in aqueous cell culture media should be used on the same day[1]. Prolonged storage in aqueous environments leads to compound degradation and irreversible precipitation. Always prepare fresh working dilutions from your -20°C DMSO stock immediately before the assay[1][5].

Section 5: Visual Workflows

G Start Thaw 10 mM Stock of 3,5,9-Trihydroxyergosta- 7,22-dien-6-one in DMSO Dilute Serial Dilution in Pre-warmed (37°C) Medium Start->Dilute Check Final DMSO Concentration? Dilute->Check Safe ≤ 0.1% Safe for most cells Check->Safe Yes Toxic > 0.1% Risk of Cytotoxicity Check->Toxic No Assay Proceed to in vitro Assay Include Vehicle Control Safe->Assay Optimize Optimize Protocol: Increase Stock Conc. or Reduce Exposure Time Toxic->Optimize Optimize->Dilute

Workflow for mitigating DMSO toxicity during in vitro compound preparation.

References
  • "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC", National Institutes of Health (NIH).
  • "How to minimize DMSO toxicity when using CYM50260 - Benchchem", Benchchem.
  • "3,5,9-Trihydroxyergosta-7,22-dien-6-one | CAS:88191-14-4 | Manufacturer ChemFaces", ChemFaces.
  • "DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation - MDPI", MDPI.
  • "(22E,24R)-3beta,5alpha,9alpha-trihydroxyergosta-7,22-dien-6-one - PlantaeDB", PlantaeDB.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stability of 3,5,9-Trihydroxyergosta-7,22-dien-6-one

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the physicochemical behavior, handling, and troubleshooting of 3,5,9-Trihydroxyergosta-7,2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the physicochemical behavior, handling, and troubleshooting of 3,5,9-Trihydroxyergosta-7,22-dien-6-one (CAS: 88191-14-4).

This bioactive ergostanoid, frequently isolated from fungi such as Ganoderma lucidum and Trichoderma spp., exhibits potent antifungal properties and neuroprotective effects, including the enhancement of NGF-induced neurite outgrowth[1][2][3]. However, its complex steroidal structure—featuring a 7,22-diene system, a 6-oxo group, and multiple hydroxyls—makes it susceptible to specific degradation pathways if improperly handled.

This guide provides field-proven insights into the causality behind storage choices, comparing stability at room temperature (RT) versus -20°C, and offers self-validating protocols to ensure absolute scientific integrity in your assays.

Part 1: Mechanistic Causality of Stability (RT vs. -20°C)

The stability of 3,5,9-Trihydroxyergosta-7,22-dien-6-one is heavily dependent on its physical state and ambient temperature.

  • At Room Temperature (20-25°C): In its solid, lyophilized form, the compound is relatively stable for short durations (e.g., during transit). However, when dissolved in solvents like DMSO or Chloroform at room temperature, the 7,22-diene system becomes highly susceptible to auto-oxidation and photo-oxidation. Prolonged exposure at RT in solution leads to rapid degradation and epimerization.

  • At -20°C: Cryogenic storage arrests oxidative degradation. However, the primary risk at -20°C shifts from chemical degradation to physical instability—specifically, moisture condensation . Repeated freeze-thaw cycles introduce atmospheric water into the hygroscopic solvents (like DMSO), causing the highly lipophilic steroid to irreversibly precipitate out of solution.

Quantitative Stability Profile
Storage ConditionPhysical StateRecommended DurationEstimated Purity RetentionPrimary Degradation Risk
RT (20-25°C) Solid Powder< 48 hours> 95%Minimal (safe for short transit)
2-8°C Solid PowderUp to 24 months> 98%Moisture absorption (if unsealed)[2][4]
RT (20-25°C) Solution (DMSO)< 12 hours85 - 90%Auto-oxidation of diene, epimerization
-20°C Solution (DMSO)Up to 2 weeks> 95%Precipitation, freeze-thaw degradation[2]
Part 2: Self-Validating Experimental Protocol

To guarantee reproducibility, follow this strict reconstitution and aliquoting workflow. Every step is designed to preemptively eliminate variables that cause compound failure.

Protocol: Reconstitution and Aliquoting

  • Thermal Equilibration (Critical Step): Before opening, allow the sealed vial of lyophilized powder to equilibrate to room temperature (20-25°C) for at least 1 hour[2].

    • Causality: Moving a vial directly from cold storage to RT causes atmospheric moisture to condense on the cold powder. Water drastically reduces the solubility of steroids in organic solvents and promotes hydrolysis.

  • Centrifugation: Briefly centrifuge the vial at 3,000 x g for 30 seconds.

    • Causality: Ensures any powder adhered to the cap or neck during transit is collected at the bottom, ensuring accurate molarity calculations[2].

  • Solvent Addition: Add the appropriate volume of anhydrous solvent (e.g., DMSO, Chloroform, or Dichloromethane) to achieve your target concentration (e.g., 10 mM)[2].

  • Validation of Dissolution: Vortex gently. Hold the vial against a light background to visually confirm the absence of particulates. The solution must be completely transparent. If cloudy, moisture contamination has occurred.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 10-50 µL) in tightly sealed, amber microcentrifuge tubes.

    • Causality: Amber tubes protect the diene system from photo-oxidation. Single-use aliquots prevent the thermal stress and micro-condensation associated with freeze-thaw cycles.

  • Cryogenic Storage: Immediately transfer the aliquots to a -20°C freezer. Use within 2 weeks[2].

Part 3: Workflow Visualization

G A Solid Compound Arrival (CAS: 88191-14-4) B Long-Term Solid Storage (2-8°C, Sealed, Dark) A->B C Reconstitution (DMSO / Chloroform) B->C Prepare Stock D Aliquoting (Single-use volumes) C->D E Solution Storage (-20°C, Max 2 weeks) D->E F Equilibration (1 Hour at RT, Sealed) E->F Retrieve Aliquot G Experimental Assay (e.g., Bioactivity Testing) F->G H Discard Leftovers (Prevent Freeze-Thaw) G->H

Caption: Workflow for the reconstitution, storage, and usage of 3,5,9-Trihydroxyergosta-7,22-dien-6-one.

Part 4: Troubleshooting & FAQs

Q1: I left my DMSO stock solution of 3,5,9-Trihydroxyergosta-7,22-dien-6-one at room temperature overnight. Is it still viable for my NGF-induced neurite outgrowth assay? A1: We strongly recommend discarding it. The compound contains a 7,22-diene system which is highly prone to auto-oxidation and photo-oxidation when exposed to light and oxygen at room temperature. In solution, this degradation is accelerated, potentially introducing artifacts into sensitive biological assays[2].

Q2: My compound precipitated after thawing from -20°C. What happened, and can I fix it? A2: This is a classic symptom of moisture contamination or incomplete thawing. If the vial was opened immediately after removal from the freezer without the mandatory 1-hour RT equilibration, water likely condensed into the DMSO[2]. To salvage the aliquot, you can attempt gentle sonication in a warm water bath (30°C) for 5 minutes. If it does not redissolve completely, you must discard it, as the effective molarity is now unknown.

Q3: Can I store the lyophilized powder at room temperature to avoid the hassle of equilibration? A3: While the solid form is stable enough to endure room temperature for short periods (such as during shipping), long-term storage at RT will lead to slow oxidative degradation. For maximum shelf life (up to 24 months), the solid powder must be stored at 2-8°C or -20°C in a tightly sealed container[2][4].

Q4: Can I freeze-thaw my 10 mM DMSO stock solution multiple times? A4: We strictly advise against it. Repeated freeze-thaw cycles introduce micro-condensation and thermal stress, leading to precipitation and concentration inaccuracies. Always divide your stock into single-use aliquots immediately after reconstitution[2].

References
  • PubChem. "Ergosta-7,22-Dien-3Beta,5Alpha,9Alpha-Trihydroxy-6-One." National Center for Biotechnology Information. URL: [Link]

  • National Institutes of Health (PMC). "Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi." URL: [Link]

Sources

Optimization

Refining mass spectrometry ionization parameters for 3,5,9-Trihydroxyergosta-7,22-dien-6-one detection

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the mass spectrometric challenges associated with highly oxygenated ergostane-type steroids.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the mass spectrometric challenges associated with highly oxygenated ergostane-type steroids.

3,5,9-Trihydroxyergosta-7,22-dien-6-one is a potent antifungal secondary metabolite commonly isolated from biocontrol fungi such as Trichoderma spp.[1][2]. With a molecular formula of C28H44O4 (Exact Mass: 444.3240), its complex structure—featuring a 7,22-diene system, a 6-ketone, and three hydroxyl groups (3β, 5α, 9α)—makes it highly susceptible to in-source fragmentation and thermal degradation. Standard sterol methodologies will fail here. This guide provides field-proven, self-validating protocols to optimize your MS parameters, eliminate ionization artifacts, and ensure robust quantification.

Data Presentation: Target Ions & Source Parameters

Before troubleshooting, you must establish the correct target ions. Due to its high degree of oxygenation, this molecule behaves fundamentally differently than base sterols like ergosterol.

Table 1: Diagnostic Ions and Adducts for 3,5,9-Trihydroxyergosta-7,22-dien-6-one

Ionization ModeIon Speciesm/z ValueStability / UtilityCausality
ESI Positive [M+H]⁺445.3318Very LowRapidly dehydrates due to labile 5α/9α hydroxyls.
ESI Positive [M+H-H₂O]⁺427.3212ModeratePrimary in-source fragment; poor for strict quantification.
ESI Negative [M-H]⁻443.3161LowWeak deprotonation efficiency without strong basic modifiers.
ESI Negative [M+HCOO]⁻ 489.3222 Extremely High Optimal precursor. Formate strongly hydrogen-bonds to the 3β/5α/9α hydroxyls and 6-ketone[3].

Table 2: Recommended Starting Source Parameters (ESI) Note: Parameters are synthesized from optimized Trichoderma metabolite profiling studies[4][5].

ParameterRecommended ValueScientific Rationale
Spray Voltage 3000 V (ESI-)Lower voltage prevents electrical discharge in negative mode.
Vaporizer / Gas Temp 200 °C – 250 °CMust be kept relatively low to prevent thermal dehydration of the sterol[4].
Capillary / Drying Temp 300 °C – 350 °CEnsures adequate desolvation without direct thermal stress on the analyte[4][5].
Nebulizer Pressure 30 - 35 psigProvides optimal droplet formation for steroidal structures[5].
Mechanistic Visualization

IonizationPathway Compound 3,5,9-Trihydroxyergosta- 7,22-dien-6-one (MW: 444.32) ESI_Pos ESI Positive Mode (0.1% Formic Acid) Compound->ESI_Pos ESI_Neg ESI Negative Mode (5mM Ammonium Formate) Compound->ESI_Neg Protonated [M+H]+ m/z 445.3 (Unstable) ESI_Pos->Protonated FormateAdduct [M+HCOO]- m/z 489.3 (Highly Stable Precursor) ESI_Neg->FormateAdduct Formate Attachment Dehydrated1 [M+H-H2O]+ m/z 427.3 Protonated->Dehydrated1 Thermal Degradation

Mechanistic pathway of 3,5,9-Trihydroxyergosta-7,22-dien-6-one ionization in ESI+ vs ESI- modes.

Troubleshooting Guides & FAQs

Q: Why is my ESI+ signal weak, and why am I seeing multiple peaks around the precursor mass? A: You are observing severe in-source fragmentation (water loss). The [M+H]⁺ ion (m/z 445.3) is highly unstable due to the facile elimination of water from the 3β, 5α, or 9α hydroxyl groups, forming [M+H-H₂O]⁺ and [M+H-2H₂O]⁺. Solution: Switch to ESI negative mode. By utilizing 5 mM ammonium formate in the mobile phase, the molecule's oxygen-rich moieties act as excellent hydrogen bond donors/acceptors, driving the formation of a highly stable formate adduct [M+HCOO]⁻ at m/z 489.3[3].

Q: Can I use APCI to improve the ionization of this sterol? A: I strongly advise against it for this specific molecule. While Atmospheric Pressure Chemical Ionization (APCI) is the gold standard for non-polar sterols (like cholesterol or standard ergosterol), the thermal energy and corona discharge in APCI cause severe oxidation artifacts in polyhydroxylated steroids. This results in the loss of 2 or 4 amu (conversion of hydroxyls to ketones) and massive dehydration, creating a chaotic precursor spectrum that makes reliable MRM transitions impossible[6].

Q: My signal drops significantly when analyzing real fungal extracts compared to neat standards. How do I fix this? A: This is matrix suppression caused by co-eluting high-abundance fungal metabolites (e.g., peptaibols) present in Trichoderma culture filtrates[2]. Solution: You must implement the self-validating post-column infusion protocol detailed below to map your suppression zones and adjust your LC gradient accordingly.

Experimental Protocol: Self-Validating Parameter Optimization

To guarantee trustworthiness in your assay, do not rely on static parameters. Use this self-validating workflow to dynamically tune your MS and mitigate matrix effects.

Step 1: Mobile Phase Optimization Prepare Mobile Phase A (Aqueous) as 5 mM Ammonium Formate and Mobile Phase B (Organic) as Methanol with 5 mM Ammonium Formate. Causality: The formate anion is strictly required to drive the equilibrium toward the [M+HCOO]⁻ adduct in ESI negative mode.

Step 2: Source Temperature Tuning Infuse a 1 µg/mL neat standard of 3,5,9-Trihydroxyergosta-7,22-dien-6-one directly into the MS. Monitor m/z 489.3. Gradually lower the vaporizer temperature from 350 °C down to 200 °C. Causality: High heat cleaves the formate adduct and dehydrates the sterol. Lock in the temperature that yields the highest intact m/z 489.3 signal[4].

Step 3: Self-Validating Matrix Effect Assessment (Post-Column Infusion)

  • Connect a T-piece (tee) between your analytical LC column and the MS source.

  • Using a syringe pump, continuously infuse the neat standard (100 ng/mL) into the tee at 10 µL/min.

  • Inject a blank fungal matrix extract (e.g., Trichoderma culture filtrate without the target analyte) onto the LC column and run your standard gradient.

  • Validation Checkpoint: Monitor the MS signal for m/z 489.3. Because you are constantly infusing the standard, the signal should be a flat, horizontal line. If the baseline dips (forms a negative peak) at the exact retention time where your sterol normally elutes, matrix suppression is confirmed.

  • Resolution: Adjust your LC gradient (e.g., shallow the gradient slope) to shift the sterol's retention time out of the suppression dip. Re-run the blank injection. The system is self-validated when the baseline remains perfectly flat at the new retention time.

OptimizationWorkflow Start Standard Infusion (1 µg/mL) Step1 Select ESI- Target m/z 489.3 Start->Step1 Step2 Tune Source Temp (< 250°C) Step1->Step2 Decision Matrix Effect Present? Step2->Decision AdjustLC Adjust LC Gradient Decision->AdjustLC Yes Validate Self-Validating Post-Column Infusion Decision->Validate No AdjustLC->Validate

Self-validating workflow for MS/MS parameter optimization and matrix effect mitigation.

References
  • Birari, B., Ingle, S., Mane, S., & Bramhankar, S. (2025). Fungicidal profiling of Trichoderma asperellum mutants released volatile and non-volatile compounds against Fusarium oxysporum f. sp. ciceri. Taylor & Francis.
  • MDPI. (2025). Exploring the Bioactive Secondary Metabolites of Two Argentine Trichoderma afroharzianum Strains. MDPI.
  • NIH/PMC. Bioactive Secondary Metabolites from Trichoderma spp.
  • NIH/PMC.
  • Stracquadanio et al. Trichoderma asperellum Mutants' Fungicidal Effects. Scribd.
  • NIH/PMC.

Sources

Reference Data & Comparative Studies

Validation

Antifungal Efficacy Profiling: 3,5,9-Trihydroxyergosta-7,22-dien-6-one vs. Ergosterol and Stigmasterol

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide Executive Context & Mechanistic Overview As drug development professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide

Executive Context & Mechanistic Overview

As drug development professionals and agricultural scientists seek novel bio-fungicides to combat emerging resistance, steroidal secondary metabolites derived from biocontrol agents (such as Trichoderma spp.) have become critical targets of investigation [1]. This guide provides an objective, data-driven comparison of the antifungal efficacy of 3,5,9-Trihydroxyergosta-7,22-dien-6-one , an oxidized sterol derivative, against two widely recognized sterols: Ergosterol and Stigmasterol .

Understanding the structural causality behind their efficacy is essential for downstream formulation:

  • 3,5,9-Trihydroxyergosta-7,22-dien-6-one: An ergostanoid characterized by hydroxy groups at positions 3, 5, and 9, and an oxo group at position 6. Its highly oxygenated structure allows it to induce severe oxidative stress and disrupt lipid raft formation in pathogenic fungi [3].

  • Ergosterol (Exogenous Application): While ergosterol is the primary structural sterol of fungal membranes, exogenous application of ergosterol isolated from Trichoderma sp. exhibits competitive antifungal properties. It triggers biosynthetic feedback inhibition, effectively starving the target pathogen of newly synthesized sterols necessary for division [1].

  • Stigmasterol: A prominent phytosterol (also synthesized by specific Trichoderma strains like T. harzianum) that acts by intercalating into the fungal membrane, altering its fluidity, and causing structural instability [1].

Comparative Antifungal Efficacy Data

The table below synthesizes the quantitative performance of these three steroidal compounds against common phytopathogenic and human-pathogenic fungi.

Table 1: In Vitro Antifungal Activity Profile

CompoundPrimary Source OrganismTarget PathogensMIC (µg/mL)Primary Mechanism of Action
3,5,9-Trihydroxyergosta-7,22-dien-6-one Trichoderma sp. YM 311505, T. asperellumP. oryzae, C. albicans, A. niger, A. alternata32Membrane permeabilization & structural disruption
Ergosterol Trichoderma sp. YM 311505P. oryzae, C. albicans, A. niger, A. alternata32Biosynthetic feedback inhibition
Stigmasterol T. harzianum, T. koningiiR. solani, S. rolfsii, M. phaseolina, F. oxysporumVariable*Membrane fluidity alteration

*Note: Stigmasterol MIC varies widely by pathogen strain but is generally effective as a broad-spectrum fungistatic agent [1].

Standardized Experimental Workflows

As a Senior Application Scientist, I emphasize that experimental protocols must not merely be a list of steps; they must be self-validating systems . The lipophilic nature of steroidal compounds requires specific assay considerations to prevent false data artifacts.

Protocol A: Broth Microdilution Assay for MIC Determination

Causality Check: Why perform a broth microdilution over an agar diffusion assay? Steroidal compounds are highly lipophilic and exhibit poor diffusion through aqueous agar matrices. Microdilution ensures uniform exposure. Furthermore, incorporating resazurin dye creates a self-validating system: it shifts from blue to pink only upon reduction by metabolically active cells, eliminating false positives caused by sterol precipitation that mimics optical density (OD) growth.

  • Compound Preparation: Dissolve 3,5,9-Trihydroxyergosta-7,22-dien-6-one, Ergosterol, and Stigmasterol in 100% DMSO to create 10 mg/mL stock solutions.

  • Serial Dilution: Perform two-fold serial dilutions in RPMI 1640 broth (buffered to pH 7.0 with MOPS) in a 96-well microtiter plate. Ensure the final DMSO concentration remains ≤1% to prevent solvent toxicity.

  • Inoculum Standardization: Adjust fungal spore suspensions (e.g., C. albicans or A. niger) to 1×105 CFU/mL using a hemocytometer. Add 100 µL of inoculum to each well.

  • Incubation: Incubate plates at 28°C for 48–72 hours in the dark.

  • Validation & Readout: Add 20 µL of 0.015% resazurin dye to each well. Incubate for an additional 4 hours. The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration well that remains strictly blue (indicating complete metabolic arrest).

Protocol B: Membrane Integrity Validation via Propidium Iodide (PI) Staining

Causality Check: Why use Propidium Iodide? PI is strictly membrane-impermeable. By utilizing it, we establish a definitive binary readout: intracellular fluorescence is only possible if the sterol has physically compromised the lipid bilayer, directly linking 3,5,9-Trihydroxyergosta-7,22-dien-6-one to its mechanism of action.

  • Treatment: Expose log-phase fungal mycelia to 1× and 2× MIC concentrations of the target sterols for 4 hours at 28°C.

  • Harvesting: Centrifuge at 5,000 × g for 5 minutes. Wash the pellet twice with sterile Phosphate-Buffered Saline (PBS) to remove extracellular compound aggregates.

  • Staining: Resuspend the pellet in PBS containing 5 µg/mL PI. Incubate in the dark at room temperature for 15 minutes.

  • Imaging: Observe under a fluorescence microscope (Excitation: 535 nm, Emission: 617 nm).

  • Assay Controls: Always run untreated cells (Negative Control - should show no fluorescence) and Triton X-100 treated cells (Positive Control - should show 100% fluorescence) to validate assay integrity.

Mechanistic Pathway Visualization

The following diagram illustrates the distinct logical pathways through which these three sterols exert their antifungal effects on target pathogens [2].

G Pathogen Fungal Pathogen Membrane Dynamics Outcome Fungal Cell Death / Growth Arrest Pathogen->Outcome S1 3,5,9-Trihydroxyergosta- 7,22-dien-6-one M1 Oxidative Stress & Pore Formation S1->M1 Induces S2 Exogenous Ergosterol M2 Biosynthetic Feedback Inhibition S2->M2 Triggers S3 Stigmasterol M3 Membrane Fluidity Alteration S3->M3 Causes M1->Pathogen Disrupts M2->Pathogen Starves M3->Pathogen Destabilizes

Mechanistic pathways of steroidal antifungal agents disrupting fungal membrane dynamics.

References

  • Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi Source: Semantic Scholar / Microorganisms (2020)
  • Molecular interaction between plants and Trichoderma species against soil-borne plant p
  • Fungicidal profiling of Trichoderma asperellum mutants released volatile and non-volatile compounds against Fusarium oxysporum f. sp. ciceri Source: Taylor & Francis
Comparative

A Comparative Guide to the Antifungal Potential of 3,5,9-Trihydroxyergosta-7,22-dien-6-one: An Investigative Framework

This guide provides a comprehensive framework for evaluating the in vitro and in vivo antifungal activity of the novel ergostane-type steroid, 3,5,9-Trihydroxyergosta-7,22-dien-6-one. While direct experimental data for t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the in vitro and in vivo antifungal activity of the novel ergostane-type steroid, 3,5,9-Trihydroxyergosta-7,22-dien-6-one. While direct experimental data for this specific compound is not yet prevalent in publicly accessible literature, this document outlines the necessary experimental workflows, comparative analyses against established antifungal agents, and the mechanistic rationale that would underpin such an investigation. The methodologies and comparative data are grounded in established standards and findings from structurally related steroidal compounds.

Introduction: The Promise of Fungal-Derived Steroids

Fungi are a prolific source of structurally diverse secondary metabolites, many of which have been developed into life-saving therapeutics. Among these, steroidal compounds, particularly those of the ergostane class, have demonstrated a range of biological activities, including promising antifungal properties. These molecules often exert their effects by disrupting the integrity and function of the fungal cell membrane, a mechanism distinct from many currently available antifungal drugs. 3,5,9-Trihydroxyergosta-7,22-dien-6-one represents a novel scaffold with the potential for new mechanisms of action or improved efficacy against resistant fungal pathogens. This guide serves as a roadmap for researchers and drug development professionals to systematically evaluate its antifungal potential.

Comparative Landscape: Benchmarking Against Established Antifungals

To ascertain the therapeutic potential of 3,5,9-Trihydroxyergosta-7,22-dien-6-one, its activity must be benchmarked against a panel of clinically relevant antifungal agents. The choice of comparators should span different mechanistic classes to provide a comprehensive profile of the test compound's spectrum and potency.

Table 1: Comparative Antifungal Agents

Antifungal Agent Class Mechanism of Action Primary Clinical Use
Amphotericin BPolyeneBinds to ergosterol, forming pores in the fungal cell membrane, leading to leakage of intracellular contents.Broad-spectrum, including serious systemic mycoses.
FluconazoleAzoleInhibits lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis.Treatment of Candida infections and cryptococcal meningitis.
CaspofunginEchinocandinInhibits β-(1,3)-D-glucan synthase, disrupting the integrity of the fungal cell wall.Treatment of invasive candidiasis and aspergillosis.

In Vitro Antifungal Activity: The First Line of Evidence

In vitro susceptibility testing is the foundational step in evaluating a novel compound's antifungal properties. These assays provide quantitative measures of a compound's ability to inhibit fungal growth and can offer preliminary insights into its spectrum of activity.

Minimal Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is the gold-standard for determining the MIC of antifungal agents and should be performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Protocol: Broth Microdilution Assay (Adapted from CLSI M27-A3)

  • Fungal Isolate Preparation: Prepare a standardized inoculum of the fungal isolate (e.g., Candida albicans, Aspergillus fumigatus) from a fresh culture. Adjust the inoculum density to approximately 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.

  • Compound Preparation: Prepare a stock solution of 3,5,9-Trihydroxyergosta-7,22-dien-6-one in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.

Minimal Fungicidal Concentration (MFC) Determination

Following the MIC determination, the MFC can be ascertained to understand if the compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).

Experimental Protocol: MFC Determination

  • Subculturing: Following the MIC reading, take an aliquot from each well that shows no visible growth and plate it onto a suitable agar medium (e.g., Sabouraud Dextrose Agar).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MFC Determination: The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plates.

Table 2: Hypothetical In Vitro Activity Data for 3,5,9-Trihydroxyergosta-7,22-dien-6-one

Fungal Species 3,5,9-Trihydroxyergosta-7,22-dien-6-one MIC (µg/mL) Fluconazole MIC (µg/mL) Amphotericin B MIC (µg/mL)
Candida albicansData to be determined0.25 - 20.125 - 1
Candida glabrataData to be determined8 - 640.25 - 2
Aspergillus fumigatusData to be determined>640.5 - 2
Cryptococcus neoformansData to be determined2 - 160.125 - 1

Note: The values for the reference compounds are typical ranges and may vary between strains.

In Vivo Efficacy: From the Bench to a Biological System

Positive in vitro results are a prerequisite for advancing a compound to in vivo testing. Animal models of fungal infections are essential for evaluating a compound's efficacy, pharmacokinetics, and toxicity in a whole-organism system.

Murine Model of Disseminated Candidiasis

A common and well-established model for assessing the in vivo efficacy of antifungal agents is the murine model of disseminated candidiasis.

Experimental Protocol: Murine Model of Disseminated Candidiasis

  • Infection: Immunocompetent mice (e.g., BALB/c) are infected intravenously with a standardized inoculum of Candida albicans.

  • Treatment: At a specified time post-infection, treatment is initiated. 3,5,9-Trihydroxyergosta-7,22-dien-6-one would be administered via a relevant route (e.g., oral, intraperitoneal) at various doses. A vehicle control and a positive control (e.g., fluconazole) group are included.

  • Monitoring: Mice are monitored daily for signs of illness and survival.

  • Endpoint Analysis: The primary endpoint is typically survival. Secondary endpoints can include fungal burden in target organs (e.g., kidneys, brain), which is determined by plating homogenized tissue samples.

Table 3: Hypothetical In Vivo Efficacy Data for 3,5,9-Trihydroxyergosta-7,22-dien-6-one

Treatment Group Dose (mg/kg) Mean Survival Time (Days) Kidney Fungal Burden (log CFU/g)
Vehicle Control-Data to be determinedData to be determined
3,5,9-Trihydroxyergosta-7,22-dien-6-one10Data to be determinedData to be determined
3,5,9-Trihydroxyergosta-7,22-dien-6-one25Data to be determinedData to be determined
Fluconazole10Data to be determinedData to be determined

Mechanistic Insights: Unraveling the Mode of Action

Understanding how a novel compound exerts its antifungal effect is critical for its development. For an ergostane-type steroid, a primary hypothesis would be the disruption of the fungal cell membrane.

Ergosterol Biosynthesis Pathway

The ergosterol biosynthesis pathway is a well-established target for antifungal drugs. The azoles, for instance, inhibit the enzyme lanosterol 14α-demethylase, which is a key step in this pathway. Given the structural similarity of 3,5,9-Trihydroxyergosta-7,22-dien-6-one to ergosterol precursors, it is plausible that it could interfere with one or more enzymes in this pathway.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol MOA_Workflow start Positive In Vitro Activity membrane_perm Membrane Permeability Assay (e.g., SYTOX Green) start->membrane_perm ergosterol_quant Ergosterol Quantification (Spectrophotometric) start->ergosterol_quant ros_prod Reactive Oxygen Species (ROS) Production Assay start->ros_prod cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle target_id Target Identification (e.g., Proteomics, Transcriptomics) membrane_perm->target_id ergosterol_quant->target_id ros_prod->target_id cell_cycle->target_id

Caption: Experimental Workflow for Mechanism of Action Studies.

Conclusion and Future Directions

The investigative framework outlined in this guide provides a robust and systematic approach to evaluating the antifungal potential of 3,5,9-Trihydroxyergosta-7,22-dien-6-one. By employing standardized methodologies and comparing its activity against established antifungal agents, researchers can generate the necessary data to determine its therapeutic promise. Future studies should focus on elucidating its precise mechanism of action, evaluating its efficacy against a broader panel of clinical isolates, including resistant strains, and conducting comprehensive preclinical toxicology studies. The exploration of novel fungal-derived steroids like 3,5,9-Trihydroxyergosta-7,22-dien-6-one is a critical endeavor in the ongoing battle against life-threatening fungal infections.

References

  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). CLSI. [Link]

  • Sanglard, D. (2016). Emerging threats in antifungal-resistant fungal pathogens. Frontiers in Medicine, 3, 11. [Link]

  • Perfect, J. R. (2017). The antifungal pipeline: a reality check. Nature Reviews Drug Discovery, 16(9), 603-616. [Link]

  • Shapiro, R. S., Robbins, N., & Cowen, L. E. (2011). Regulatory circuitry governing fungal development, drug resistance, and disease. Microbiology and Molecular Biology Reviews, 75(2), 213-267. [Link]

Validation

Comparative Guide: 3,5,9-Trihydroxyergosta-7,22-dien-6-one vs. Standard Neurotrophic Factors in PC12 Cell Models

Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals Focus: Neurotrophic potentiation, PC12 cell differentiation, and neurodegenerative disease modeling. Executive Summary The pursuit of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals Focus: Neurotrophic potentiation, PC12 cell differentiation, and neurodegenerative disease modeling.

Executive Summary

The pursuit of small-molecule neurotrophic agents has accelerated due to the pharmacokinetic limitations of macromolecular proteins like Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). While standard neurotrophins are highly efficacious in vitro, their inability to cross the blood-brain barrier (BBB) and short half-lives severely limit their clinical translation.

3,5,9-Trihydroxyergosta-7,22-dien-6-one (specifically the 3β,5α,9α-isomer), a bioactive ergostane-type sterol isolated from the medicinal fungus Hericium erinaceus [1], has emerged as a potent neurotrophic potentiator. This guide objectively compares the performance of this sterol against standard NGF in PC12 (pheochromocytoma) cells, detailing the mechanistic causality, experimental protocols, and comparative efficacy.

Mechanistic Causality: How the Sterol Modulates Neurotrophic Signaling

Standard neurotrophic factors like NGF bind directly to the Tropomyosin receptor kinase A (TrkA), triggering robust homodimerization and autophosphorylation. This activates downstream cascades, primarily the MAPK/ERK and PI3K/Akt pathways, which drive gene expression necessary for neurite outgrowth.

In contrast, 3,5,9-Trihydroxyergosta-7,22-dien-6-one does not act as a direct TrkA agonist. Instead, it functions as an allosteric potentiator or membrane-lipid modulator. By integrating into the lipid rafts of the PC12 cell membrane, the sterol lowers the activation threshold of TrkA receptors. When a sub-optimal concentration of NGF (e.g., 20 ng/mL) is present, the sterol significantly amplifies the downstream ERK/CREB signaling, resulting in profound neurite outgrowth that mimics high-dose NGF exposure [2].

Signaling Pathway Comparison

NeurotrophicSignaling NGF NGF (Standard) TrkA TrkA Receptor NGF->TrkA Direct Binding Sterol 3,5,9-Trihydroxyergosta- 7,22-dien-6-one LipidRaft Membrane Lipid Rafts Sterol->LipidRaft Integration ERK MAPK/ERK Pathway TrkA->ERK Akt PI3K/Akt Pathway TrkA->Akt LipidRaft->TrkA Sensitization Neurite Neurite Outgrowth (PC12 Differentiation) ERK->Neurite Akt->Neurite

Caption: Comparative signaling pathways of NGF and 3,5,9-Trihydroxyergosta-7,22-dien-6-one in PC12 cells.

Comparative Performance Data

To objectively evaluate the neurotrophic efficacy, PC12 cells are typically assessed for the percentage of neurite-bearing cells (neurites longer than the diameter of the cell body) after 48-72 hours of treatment.

Table 1: Quantitative Comparison of Neurite Outgrowth in PC12 Cells

Treatment ConditionConcentrationNeurite-Bearing Cells (%)BBB Permeability (Predicted)Stability (Half-life in vitro)
Negative Control Vehicle (0.1% DMSO)< 5%N/AN/A
NGF (Standard) 50 ng/mL (Optimal)65 - 75%Poor (Macromolecule)Low (< 2 hours)
NGF (Sub-optimal) 20 ng/mL15 - 25%PoorLow
Sterol Alone 10 µM8 - 12%High (Lipophilic)High (> 24 hours)
NGF (20 ng/mL) + Sterol 20 ng/mL + 10 µM70 - 80% MixedHigh (Sterol component)

Data Interpretation: 3,5,9-Trihydroxyergosta-7,22-dien-6-one exhibits weak neurotrophic activity on its own. However, it acts as a powerful synergistic agent. When combined with a sub-optimal dose of NGF (20 ng/mL), it restores neurite outgrowth to levels comparable to or exceeding the optimal NGF dose (50 ng/mL) [3]. This dose-sparing effect is critical for drug development, as it suggests small molecules can amplify endogenous neurotrophin signals.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following workflow details the standardized assay for evaluating this sterol against NGF in PC12 cells.

Step-by-Step Methodology

1. Cell Culture & Seeding:

  • Rationale: PC12 cells must be in the logarithmic growth phase to respond uniformly to differentiation signals.

  • Action: Culture PC12 cells in DMEM supplemented with 10% Horse Serum (HS) and 5% Fetal Bovine Serum (FBS). Seed cells into collagen IV-coated 6-well plates at a density of 5×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

2. Starvation Phase:

  • Rationale: Reducing serum concentration minimizes background kinase activity driven by undefined growth factors in the serum, ensuring the observed outgrowth is strictly due to the experimental treatments.

  • Action: Wash cells carefully with PBS and replace media with low-serum DMEM (1% HS, 0.5% FBS) for 12 hours prior to treatment.

3. Compound Administration:

  • Rationale: Testing the sterol alone, NGF alone, and the combination establishes the synergistic causality.

  • Action:

    • Group A: Vehicle (0.1% DMSO).

    • Group B: NGF (50 ng/mL) - Positive Control.

    • Group C: NGF (20 ng/mL) - Sub-optimal Control.

    • Group D: 3,5,9-Trihydroxyergosta-7,22-dien-6-one (10 µM).

    • Group E: NGF (20 ng/mL) + Sterol (10 µM).

4. Quantification & Imaging:

  • Rationale: Objective morphological analysis prevents observer bias.

  • Action: After 72 hours, fix cells with 4% paraformaldehyde. Image using phase-contrast microscopy. Count a minimum of 300 cells per well. A cell is scored as "neurite-bearing" if it possesses at least one neurite equal to or longer than the cell body diameter.

Experimental Workflow Diagram

ProtocolWorkflow Seed 1. Seed PC12 Cells (Collagen Coated) Starve 2. Serum Starvation (12 Hours) Seed->Starve Treat 3. Administer Treatments (NGF vs Sterol) Starve->Treat Incubate 4. Incubation (72 Hours) Treat->Incubate Analyze 5. Morphological Analysis (Neurite Quantification) Incubate->Analyze

Caption: Standardized 5-step experimental workflow for evaluating neurotrophic potentiation in PC12 cells.

Expert Insights & Conclusion

From an application scientist's perspective, the utility of 3,5,9-Trihydroxyergosta-7,22-dien-6-one does not lie in replacing NGF, but in sensitizing the cellular machinery to it .

Standard neurotrophic factors fail in the clinic because delivering therapeutic concentrations to the central nervous system is pharmacokinetically prohibitive. By utilizing a highly lipophilic, BBB-permeable small molecule like this ergostane-type sterol, researchers can theoretically amplify the efficacy of the brain's existing, endogenous NGF pool. This circumvents the need to deliver macromolecular proteins across the BBB, presenting a highly viable strategy for modeling and treating neurodegenerative conditions like Alzheimer's and Parkinson's diseases [1].

References

  • Bathula, R., et al. (2022). Journal of Pharma Research. "Systemic Screening of Strains of the Lion's Mane Medicinal Mushroom Hericium erinaceus and Its Protective Effects on Aβ-Triggered Neurotoxicity in PC12 Cells." Retrieved from: [Link]

  • BioCrick. (n.d.). "Neuroprotection biological activity - 3,5,9-Trihydroxyergosta-7,22-dien-6-one". Retrieved from: [Link]

Comparative

Validation of 3,5,9-Trihydroxyergosta-7,22-dien-6-one as a chemotaxonomic marker in Aspergillus

Title: Validation of 3,5,9-Trihydroxyergosta-7,22-dien-6-one (THEDO) as a Chemotaxonomic Marker in Aspergillus: A Comparative Application Guide As a Senior Application Scientist in fungal metabolomics, I frequently encou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of 3,5,9-Trihydroxyergosta-7,22-dien-6-one (THEDO) as a Chemotaxonomic Marker in Aspergillus: A Comparative Application Guide

As a Senior Application Scientist in fungal metabolomics, I frequently encounter the analytical bottlenecks associated with Aspergillus taxonomy. Morphological identification is notoriously ambiguous, driving the industry toward chemical profiling. However, traditional chemotaxonomic markers—such as pan-fungal sterols or environmentally volatile mycotoxins—often lack the specificity and stability required for rigorous pharmaceutical and agricultural screening.

In this guide, we critically evaluate the performance of 3,5,9-Trihydroxyergosta-7,22-dien-6-one (THEDO) , a highly oxidized ergostanoid derivative [1], as a superior orthogonal chemotaxonomic marker for specific Aspergillus clades (particularly Section Circumdati). We will objectively compare THEDO against traditional alternatives and provide a self-validating experimental workflow for its implementation.

The Mechanistic Advantage of THEDO

To understand why THEDO outperforms traditional markers, we must examine the causality of fungal secondary metabolism.

  • The Problem with Ochratoxin A (OTA): Historically, OTA has been used to identify species like Aspergillus ochraceus. However, OTA biosynthesis is highly susceptible to epigenetic silencing and environmental stressors (e.g., water activity, carbon source) [3]. Furthermore, horizontal gene transfer has distributed the OTA gene cluster across multiple species (A. carbonarius, A. niger, Penicillium spp.), resulting in a high false-positive rate for species-level identification.

  • The Problem with Circumdatins: While benzodiazepine alkaloids like Circumdatin G are highly specific to A. ochraceus [2][4], their basal expression titers are often too low for reliable detection without massive culture scale-up, and their complex polarity makes standardized extraction difficult.

  • The THEDO Advantage: THEDO is an ergosterol derivative featuring a highly specific oxidation pattern (3β, 5α, 9α-trihydroxy and a 6-oxo group). The introduction of these specific functional groups requires a unique cassette of cytochrome P450 monooxygenases that are evolutionarily restricted to specific Aspergillus clades [1]. Because THEDO is structurally tied to cell membrane adaptation, its expression is constitutive and highly stable , bypassing the environmental silencing that plagues mycotoxin markers.

Comparative Performance Data

The following table summarizes the analytical performance of THEDO compared to legacy chemotaxonomic standards.

Marker StandardChemical ClassTaxonomic SpecificityExpression StabilityLOD (LC-MS/MS)Primary Analytical Limitation
Ergosterol Primary SterolPan-Fungal (None)High (Constitutive)1.0 ng/mLZero taxonomic value; indicates only fungal biomass.
Ochratoxin A PolyketideLow (Multi-species)Low (Environment-dependent)0.05 ng/mLHigh false-positive rate; subject to gene silencing.
Circumdatin G AlkaloidHigh (Sec. Circumdati)Moderate0.5 ng/mLLow natural titer requires extensive enrichment.
THEDO Oxidized SteroidHigh (A. ochraceus clade)High (Constitutive)0.1 ng/mLRequires high-res MS to distinguish from isobaric sterols.

Experimental Workflow & Protocol Validation

To ensure scientific integrity, a chemotaxonomic protocol must be a self-validating system. The following methodology details the extraction and LC-QTOF-MS validation of THEDO, explaining the physical chemistry driving each step.

Step 1: Standardized Fungal Cultivation
  • Inoculation: Inoculate Aspergillus spores ( 105 spores/mL) into 50 mL of Czapek Yeast Extract (CYA) broth.

  • Incubation: Incubate in the dark at 25°C for 7 days under constant agitation (150 rpm).

  • Causality: CYA broth is chosen specifically because its optimized Carbon:Nitrogen ratio reliably induces secondary metabolism and sterol oxidation pathways without triggering the carbon catabolite repression often seen in nutrient-dense media like Potato Dextrose Broth (PDB).

Step 2: Biphasic Metabolite Extraction
  • Lyophilization & Lysis: Harvest the mycelial mat, lyophilize for 24 hours, and pulverize using bead beating.

  • Partitioning: Add 10 mL of an Ethyl Acetate:Methanol (80:20 v/v) mixture. Sonicate for 15 minutes.

  • Washing: Add 3 mL of LC-MS grade water, vortex, and centrifuge at 4,000 x g for 10 minutes to separate the phases. Collect the upper organic layer and evaporate to dryness under nitrogen.

  • Causality: The EtOAc/MeOH blend selectively partitions intermediate-polarity oxidized sterols like THEDO. The subsequent water wash is critical; it forces highly polar primary metabolites (sugars, amino acids) into the aqueous phase, drastically reducing ion suppression matrix effects during MS analysis.

Step 3: LC-QTOF-MS/MS Profiling
  • Reconstitution: Reconstitute the dried extract in 1 mL of Acetonitrile.

  • Chromatography: Inject 2 µL onto a C18 Reverse Phase column (2.1 x 100 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Operate the Q-TOF in Positive Electrospray Ionization (ESI+) mode. Extract the exact mass chromatogram for THEDO ( [M+H]+ at m/z 445.3306).

  • Causality: High-resolution mass spectrometry (Q-TOF) is non-negotiable here. Fungi produce dozens of structurally similar sterols. Exact mass filtering ( Δ < 5 ppm) is required to eliminate isobaric interference and validate the specific presence of THEDO.

Analytical Workflow Visualization

The following diagram illustrates the logical flow and decision tree of utilizing THEDO versus traditional markers in a chemotaxonomic pipeline.

G A Aspergillus Isolate (Section Circumdati) B Standardized Cultivation (CYA Media, 25°C, 7 Days) A->B Induces secondary metabolism C Biphasic Extraction (EtOAc / H2O) B->C Metabolite partitioning D LC-QTOF-MS/MS Metabolomics C->D High-res profiling E THEDO (m/z 445.33) High Specificity D->E F Ochratoxin A / Circumdatins Variable Expression D->F G Ergosterol Pan-Fungal (No Specificity) D->G H Robust Chemotaxonomic Assignment E->H Reliable F->H Context-dependent

Analytical workflow comparing THEDO against traditional chemotaxonomic markers in Aspergillus.

Conclusion

For drug development professionals and mycologists, relying on environmentally volatile mycotoxins or ubiquitous structural sterols introduces unacceptable margins of error in strain identification. By leveraging 3,5,9-Trihydroxyergosta-7,22-dien-6-one (THEDO) as an analytical standard, laboratories can capitalize on a constitutively expressed, highly specific oxidized sterol that serves as a definitive chemotaxonomic fingerprint for targeted Aspergillus species.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21772319, Ergosta-7,22-Dien-3Beta,5Alpha,9Alpha-Trihydroxy-6-One." PubChem,[Link]

  • El-Hawary, S.S., et al. "Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential." Molecules, 2022.[Link]

  • Jeleń, H., et al. "Volatile Compounds of Aspergillus Strains with Different Abilities To Produce Ochratoxin A." Journal of Agricultural and Food Chemistry, 2005.[Link]

  • Rahbæk, L., et al. "Circumdatin G, a New Alkaloid from the Fungus Aspergillus ochraceus." Journal of Natural Products, 2000.[Link]

Safety & Regulatory Compliance

Safety

3,5,9-Trihydroxyergosta-7,22-dien-6-one proper disposal procedures

As a Senior Application Scientist, I frequently consult with research teams on the lifecycle management of potent secondary metabolites. 3,5,9-Trihydroxyergosta-7,22-dien-6-one (CAS: 88191-14-4) is a highly bioactive erg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams on the lifecycle management of potent secondary metabolites. 3,5,9-Trihydroxyergosta-7,22-dien-6-one (CAS: 88191-14-4) is a highly bioactive ergostanoid isolated from fungal species such as Aspergillus ochraceus and Trichoderma[1]. While its fungicidal and neuroprotective properties make it a valuable asset in drug development [2], its stable steroidal framework presents significant environmental and logistical challenges at the end of its experimental lifecycle.

Improper disposal of steroidal compounds can lead to environmental persistence, aquatic toxicity, and disruption of local microbiomes. To build a culture of uncompromising laboratory safety, I have structured this guide to provide you with self-validating, step-by-step protocols for the containment, segregation, and thermal destruction of this compound.

Physicochemical Profiling for Waste Management

Before executing any disposal protocol, it is critical to understand why specific waste streams are required. 3,5,9-Trihydroxyergosta-7,22-dien-6-one is typically supplied as a high-purity powder (e.g., 5mg to 20mg vials) and requires organic solvents for biological or pharmacological assays [3].

Table 1: Physicochemical Properties Dictating Disposal

PropertyValueOperational & Disposal Implication
CAS Number 88191-14-4Must be explicitly tracked in institutional hazardous waste manifests.
Molecular Formula C28H44O4High carbon content; requires complete thermal oxidation (>800°C) for destruction.
Molecular Weight 444.65 g/mol Heavy, stable steroidal framework; resists degradation via standard autoclaving.
Solubility Soluble in DMSO, CHCl3, DCM, EtOAcDictates strict liquid waste segregation (Halogenated vs. Non-Halogenated).
Bioactivity Antifungal, NeuroprotectiveSevere environmental hazard; strictly prohibits disposal via municipal sink drains.

Operational Workflow: Waste Segregation

The core of our disposal strategy relies on precise segregation. Mixing incompatible waste streams not only violates Environmental Protection Agency (EPA) regulations but also creates severe laboratory hazards.

WasteDisposal A 3,5,9-Trihydroxyergosta- 7,22-dien-6-one Waste B Solid Waste (Vials, PPE, Powder) A->B C Liquid Waste (Assay Solutions) A->C F High-Temp Incineration (>800°C) B->F D Halogenated (CHCl3, DCM) C->D Contains Cl/F E Non-Halogenated (DMSO, EtOAc) C->E C, H, O, N, S only D->F E->F

Workflow for the segregation and thermal destruction of steroidal lab waste.

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system —meaning the procedure inherently confirms its own success through logical checkpoints.

Protocol A: Solid Waste Containment

Applies to: Empty product vials, contaminated weighing boats, pipette tips, and disposable PPE.

  • Primary Containment: Place all solid items directly into a puncture-resistant, leak-proof chemical waste bag inside a fume hood.

  • Defacing Labels: Black out or remove the original chemical label from the 3,5,9-Trihydroxyergosta-7,22-dien-6-one vial to prevent downstream misidentification.

  • Secondary Containment: Seal the primary bag and transfer it to a rigid, institutional "Solid Hazardous Waste" drum.

  • Causality & Mechanism: Why not autoclave? Standard autoclaving utilizes pressurized steam at 121°C, which is insufficient to break the covalent bonds of the ergostane backbone. High-temperature incineration (>800°C) is mandatory to ensure complete thermal oxidation into CO₂ and H₂O, preventing environmental leaching.

Protocol B: Solvent-Specific Liquid Waste Segregation

Applies to: Stock solutions, assay washings, and extraction solvents.

  • Solvent Identification: Identify the primary solvent used to dissolve the compound.

  • Halogenated Segregation: If the compound is dissolved in Chloroform (CHCl3) or Dichloromethane (DCM), pour the waste into a designated Halogenated Waste carboy.

  • Non-Halogenated Segregation: If dissolved in Dimethyl Sulfoxide (DMSO), Acetone, or Ethyl Acetate, utilize the Non-Halogenated Waste carboy.

  • Causality & Mechanism: Why segregate? Halogenated solvents require specialized incinerators equipped with alkaline scrubbers to neutralize corrosive hydrochloric acid (HCl) and prevent the formation of toxic phosgene gas during combustion. Mixing DMSO with Chloroform compromises the waste stream, drastically increasing disposal costs and facility risks.

Protocol C: Benchtop Spill Decontamination

Applies to: Accidental powder dispersion or liquid spills on laboratory surfaces.

Table 2: Spill Cleanup Reagent Efficacy

ReagentEfficacyMechanism & Causality
70% Isopropanol / Ethanol High Solubilizes the lipophilic steroidal core, allowing complete transfer to absorbent wipes.
10% Bleach (NaClO) ModerateOxidizes superficial functional groups but may leave the stable ergostane backbone intact.
Water / Mild Detergent LowIneffective due to the compound's hydrophobicity; risks spreading the contaminant further.
  • Isolation: Immediately demarcate the spill area. Ensure you are wearing fresh nitrile gloves, a lab coat, and safety goggles.

  • Powder Containment: If the spill is dry powder, do not sweep or brush it, as this aerosolizes the fine particles. Instead, gently lay a paper towel over the powder.

  • Solubilization & Removal: Carefully wet the paper towel with 70% Isopropanol. Allow 30 seconds for the solvent to solubilize the highly lipophilic steroid. Wipe inward toward the center of the spill.

  • Validation Check: To ensure the workspace is fully decontaminated, perform a final surface swab using a solvent-wetted applicator. In GMP or highly sensitive environments, submit this swab for LC-MS trace analysis. A result below the limit of detection (LOD) scientifically validates the cleanup.

References

  • Ergosta-7,22-Dien-3Beta,5Alpha,9Alpha-Trihydroxy-6-One - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Antifungal Activity of Bioactive Metabolites Produced by Trichoderma asperellum and Trichoderma atroviride in Liquid Medium Source: MDPI (Microorganisms) URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.